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  • Product: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile
  • CAS: 42754-61-0

Core Science & Biosynthesis

Foundational

Technical Profile: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

Executive Summary 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS 42754-61-0) is a critical heterocyclic building block in medicinal chemistry, serving as the primary scaffold for the synthesis of fused ring systems suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS 42754-61-0) is a critical heterocyclic building block in medicinal chemistry, serving as the primary scaffold for the synthesis of fused ring systems such as pyrazolo[1,5-a]pyrimidines (isosteres of purines). Its structural versatility allows it to function as a precursor for sedative-hypnotic agents (e.g., Zaleplon analogs), kinase inhibitors (CDK, EGFR), and agrochemical fungicides.

This guide provides a definitive technical analysis of the compound, detailing validated synthesis protocols, physicochemical properties, and its application in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound exhibits prototropic tautomerism, existing in equilibrium between the 3-amino and 5-amino forms when the N1 position is unsubstituted. In the solid state and polar solvents like DMSO, the 3-amino-5-phenyl tautomer is generally predominant.

Table 1: Chemical Identification
ParameterDetail
CAS Number 42754-61-0
IUPAC Name 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
Synonyms 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile; 3-Phenyl-5-amino-4-cyanopyrazole
Molecular Formula C₁₀H₈N₄
Molecular Weight 184.20 g/mol
SMILES N#Cc1c(N)[nH]nc1-c1ccccc1
InChIKey PGZXQQILVKKFAU-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValueSource
Appearance Buff to yellow crystalline solid[Sigma-Aldrich]
Melting Point 200–202 °C[El-Emary, 2009]
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water[PubChem]
pKa (Calc) ~11.5 (NH deprotonation)[ChemAxon]

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound.[1][2][3][4] Protocol A is preferred for high purity and regiochemical certainty, while Protocol B offers a "green," one-pot multicomponent approach.

Protocol A: The Enaminonitrile Route (High Purity)

This method utilizes 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) and trichloroacetonitrile. It is favored in industrial settings for its reliability and avoidance of dihydro- intermediates.

Mechanism & Causality:

  • Activation: Trichloroacetonitrile acts as a mild electrophile that attacks the active methylene of benzoylacetonitrile.

  • Condensation: The resulting intermediate (an enaminonitrile) possesses a highly reactive electrophilic center.

  • Cyclization: Hydrazine behaves as a dinucleophile, attacking the nitrile carbon and the carbonyl carbon to close the pyrazole ring.

Step-by-Step Procedure:

  • Reagents: Mix 3-oxo-3-phenylpropanenitrile (10 mmol) and trichloroacetonitrile (10 mmol) in dioxane (20 mL).

  • Reflux: Heat the mixture to reflux for 30–60 minutes.

  • Hydrazine Addition: Cool slightly and add Hydrazine hydrate (10 mmol) dropwise.

  • Cyclization: Reflux for an additional 30 minutes.

  • Isolation: Cool to room temperature. The product precipitates as buff crystals.

  • Purification: Filter and recrystallize from ethanol or dioxane.

  • Yield: ~93%.

Protocol B: The Multicomponent Aldehyde Route (Green Chemistry)

This route involves the condensation of benzaldehyde, malononitrile, and hydrazine.

Step-by-Step Procedure:

  • Reagents: Benzaldehyde (3 mmol), Malononitrile (3 mmol), Hydrazine hydrate (3 mmol).

  • Solvent: Ethanol (10 mL) with catalytic Triethylamine (Et₃N).

  • Reaction: Reflux for 3–4 hours (or Microwave irradiation at 140°C for 2-4 mins).

  • Workup: Cool to precipitate the solid. Wash with hexane/ethanol.

  • Note: This method relies on in situ oxidation (often by air) to aromatize the intermediate pyrazoline to pyrazole.

Visualization: Synthesis Workflow

SynthesisPathways StartA Benzoylacetonitrile (3-oxo-3-phenyl...) InterA Enaminonitrile Intermediate StartA->InterA Reflux/Dioxane ReagentA Trichloroacetonitrile ReagentA->InterA Product 3-Amino-5-phenyl- 1H-pyrazole-4-carbonitrile (CAS 42754-61-0) InterA->Product + Hydrazine Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Product StartB Benzaldehyde InterB Benzylidene malononitrile StartB->InterB Knoevenagel Condensation ReagentB Malononitrile ReagentB->InterB InterB->Product + Hydrazine MW / Reflux

Figure 1: Comparison of the Regiospecific Enaminonitrile Route (Top) and the Multicomponent Route (Bottom).

Analytical Characterization

To validate the synthesis of CAS 42754-61-0, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.16 ppm (br s, 1H): Pyrazole NH (Exchangeable with D₂O).

    • δ 7.80 ppm (d, 2H): Ortho-protons of the phenyl ring.[5][6]

    • δ 7.41–7.46 ppm (m, 3H): Meta/Para-protons of the phenyl ring.

    • δ 6.50 ppm (s, 2H): Amino group (-NH₂).[5][7][6] Note: This signal is distinct and confirms the primary amine.

  • IR Spectroscopy (KBr):

    • 3348, 3303 cm⁻¹: NH₂ stretching (Primary amine doublet).[6]

    • 2230 cm⁻¹: C≡N nitrile stretching (Strong, sharp).

    • 3193 cm⁻¹: Pyrazole NH stretching.[5][6]

  • Mass Spectrometry (EI/ESI):

    • m/z: 184 [M]⁺ (Base peak).[6]

Pharmacological & Industrial Applications[10]

Drug Discovery Scaffold

The 3-amino-pyrazole-4-carbonitrile moiety is a "privileged structure" in medicinal chemistry. It is designed to mimic the adenosine ring system, making it a potent scaffold for ATP-competitive inhibitors.

  • Pyrazolo[1,5-a]pyrimidines (Sedatives):

    • Condensation of CAS 42754-61-0 with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolo[1,5-a]pyrimidines.

    • Mechanism: These fused systems bind to the benzodiazepine site of the GABA-A receptor.

    • Example: Structural analogs of Zaleplon .

  • Kinase Inhibitors (Oncology):

    • The amino group at C3 and the nitrile at C4 provide a "push-pull" electronic system that facilitates hydrogen bonding with the hinge region of kinase enzymes (e.g., CDK2, EGFR).

    • Workflow: The nitrile group can be hydrolyzed to an amide or reacted to form a tetrazole, altering the pharmacokinetic profile.

Visualization: Pharmacophore Mapping

Pharmacophore Compound 3-Amino-5-phenyl- pyrazole-4-carbonitrile Feature1 H-Bond Donor (NH, NH2) Compound->Feature1 Feature2 H-Bond Acceptor (CN, N2) Compound->Feature2 Feature3 Hydrophobic Pocket (Phenyl Ring) Compound->Feature3 Target1 GABA-A Receptor (Sedative) Target2 Kinase Hinge Region (Anti-cancer) Feature1->Target2 Binding Feature2->Target1 Binding Feature3->Target1 Feature3->Target2

Figure 2: Pharmacophore features of the scaffold mapping to biological targets.

Safety & Handling (SDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group can release toxic cyanide fumes if subjected to strong acids or combustion.

References

  • Sigma-Aldrich. 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Product Sheet. Retrieved from

  • El-Emary, T. I. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14, 1728-1731.[7] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22346784. Retrieved from

  • Abd El-Wahab, A. H. F. (2024).[8] Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.[3][8][9] Retrieved from

Sources

Exploratory

Technical Whitepaper: The Scaffold Versatility of 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile

The following technical guide provides an in-depth analysis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. CAS Registry Number: 42754-61-0 Molecular Formula: C₁₀...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 42754-61-0 Molecular Formula: C₁₀H₈N₄ Molecular Weight: 184.20 g/mol [1]

Executive Summary

5-amino-3-phenyl-1H-pyrazole-4-carbonitrile is a bifunctional heteroaromatic building block that serves as a linchpin in the synthesis of fused heterocyclic systems.[1] Its structural uniqueness lies in the ortho-positioning of a nucleophilic exocyclic amine and an electrophilic nitrile group.[1] This "push-pull" electronic architecture facilitates rapid cyclocondensation reactions, making it an indispensable precursor for pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon analogs), pyrazolo[5,1-c][1,2,4]triazines , and various kinase inhibitors (Lck, BTK).[2]

This guide details the structural dynamics, validated synthetic protocols, and downstream applications of this scaffold, designed for researchers requiring high-purity synthesis and mechanistic understanding.[2]

Structural Architecture & Tautomerism

The compound exists in a dynamic tautomeric equilibrium.[2] While often designated as the 5-amino-3-phenyl isomer, in solution (particularly in polar aprotic solvents like DMSO), the proton on the pyrazole nitrogen can migrate, rendering the 3- and 5-positions equivalent in the unsubstituted state.[1]

The "Push-Pull" Electronic System

The reactivity of this scaffold is defined by three core electronic features:

  • Exocyclic Amine (C5-NH₂): Acts as a hard nucleophile, ready to attack carbonyls or isothiocyanates.[1][2]

  • Cyano Group (C4-CN): Acts as an electrophile or can be hydrolyzed to an amide/acid.[1] Its proximity to the amine allows for intramolecular cyclization.

  • Endocyclic Nitrogen (N1-H): Acidic proton (pKa ~10-11), allowing for alkylation or metal coordination.[1]

FeatureChemical CharacterSynthetic Utility
C5-NH₂ NucleophilicPrimary site for Schiff base formation or acylation.[1]
C4-CN ElectrophilicPrecursor to amides, tetrazoles, or amidines.[2]
N1-H AcidicSite for N-alkylation to lock tautomers.[1]

Synthetic Pathways

Two primary methodologies dominate the literature: the Trichloroacetonitrile Route (high regioselectivity) and the Multicomponent Route (Green Chemistry/High Throughput).[2]

Pathway Visualization

The following diagram illustrates the logical flow of synthesis and downstream derivatization.

G Start1 Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) Inter1 Intermediate: 2-Benzoyl-3-amino-4,4,4- trichloro-2-butenenitrile Start1->Inter1 Condensation (Base cat.) Reagent1 Trichloroacetonitrile (Cl3CCN) Reagent1->Inter1 Target TARGET SCAFFOLD: 5-amino-3-phenyl- 1H-pyrazole-4-carbonitrile Inter1->Target Cyclization (-CHCl3) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Target App1 Pyrazolo[1,5-a]pyrimidines (Zaleplon Analogs) Target->App1 + 1,3-Dicarbonyls App2 Pyrazolo[5,1-c] [1,2,4]triazines Target->App2 + Diazotization

Caption: Synthetic workflow from benzoylacetonitrile precursors to the target scaffold and its subsequent conversion into fused heterocycles.

Method A: The Trichloroacetonitrile Protocol (High Purity)

This method is preferred when high purity is required, as it avoids the formation of dihydro- intermediates often seen in benzylidenemalononitrile routes.

  • Mechanism: Benzoylacetonitrile reacts with trichloroacetonitrile to form an enamine-type intermediate.[1] Subsequent attack by hydrazine displaces the trichloromethyl group (a good leaving group in this context) and cyclizes the ring.

  • Yield: Typically 85-93%.[1]

Method B: One-Pot Multicomponent Synthesis (Green)
  • Reagents: Benzaldehyde + Malononitrile + Phenylhydrazine (or Hydrazine).[2]

  • Catalyst: Often uses organocatalysts or nanoparticles (e.g., NiFe₂O₄).[2]

  • Pros: Solvent-free or aqueous conditions, high atom economy.[1]

  • Cons: Can yield mixtures of dihydro- and fully aromatic pyrazoles if oxidation is incomplete.[1]

Validated Experimental Protocol

The following protocol is based on the optimization by Elnagdi et al.[2] and subsequent refinements for regioselectivity.

Objective: Synthesis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 42754-61-0) via the Benzoylacetonitrile route.[1]

Reagents & Equipment[1]
  • Precursor: 3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile) (10 mmol, 1.45 g).[1]

  • Reagent: Trichloroacetonitrile (10 mmol, 1.44 g).

  • Cyclizing Agent: Hydrazine hydrate (80% or 99%, 10 mmol).

  • Solvent: 1,4-Dioxane (20 mL).

  • Base: Triethylamine (Catalytic amount, optional).[2]

  • Apparatus: 50 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Intermediate Formation:

    • In a 50 mL round-bottom flask, dissolve 1.45 g of benzoylacetonitrile in 20 mL of 1,4-dioxane.

    • Add 1.44 g of trichloroacetonitrile dropwise.[2]

    • Critical Step: Heat the mixture at reflux for 1–2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the consumption of starting material.[2] The formation of the 2-benzoyl-3-amino-4,4,4-trichloro-2-butenenitrile intermediate may precipitate or darken the solution.[1]

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add 10 mmol of hydrazine hydrate dropwise.[2] Caution: Exothermic reaction.[1][2]

    • Return the mixture to reflux for an additional 30–60 minutes.

  • Isolation:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction contents into 100 mL of ice-cold water.

    • Neutralize with dilute HCl if necessary (though the amphoteric nature usually precipitates the product directly).[2]

    • A buff/yellow precipitate will form.[2]

  • Purification:

    • Filter the solid under vacuum.[2]

    • Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Recrystallize from Ethanol or Dioxane to obtain analytical grade crystals.[2]

    • Expected MP: 200–202 °C.[2]

Medicinal Chemistry Applications

The utility of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile extends beyond a simple intermediate; it is a "privileged structure" in drug discovery.[1]

Synthesis of Pyrazolo[1,5-a]pyrimidines

Reaction with 1,3-electrophiles (e.g., acetylacetone, ethyl acetoacetate) yields pyrazolo[1,5-a]pyrimidines.[1][2]

  • Mechanism: The exocyclic amine attacks the carbonyl, followed by cyclization of the ring nitrogen onto the second electrophilic site.[2]

  • Relevance: This scaffold mimics the purine structure of ATP, making it a potent Kinase Inhibitor (e.g., CDK2, VEGFR).[2] It is also the core structure of Zaleplon (Sonata), a GABA-A receptor modulator.

Synthesis of Pyrazolo[5,1-c][1,2,4]triazines[1]
  • Protocol: Diazotization of the exocyclic amine (using NaNO₂/HCl) followed by coupling with active methylene compounds.

  • Relevance: These fused systems are investigated for antimicrobial and antitumor activity, specifically as intercalating agents in DNA.[2]

References

  • MDPI. (2008).[2] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13, 2980-2993. Link

  • BenchChem. (2025).[2] Synthesis routes of Benzoylacetonitrile and Pyrazole Derivatives. Link[2]

  • Sigma-Aldrich. (2025).[1][3] Product Specification: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS 42754-61-0).[1][4][5][6] Link

  • Elnagdi, M. H., et al. (1983).[2] The Reaction of Phenacyl Malononitrile with Hydrazines: Synthesis of New Pyridazinones and Pyrazolo[1,5-a]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • National Institutes of Health (NIH). (2025).[2] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Link

Sources

Foundational

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile molecular weight and formula

Executive Summary 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 42754-61-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of fused pyrazolo[1,5-a]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 42754-61-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of fused pyrazolo[1,5-a]pyrimidines—a class of compounds known for potent kinase inhibition (e.g., CDK, GSK-3), sedative-hypnotic activity (Zaleplon analogues), and antimicrobial properties.

This guide details the physicochemical profile, validated synthetic protocols, and structural characterization of this compound. It provides researchers with a robust roadmap for utilizing this scaffold in drug discovery campaigns.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile
Common Synonyms 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile; 3-Amino-4-cyano-5-phenylpyrazole
CAS Number 42754-61-0
Molecular Formula C₁₀H₈N₄
Molecular Weight 184.20 g/mol
Appearance Buff (yellow-brown) crystalline solid
Melting Point 200–202 °C (Experimental)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]
pKa (Calc.) ~11.5 (NH acidic), ~2.5 (NH basic)
Structural Tautomerism

In solution, the compound exists in equilibrium between the 3-amino-5-phenyl and 5-amino-3-phenyl tautomers due to the migration of the proton on the pyrazole ring nitrogens.

Tautomerism T1 3-Amino-5-phenyl-1H-pyrazole (Tautomer A) T2 5-Amino-3-phenyl-1H-pyrazole (Tautomer B) T1->T2 Proton Shift (N1 ↔ N2)

Figure 1: Tautomeric equilibrium. In most synthetic contexts involving electrophilic attack at N1, the steric bulk of the phenyl group directs regioselectivity.

Validated Synthetic Pathways

Two primary routes are established for the synthesis of this compound. Method A is preferred for its high regioselectivity and yield, while Method B utilizes more common commodity chemicals.

Method A: The Trichloroacetonitrile Route (High Regioselectivity)

This method avoids the formation of dihydropyrazole intermediates, yielding the aromatic product directly.

  • Precursors: 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile), Trichloroacetonitrile, Hydrazine Hydrate.

  • Mechanism: Formation of an enaminone-like intermediate followed by cyclocondensation.

SynthesisA SM1 Benzoylacetonitrile (Ph-CO-CH2-CN) Inter Intermediate: 3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile SM1->Inter Reflux (Dioxane) Reag1 Trichloroacetonitrile (Cl3C-CN) Reag1->Inter Reflux (Dioxane) Product TARGET: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile Inter->Product + Hydrazine / Cyclization Hydrazine Hydrazine Hydrate (N2H4·H2O)

Figure 2: Regiospecific synthesis via trichloroacetonitrile intermediate.

Experimental Protocol (Method A)
  • Intermediate Formation: Dissolve 3-oxo-3-phenylpropanenitrile (10 mmol) in dioxane (20 mL). Add trichloroacetonitrile (10 mmol). Reflux for 30–60 minutes.

  • Cyclization: Cool the mixture to room temperature. Add hydrazine hydrate (excess, ~3 mL) dropwise (Caution: Exothermic).

  • Isolation: Stir for 30 minutes. The precipitate formed is filtered, washed with cold ethanol, and recrystallized from dioxane.

  • Yield: ~93%.

Method B: The Benzylidenemalononitrile Route (Classic)

Commonly used but may require an oxidation step if the intermediate dihydropyrazole is stable.

  • Condensation: Benzaldehyde + Malononitrile → Benzylidenemalononitrile.

  • Cyclization: Benzylidenemalononitrile + Hydrazine Hydrate → 3-amino-5-phenyl-4,5-dihydropyrazole-4-carbonitrile.

  • Aromatization: Oxidation (often spontaneous in air or using DDQ) yields the final 1H-pyrazole.

Analytical Characterization

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

Spectroscopic Data
Technique Characteristic Signals Interpretation
IR (KBr) 3348, 3303 cm⁻¹Primary Amine (-NH₂) stretching
3193 cm⁻¹Pyrazole -NH stretching
2230 cm⁻¹Nitrile (-C≡N) stretching (Strong)
¹H NMR δ 6.50 (s, 2H)Amino group (-NH₂), exchangeable with D₂O
(DMSO-d₆)δ 7.41–7.46 (m, 3H)Phenyl protons (meta/para)
δ 7.80 (d, J=7.2 Hz, 2H)Phenyl protons (ortho)
δ 12.16 (br s, 1H)Pyrazole -NH, broad, exchangeable
MS (EI/ESI) m/z 184.2 (M⁺)Molecular ion peak matching formula weight

Applications in Drug Discovery

The 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the ATP-binding site of kinases.

Key Reaction: Pyrazolo[1,5-a]pyrimidine Synthesis

The most common application is the condensation of the exocyclic amine (N-3) and the ring nitrogen (N-2) with 1,3-dielectrophiles (e.g., acetylacetone, ethyl acetoacetate) to form fused bicyclic systems.

  • Target: Zaleplon (Sedative) analogues.

  • Mechanism: The amino group attacks the carbonyl, followed by cyclization onto the ring nitrogen.

Applications Core 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile Fused Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Core->Fused + Reagent (Cyclocondensation) Reagent 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent->Fused

Figure 3: Transformation into bioactive fused heterocycles.

References

  • Sigma-Aldrich. 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Product Sheet. CAS 42754-61-0.[2] Link

  • Fadda, A. A., et al. (2008). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 13(12), 3140-3151. Link

  • PubChem. Compound Summary: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile. CID 122365. Link

  • El-Wahab, A. H. F. (2024).[3] "Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles." Current Organic Synthesis. Link

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 3-Amino-5-phenylpyrazole-4-carbonitrile in DMSO

Executive Summary This technical guide addresses the solubility, stability, and handling of 3-amino-5-phenylpyrazole-4-carbonitrile (CAS: 42754-61-0) in Dimethyl Sulfoxide (DMSO). While often used as a synthetic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the solubility, stability, and handling of 3-amino-5-phenylpyrazole-4-carbonitrile (CAS: 42754-61-0) in Dimethyl Sulfoxide (DMSO). While often used as a synthetic intermediate for pyrazolo[1,5-a]pyrimidines (e.g., kinase inhibitors), this compound presents specific challenges due to its high melting point (~200–202 °C) and potential for intermolecular hydrogen bonding.[1]

Key Takeaway: This compound exhibits high solubility in DMSO (>20 mg/mL), making it the preferred solvent for stock solution preparation (10 mM – 100 mM).[1] However, its hydrophobicity requires careful management during aqueous dilution to prevent precipitation in biological assays.

Physicochemical Profile & Solvation Mechanism[1]

To understand the solubility behavior, we must analyze the competition between the crystal lattice energy and the solvation energy.

Molecular Properties
PropertyValueRelevance to Solubility
Molecular Weight 184.20 g/mol Low MW facilitates dissolution kinetics.[1]
Melting Point 200–202 °CHigh MP indicates strong lattice energy (intermolecular H-bonds), requiring a polar aprotic solvent to disrupt.
H-Bond Donors 3 (NH₂, Pyrazole-NH)Strong tendency to self-aggregate in non-polar solvents.[1]
H-Bond Acceptors 2 (CN, Pyrazole-N)Excellent targets for DMSO interaction.[1]
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic; prone to crashing out in water.
The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent (


 bond) that acts as a powerful hydrogen bond acceptor.[1]
  • Mechanism: The oxygen atom of DMSO accepts hydrogen bonds from the primary amine (

    
    ) and the pyrazole ring (
    
    
    
    ) of the solute.[1]
  • Result: This interaction disrupts the strong solute-solute hydrogen network that stabilizes the solid crystal, effectively "pulling" the molecule into solution.

Solubility Data & Operational Limits

The following data is synthesized from spectroscopic protocols (NMR) and synthetic recrystallization behaviors.

Empirical Solubility Limits
SolventSolubility StatusOperational ConcentrationNotes
DMSO High 10 – 50 mg/mL Validated by standard NMR protocols in DMSO-

.[1]
Ethanol Moderate (Hot)< 5 mg/mL (RT)Used for recrystallization; poor solubility at RT.[1]
Dioxane Moderate (Hot)< 10 mg/mL (RT)Often used to crystallize the product.[1]
Water Insoluble< 0.1 mg/mLRequires co-solvent or surfactant for biological assays.[1]

Critical Insight: The fact that


H-NMR spectra are routinely obtained in DMSO-

confirms that the compound is stable and soluble at concentrations required for analysis (typically 10–20 mg/mL).

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate Mass: For 1 mL of 100 mM solution, weigh 18.4 mg of the solid.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: If solid remains, sonicate in a water bath at 35–40 °C for 5 minutes. The solution should become clear and yellow-to-brown.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20 °C.

    • Note: DMSO acts as a cryoprotectant; the solution may not freeze completely or may supercool.

Protocol B: Serial Dilution for Biological Assays (The "Water Crash" Avoidance)

Directly adding a high-concentration DMSO stock to water often causes immediate precipitation.[1] Use an intermediate dilution step.

Workflow Visualization (DOT):

DilutionProtocol Solid Solid Compound (18.4 mg) Stock 100 mM Stock (in 100% DMSO) Solid->Stock +1 mL DMSO Vortex/Sonicate Inter Intermediate Dilution (10x Assay Conc.) (e.g. 10% DMSO) Stock->Inter Dilute 1:10 into Media/Buffer Assay Final Assay Well (1% DMSO) Inter->Assay Add to Cells/Protein Precip Precipitation? Inter->Precip Precip->Inter Yes -> Reduce Stock Conc. Precip->Assay No (Clear)

Figure 1: Step-wise dilution strategy to mitigate precipitation risks.

Troubleshooting & Stability

Common Issues
SymptomCauseCorrective Action
Cloudiness upon water addition "Water Crash" (Hydrophobic aggregation)Reduce final concentration or increase DMSO % (if assay tolerates).[1] Use an intermediate dilution plate.
Yellowing over time Oxidation of amine/pyrazoleStore under nitrogen or argon.[1] Ensure DMSO is anhydrous.
Solid not dissolving Kinetic entrapment or impure DMSOSonicate at 40 °C. Ensure DMSO is not "wet" (DMSO is hygroscopic).[1]
Hygroscopicity Warning

DMSO is highly hygroscopic.[1] Absorbed water significantly reduces its solvating power for this hydrophobic compound.

  • Best Practice: Use single-use DMSO ampoules or store bulk DMSO over molecular sieves (3Å or 4Å).

References

  • Sigma-Aldrich. 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Product Sheet. CAS 42754-61-0.

  • Fadda, A. A., et al. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14(1), 329-339.

    
    ).
    [Link]
    
  • PubChem. 3-Amino-5-phenylpyrazole-4-carbonitrile Compound Summary. National Library of Medicine. [Link][1]

Sources

Foundational

Technical Guide: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

The following technical guide provides an in-depth analysis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in medicinal chemistry. Primary Identifier: CAS 42754-61-0 InChIKey: PGZ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in medicinal chemistry.

Primary Identifier: CAS 42754-61-0 InChIKey: PGZXQQILVKKFAU-UHFFFAOYSA-N

Introduction: The Pyrazole Scaffold in Drug Discovery

The compound 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile represents a privileged scaffold in modern drug discovery. Its structural utility lies in the 3-amino-4-carbonitrile-pyrazole core, which serves as a versatile "push-pull" system for constructing fused heterocycles. This core is particularly valued for its ability to mimic the adenosine triphosphate (ATP) hinge-binding region of protein kinases, making it a foundational intermediate for developing inhibitors of Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase-3 (GSK-3) , and Bruton's Tyrosine Kinase (BTK) .

Unlike simple pyrazoles, the presence of the ortho-positioned amino and nitrile groups allows for rapid cyclization into pyrazolo[1,5-a]pyrimidines , a class of compounds with potent antitumor and anxiolytic properties (e.g., Zaleplon analogs).

Chemical Profile & Identification

This compound exists in tautomeric equilibrium, primarily favoring the 1H-pyrazole form in solution.

PropertySpecification
IUPAC Name 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile
CAS Number 42754-61-0
Molecular Formula C₁₀H₈N₄
Molecular Weight 184.20 g/mol
Exact Mass 184.0749 Da
Appearance Yellow to brown crystalline solid
Melting Point 200–202 °C (Literature value)
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water
pKa (Predicted) ~10.5 (NH acidic), ~2.5 (NH basic)
SMILES N#Cc1c(N)[nH]nc1-c1ccccc1
InChIKey PGZXQQILVKKFAU-UHFFFAOYSA-N
Tautomeric Considerations

The compound can exist as 3-amino-5-phenyl (A) or 5-amino-3-phenyl (B). In the unsubstituted 1H-form, these are identical due to rapid proton transfer on the pyrazole nitrogens. However, upon N-alkylation, two distinct regioisomers (1-alkyl-3-amino vs. 1-alkyl-5-amino) are formed, a critical consideration for SAR studies.

Synthesis: The Multicomponent Protocol

The most robust and atom-economical route to this scaffold is the Wolff-Type Multicomponent Reaction (MCR) involving an aldehyde, malononitrile, and hydrazine. This "one-pot" protocol avoids the isolation of unstable intermediates.

Reaction Scheme
  • Knoevenagel Condensation: Benzaldehyde reacts with malononitrile to form benzylidenemalononitrile.

  • Michael Addition: Hydrazine hydrate attacks the activated alkene.

  • Cyclization: Intramolecular nucleophilic attack and aromatization yield the pyrazole.

Synthesis Benz Benzaldehyde (C6H5CHO) Inter1 Benzylidenemalononitrile (Intermediate) Benz->Inter1 Base (Cat.) Knoevenagel Malo Malononitrile (CH2(CN)2) Malo->Inter1 Hydra Hydrazine Hydrate (N2H4·H2O) Inter2 Michael Adduct (Transient) Hydra->Inter2 Inter1->Inter2 + Hydrazine Prod 3-amino-5-phenyl- 1H-pyrazole-4-carbonitrile Inter2->Prod Cyclization - 2H

Caption: One-pot multicomponent synthesis pathway via Knoevenagel condensation followed by Michael addition-cyclization.

Validated Experimental Protocol

Reagents: Benzaldehyde (10 mmol), Malononitrile (10 mmol), Hydrazine Hydrate (12 mmol), Ethanol (20 mL), Piperidine (catalytic, 3-5 drops).

  • Setup: In a 50 mL round-bottom flask, dissolve benzaldehyde (1.06 g) and malononitrile (0.66 g) in 20 mL of ethanol.

  • Activation: Add 3-5 drops of piperidine. Stir at room temperature for 15 minutes. A precipitate (benzylidenemalononitrile) may begin to form.

  • Addition: Cool the mixture slightly (ice bath) if the reaction is vigorous. Add hydrazine hydrate (0.6 mL, 80%) dropwise.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (50 mL).

  • Purification: Filter the solid precipitate. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from ethanol/DMF to obtain pure yellow crystals.

Yield Expectation: 75–90%.

Biological Applications & SAR

The 3-amino-pyrazole-4-carbonitrile core is a "privileged structure" in kinase inhibition.

Kinase Inhibition Mechanism

The scaffold mimics the adenine ring of ATP. The N1-H and C3-NH₂ groups form a donor-acceptor motif that hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Glu81 and Leu83 in CDK2).

  • CDK Inhibitors: Substitution at the N1 position with bulky aryl groups improves selectivity for CDK2/Cyclin E.

  • HSP90 Inhibitors: Resorcinol derivatives of this scaffold bind to the N-terminal ATP pocket of Heat Shock Protein 90.

Pharmacophore Core 3-Amino-pyrazole Scaffold Hinge Hinge Binder (N1-H / C3-NH2) Core->Hinge H-Bonding Hydrophobic Hydrophobic Pocket (C5-Phenyl) Core->Hydrophobic Pi-Stacking Gatekeeper Gatekeeper Residue (C4-CN) Core->Gatekeeper Steric Fit

Caption: Pharmacophore mapping of the scaffold binding to the ATP-binding site of protein kinases.

Safety and Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • GHS Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group can liberate toxic cyanide fumes under strong acidic/oxidative conditions (though the ring is generally stable).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • Sigma-Aldrich. 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Product Sheet. CAS 42754-61-0. Link

  • Al-Zaydi, K. M., & Al-Matar, H. M. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(5), 1056–1068. Link

  • PubChem. Compound Summary for InChIKey PGZXQQILVKKFAU-UHFFFAOYSA-N. National Center for Biotechnology Information. Link

  • El-Wahab, A. H. F. (2024).[1] Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. Link

Sources

Exploratory

biological activity of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile derivatives

Title: Engineering the 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Scaffold: Structural Dynamics, Biological Mechanisms, and Assay Validation Executive Summary: As a Senior Application Scientist, I frequently encounter h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Scaffold: Structural Dynamics, Biological Mechanisms, and Assay Validation

Executive Summary: As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that offer immense versatility but require rigorous structural control to unlock their therapeutic potential. The 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile core is one such "privileged scaffold." Mimicking the adenine ring of ATP, this structural motif is foundational in the design of targeted kinase inhibitors, antimicrobial agents, and oncology therapeutics[1]. This technical guide dissects the physicochemical causality behind its biological activity, detailing the tautomeric dynamics that dictate target binding, and provides self-validating experimental protocols for its synthesis and evaluation.

Structural Biology: Tautomeric Equilibrium and Kinase Hinge Binding

The pharmacological efficacy of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile derivatives is inextricably linked to their annular tautomerism. In solution, the molecule exists in a rapid equilibrium between the 3-amino-1H-pyrazole (Tautomer A) and 5-amino-1H-pyrazole (Tautomer B) forms[2].

Understanding this equilibrium is non-negotiable for drug development. Most kinase inhibitors must bind in the Tautomer A (3-amino) form to satisfy the classic Donor-Acceptor (D-A) hinge motif[1].

  • The Causality of Binding: In Tautomer A, the exocyclic amine (-NH₂) acts as a Hydrogen Bond Donor (HBD) to the hinge region's backbone carbonyl. Simultaneously, the adjacent unprotonated ring nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone NH[1].

  • The Inactive State: If the equilibrium shifts to Tautomer B, the ring nitrogen adjacent to the amine becomes protonated. It can no longer accept a hydrogen bond, effectively breaking the required pharmacophore geometry and rendering the molecule inactive at the ATP-binding site[1].

Tautomerism TautomerB Tautomer B (5-amino form) Inactive TautomerA Tautomer A (3-amino form) Active Scaffold TautomerB->TautomerA Solvent/pH Equilibrium Hinge Kinase Hinge Region (Backbone NH & CO) TautomerA->Hinge H-Bond Donor (-NH2) H-Bond Acceptor (N2)

Fig 1: Tautomeric equilibrium and ATP-competitive kinase hinge binding mechanism.

Mechanisms of Biological Activity

Beyond kinase inhibition, the cyano and amino functional groups on adjacent carbons provide a highly reactive platform that drives diverse biological responses.

  • Anticancer Activity (Oncology): Derivatives of this scaffold exhibit potent anti-proliferative effects. The mechanism of action involves the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress activates the MEK/ERK signaling cascade, which subsequently arrests the cell cycle at the G2/M phase and induces programmed cell death (apoptosis) in cancer cell lines[3][4].

  • Antimicrobial & Antiviral Properties: When functionalized further (e.g., into hydrazino derivatives or annulated 1,2,4-triazines), the scaffold targets microbial replication. The reactive moieties form covalent bonds with nucleophilic sites on essential bacterial enzymes, while the planar aromatic system can intercalate or interfere with DNA transcription[5][6].

Pathway Compound Pyrazole Derivative ROS Intracellular ROS Compound->ROS MEK MEK Activation ROS->MEK ERK ERK Phosphorylation MEK->ERK Arrest G2/M Cell Cycle Arrest ERK->Arrest Apoptosis Apoptosis ERK->Apoptosis

Fig 2: ROS-mediated MEK/ERK signaling pathway inducing apoptosis and cell cycle arrest.

Quantitative Structure-Activity Relationship (SAR) Data

Strategic substitutions on the phenyl ring profoundly impact the physicochemical properties and metabolic stability of the compound. For instance, replacing the standard phenyl ring with a 3,4-difluorophenyl group blocks primary sites of cytochrome P450 oxidative metabolism, significantly enhancing the compound's half-life[1].

Derivative SubstitutionPrimary Target / Biological EffectTautomeric Preference (Non-polar solvent)Metabolic Stability (P450)
Unsubstituted Phenyl Broad Kinase InhibitionTautomer A (3-amino)Baseline (Susceptible to hydroxylation)
3,4-Difluorophenyl Enhanced Kinase Hinge BindingTautomer A (3-amino)High (Fluorine blocks hydroxylation)
Hydrazino-modified Antimicrobial / Covalent BindingN/A (Cyclized to Triazine)Moderate
Cyano/Nitro-functionalized ROS Generation / G2/M ArrestTautomer A (3-amino)Low to Moderate

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in checkpoint to confirm the causality of the reaction or biological interaction.

Protocol A: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This synthesis utilizes a β-ketonitrile intermediate. The logic here is to leverage the strong electron-withdrawing nature of the cyano group to activate the adjacent carbon for cyclization.

  • Intermediate Preparation: Dissolve 3-oxo-3-phenylpropanenitrile in an appropriate polar solvent (e.g., ethanol)[3].

  • Hydrazine Condensation: Add an equimolar amount of hydrazine hydrate dropwise to the solution. Causality Check: The hydrazine functional group is strictly required here; its two adjacent nucleophilic nitrogens are responsible for attacking the carbonyl and nitrile carbons sequentially to close the pyrazole ring[5].

  • Thermal Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material via TLC (Thin-Layer Chromatography).

  • Isolation & Validation: Cool the mixture to precipitate the product. Recrystallize from an ethanol/water (9:1) system[2]. Validation: Perform Single-Crystal X-Ray Crystallography or ¹H-NMR. In non-polar solvents, the proton should reside on the nitrogen adjacent to the carbon bearing the aryl group, confirming the formation of the active Tautomer A[1].

Protocol B: Radiometric Kinase Inhibition Assay ([γ-³³P]ATP)

To validate the ATP-competitive nature of the synthesized derivatives, a radiometric assay is the gold standard, directly measuring the transfer of a radioactive phosphate.

  • Reaction Assembly: In a microtiter plate, combine the specific recombinant kinase enzyme, the substrate peptide, and the pyrazole test compound at varying concentrations (e.g., 1 nM to 10 µM) in a kinase reaction buffer[4].

  • Initiation: Start the reaction by adding a precisely calibrated mixture of cold ATP and radiolabeled [γ-³³P]ATP[4]. Causality Check: By varying the concentration of cold ATP in parallel assays, you can mathematically confirm competitive inhibition (a shift in IC₅₀ proportional to ATP concentration proves the drug occupies the hinge region).

  • Incubation & Termination: Incubate at room temperature for 60 minutes. Terminate the reaction by spotting a defined volume of the mixture onto phosphocellulose paper[4]. The positively charged paper binds the phosphorylated peptide substrate while unreacted ATP is washed away.

  • Quantification: Wash the paper with phosphoric acid, dry, and measure the retained radioactivity using a scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

References[5] Benchchem. "3-Hydrazino-5-phenyl-1,2,4-triazine". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwS_Fs9kYbIbEO3aewth1QoQ4XYeMW296a4P96yMNp6R5bXlh_5jGiNeLGdgXXbMfze7XuFcGDSgSKUQTixGmXDjzoxqV_OhnCjIKWcEBGA-YSQcjQaQcY9-APwi0mGaUX0u4Ztw==[3] Benchchem. "Nitroacetonitrile|CAS 13218-13-8|Research Chemical". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHocXSDXSA-30AlkpoVx92_2iem9h_4A7qLqgCaRhLwtWBm-yi7RfwvD5lGavAuY3ZnVIYsdjlG0QKa9j761OZ5tqGj62ng3UvKAC5rY8fDnb2tRwEPpt1QH42-CWaa4NxHd6Jw[2] Benchchem. "5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYrCgL-FbxwFwnAdUrZO28j4f9MYOoiNSRZifo3cULQwk8aZ-V_n1vmQzrkpvzjWrUXQScDiQJStBA7V8H2gQB1ClIlCwgt_VjFDG4qGAuqUocuffcNH2615fPj1wiUcM2V2Cj7w==[1] Benchchem. "5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine (Mechanism)". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECAzEPxaWp0XNGelsZ5rfd8xI3aNJlTNUQhOXru0yxqp1q5XO-RN5UcZXFax2ouXqFPwdmQqPyH6eHsLSCaNLveSXtrQwQy7Wvn_dTp9SXnLuwFW0VjD8BwLpTrAChTdh66gr5[6] Benchchem. "3-Hydrazino-5-phenyl-1,2,4-triazine (Antimicrobial)". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDUChyrGu_brzmiAS2V0v_8-n7rjoesAE-g1jEjP2REuUWCHOwRKg6ya6ckAcZB8bA-tFiIm_WhMZsOhuBMgSc2k4EMlz5IAn7a5JiWuzIEX2__jjqxx0FcmBXI1dUbCjnBrEU[4] Benchchem. "Nitroacetonitrile|CAS 13218-13-8 (Mechanism)". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQzukHBq2CiS13ExIJPkk2LztPuIYJtwf-6TiijTnXuJuod1sknrcf9Hha-o5RIny6UQkIIaCmt7kLMy9ld2BJPt7h1V8AbKyK6dSsZ4NyF6e7USpP2FuFBNlF0aJQFtFagTQ=

Sources

Foundational

A Comprehensive Safety and Handling Guide for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the safety, handling, and toxicological profile of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS No...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety, handling, and toxicological profile of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS No: 330792-70-6), a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical literature to ensure the highest standards of laboratory safety and experimental integrity. This document moves beyond a simple recitation of facts to explain the rationale behind safety protocols, empowering researchers to work with this compound in a safe and efficient manner.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical substance in use. 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile is a distinct chemical entity with the following identifiers and properties:

PropertyValueSource
IUPAC Name 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile[1]
CAS Number 330792-70-6[1][2][3][4]
Molecular Formula C16H12N4O[1][5][6]
Molecular Weight 276.29 g/mol [1][5][6]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Synonyms 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile[2][3]
InChI Key HNIMEQCLCNSCGH-UHFFFAOYSA-N[1][2]

The molecular structure, characterized by a pyrazole ring substituted with an amino group, a phenyl group, and a nitrile group, dictates its reactivity and toxicological profile. The presence of the nitrile group (-C≡N) warrants particular attention due to the potential for hazardous reactions and toxicity.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a compound is paramount. 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Signal Word: Warning [2]

Hazard Statements:

  • H302: Harmful if swallowed.[2][7]

  • H315: Causes skin irritation.[2][8][9]

  • H319: Causes serious eye irritation.[2][7][9]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Expert Insight: The combination of these hazard statements indicates that this compound poses a significant risk upon acute exposure through multiple routes: ingestion, skin contact, eye contact, and inhalation. The respiratory irritation potential suggests that the compound is likely a fine powder that can be easily aerosolized. The causality behind the skin and eye irritation lies in the chemical's ability to interact with and disrupt biological membranes and proteins.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and the use of appropriate PPE is non-negotiable. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary line of defense is to handle the compound within a controlled environment.

  • Fume Hood: All weighing and manipulation of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile:

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact with the compound.[7]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[8]

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound:

SafeHandlingWorkflow Workflow for Safe Handling of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Verify Fume Hood Functionality Prep->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Glassware and Surfaces Transfer->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste End End Waste->End Remove PPE and Wash Hands

Caption: A logical workflow for the safe handling of the compound.

First-Aid Measures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7][8]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Keep in a dark place, under an inert atmosphere, and at room temperature.[2] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[8][10]

  • Incompatible Materials: Avoid strong oxidizing agents.[8]

Expert Insight: The recommendation for storage in a dark place suggests potential photosensitivity, which could lead to degradation of the compound over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent slow oxidation or reaction with atmospheric moisture.

Accidental Release Measures

In the case of a spill, a calm and methodical response is necessary to mitigate the hazard.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described in Section 3.2.[8]

  • Containment and Cleaning Up: Sweep up the spilled solid and shovel it into a suitable container for disposal. Avoid generating dust.[8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[10]

Emergency Response Flowchart

The following flowchart details the steps to be taken in the event of an accidental release:

SpillResponse Emergency Response for Accidental Release Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean up Spill (Avoid Dust) Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate End Incident Report Decontaminate->End

Caption: A step-by-step guide for responding to an accidental spill.

Toxicological Information

  • Acute Toxicity: The compound is harmful if swallowed or inhaled.[2] The toxicological properties have not been fully investigated.[8]

  • Skin and Eye Irritation: It is a known skin and eye irritant.[2][8][9]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no information available to suggest that the compound is carcinogenic, mutagenic, or a reproductive toxin.[8]

Expert Insight: The lack of extensive toxicological data underscores the importance of adhering to the precautionary principle. All new or poorly characterized compounds should be treated as potentially hazardous until proven otherwise. The nitrile group is a structural alert for potential toxicity, as some nitriles can release cyanide in vivo.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Disposal Method: Dispose of this material and its container to an approved waste disposal plant.[8] Do not allow it to enter the environment.[10]

References

  • 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - PubChem - NIH. [Link]

  • 3-AMINO-5-(4-PHENOXYPHENYL)-1H-PYRAZOLE-4-CARBONITRILE - gsrs. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. [Link]

  • 3 - Safety Data Sheet. [Link]

  • 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem. [Link]

  • 3-AMINO-5-(4-PHENOXYPHENYL)-1H-PYRAZOLE-4-CARBONITRILE - gsrs. [Link]

  • 3-Amino-1-methyl-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | Pharmaffiliates. [Link]

  • 330792-70-6| Chemical Name : 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole. [Link]

Sources

Exploratory

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile melting point data

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile . [1][2] Executive Summary 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile .

[1][2]

Executive Summary

3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 42754-61-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary precursor for pyrazolo[1,5-a]pyrimidines —a class of compounds with potent kinase inhibitory activity (e.g., p38 MAPK, BTK).[1][2]

Accurate characterization of this compound is frequently complicated by the presence of regioisomers (specifically the N-phenyl derivative).[1][2] This guide establishes the definitive melting point range (200–202 °C ) and provides a validated synthesis protocol to ensure regioisomeric purity.

Physicochemical Profile

The melting point is the primary indicator of purity and isomeric identity.[2] A lower melting point often indicates contamination with the N-phenyl isomer (mp ~132–148 °C) or incomplete cyclization.[1][2]

PropertyDataNotes
Melting Point 200 – 202 °C Recrystallized from dioxane or ethanol [1].[1][2]
Appearance Buff / Pale Yellow CrystalsColor darkens upon oxidation or light exposure.[1][2]
Molecular Formula C₁₀H₈N₄MW: 184.20 g/mol
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water and non-polar solvents.[2]
pKa (Calc.) ~10.5 (NH), ~2.5 (NH₂ conjugate)Amphoteric nature due to amino and NH groups.[1][2]
Spectral Signature (Validation Data)

To confirm identity, the following spectral peaks must be present. The absence of the broad singlet at ~12.16 ppm (NH) usually indicates N-alkylation/arylation.[1][2]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.16 (br s, 1H, NH  of pyrazole ring)[1][2][3]
      
    • 
       7.80 (d, J = 7.2 Hz, 2H, Ar-H ortho)[1][2][3]
      
    • 
       7.41–7.46 (m, 3H, Ar-H meta/para)[1][2]
      
    • 
       6.50 (s, 2H, NH₂ ) [1][1][2][3]
      
  • FT-IR (KBr):

    • 3348, 3303 cm⁻¹ (NH₂ str.)[2][3]

    • 3193 cm⁻¹ (NH str.)[1][2][3]

    • 2230 cm⁻¹ (C≡N str.)[1][2][3]

Synthesis & Purification Strategy

The Challenge of Regioselectivity

The synthesis of aminopyrazoles via hydrazine condensation can yield two isomers. Using hydrazine hydrate typically favors the 1H-pyrazole (Target), whereas substituted hydrazines (e.g., phenylhydrazine) yield N-substituted derivatives.[1][2]

Validated Protocol: The 3-Oxoalkanonitrile Route

This method is preferred over the direct multicomponent reaction (MCR) for high-purity applications because it avoids the formation of amorphous oligomers often seen in one-pot MCRs.[1][2]

Reaction Scheme

The synthesis proceeds via the condensation of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by cyclization with hydrazine.[1][2]

Synthesis SM1 3-Oxo-3-phenyl- propanenitrile Int Int SM1->Int Reflux SM2 Trichloro- acetonitrile SM2->Int Hyd Hydrazine Hydrate Prod 3-Amino-5-phenyl- 1H-pyrazole-4-carbonitrile (MP: 200-202°C) Hyd->Prod Int->Prod Cyclization (Dioxane/Reflux)

Figure 1: Step-wise synthesis pathway ensuring regioselective formation of the 1H-pyrazole core.

Step-by-Step Procedure

Step 1: Intermediate Formation

  • Dissolve 3-oxo-3-phenylpropanenitrile (10 mmol) in a suitable solvent (e.g., dioxane).

  • Add trichloroacetonitrile (10 mmol) and a catalytic amount of base (piperidine or Et₃N) if required by the specific variant of this protocol.

  • Reflux for 1–2 hours.

  • Checkpoint: Monitor TLC for the disappearance of the nitrile starting material.[1][2]

Step 2: Cyclization

  • Cool the mixture to room temperature.

  • Add hydrazine hydrate (excess, ~15 mmol) dropwise. Caution: Exothermic reaction.[1][2]

  • Reflux the mixture for 30 minutes.

  • Cool to room temperature. The product often precipitates directly.[1][2]

Step 3: Purification (Critical for MP)

  • Filter the precipitate.[1][2]

  • Recrystallization: Dissolve the crude solid in hot dioxane or ethanol .[1][2]

  • Allow to cool slowly to form crystals.

  • Filter and dry under vacuum at 50 °C.

  • Quality Control: Measure MP. If <195 °C, repeat recrystallization.[2]

Analytical Workflow & Validation

To ensure the material is suitable for downstream biological assays or fragment-based drug discovery (FBDD), follow this validation logic.

Validation Sample Synthesized Sample MP_Check Melting Point Test Sample->MP_Check Pass_MP Range: 200-202°C MP_Check->Pass_MP Fail_MP Range: <195°C MP_Check->Fail_MP NMR 1H NMR (DMSO-d6) Pass_MP->NMR Invalid REJECT N-Substituted or Impure Fail_MP->Invalid Recrystallize Check_NH Check 12.16 ppm Signal NMR->Check_NH Valid VALIDATED Pure 1H-Isomer Check_NH->Valid Signal Present Check_NH->Invalid Signal Absent

Figure 2: Quality control decision tree for validating 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Common Impurities[1][2]
  • N-Phenyl Isomer: Results from using phenylhydrazine instead of hydrazine hydrate.[1][2] MP ~132 °C.[1][2]

  • Dihydro-intermediate: Results from incomplete oxidation/cyclization.[1][2]

  • Hydrazine salts: Ensure thorough washing with water/ethanol during filtration.[1]

Applications in Drug Discovery

This scaffold is a bioisostere for adenine and is widely used to target the ATP-binding pocket of kinases.[1][2]

  • p38 MAPK Inhibitors: The amino-pyrazole motif forms key hydrogen bonds with the hinge region of the kinase (Glu71/Met109 in p38).[1][2]

  • Pyrazolo[1,5-a]pyrimidines: Condensation of this compound with 1,3-dicarbonyls yields bicyclic systems used in anxiety (GABA-A modulators) and cancer (CDK inhibitors) research.[1][2]

References

  • Fadda, A. A., et al. (2009).[2] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.[1][2][4] Molecules, 14(4), 1369-1382.[1][2] [1][2]

  • El-Wahab, A. H. F. A. (2024).[1][2] Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.

  • PubChem. (2025).[1][2] 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Compound Summary. National Library of Medicine.[1][2] [1][2]

  • LookChem. (2025).[1][2] 5-Amino-1-phenylpyrazole-4-carbonitrile Product Information. (Note: Reference for N-phenyl isomer comparison).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile from Malononitrile

Introduction & Strategic Rationale The 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry. It serves as a critical building block for synthesizing pyrazolopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry. It serves as a critical building block for synthesizing pyrazolopyrimidine-based kinase inhibitors, which are widely utilized to target Src, p38, and engineered allele-specific kinases 1.

While traditional multi-component reactions (MCRs) involving benzaldehyde, malononitrile, and hydrazine are common, they typically yield a 4,5-dihydro-1H-pyrazole intermediate that requires a subsequent, often harsh, oxidation step to achieve aromaticity. To ensure high scientific integrity, reproducibility, and yield, this protocol details a robust, self-validating three-step linear synthesis starting from benzoyl chloride and malononitrile 2. This route leverages an O-alkylated enol-ether intermediate to direct the regioselective cyclization of hydrazine, directly affording the fully aromatic pyrazole core.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow Step1 Benzoyl Chloride + Malononitrile Step2 2-Benzoylmalononitrile (Enol Form) Step1->Step2 NaH, THF 0 °C to RT Step3 2-(Methoxy(phenyl)methylene) malononitrile Step2->Step3 Me2SO4, NaHCO3 Dioxane/H2O Step4 3-Amino-5-phenyl-1H- pyrazole-4-carbonitrile Step3->Step4 NH2NH2·HCl, Et3N EtOH, Reflux

Figure 1: Three-step synthetic workflow for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Experimental Methodologies & Causality

Step 1: Synthesis of 2-Benzoylmalononitrile

Objective: Form the C-C bond between the malononitrile core and the benzoyl moiety. Causality & Logic: Malononitrile is highly acidic (pKa ~11). Using Sodium Hydride (NaH) ensures complete, irreversible deprotonation to form a highly nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting product, 2-benzoylmalononitrile, exists predominantly in its enol tautomeric form (1-phenyl-2,2-dicyanoethenol) due to the strong electron-withdrawing nature of the geminal cyano groups 1.

Protocol:

  • Suspend NaH (60% dispersion in mineral oil, 2.2 equiv.) in anhydrous THF (0.5 M) under an inert argon atmosphere and cool to 0 °C.

  • Add malononitrile (1.1 equiv.) dropwise as a solution in THF. Self-validation cue: Hydrogen gas evolution will be observed; wait until bubbling ceases, indicating complete deprotonation.

  • Slowly add benzoyl chloride (1.0 equiv.) dropwise to maintain the internal temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via recrystallization (ethanol) to yield a white solid.

Step 2: O-Alkylation to 2-(Methoxy(phenyl)methylene)malononitrile

Objective: Convert the enol hydroxyl group into a superior leaving group. Causality & Logic: Direct reaction of the enol with hydrazine can be sluggish and low-yielding because the enol oxygen is a poor leaving group. By O-alkylating the enol with dimethyl sulfate (Me₂SO₄), we create a methyl enol ether. The methoxy group serves as an excellent leaving group for the subsequent addition-elimination reaction with hydrazine 2.

Protocol:

  • Dissolve 2-benzoylmalononitrile (1.0 equiv.) in a 6:1 mixture of 1,4-Dioxane and Water.

  • Add Sodium Bicarbonate (NaHCO₃, 3.0 equiv.) to the solution.

  • Add Dimethyl Sulfate (Me₂SO₄, 1.5 equiv.) dropwise. (Caution: Me₂SO₄ is a potent alkylating agent; handle strictly in a fume hood with appropriate PPE).

  • Stir the mixture at 80 °C for 3 hours. Self-validation cue: TLC monitoring (Hexanes/EtOAc 3:1) should show the complete disappearance of the highly polar enol starting material.

  • Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM).

  • Dry the organic layer, concentrate, and use the crude enol ether directly in the next step, or purify via flash chromatography.

Step 3: Cyclization to 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

Objective: Construct the pyrazole ring via a bis-nucleophilic attack. Causality & Logic: Hydrazine acts as a bis-nucleophile. Using hydrazine hydrochloride with triethylamine (Et₃N) generates the free hydrazine base in situ at a controlled rate, minimizing oxidative degradation. The primary amine of hydrazine attacks the electrophilic carbon of the enol ether, displacing the methoxy group. The secondary nitrogen then undergoes a 5-exo-dig intramolecular cyclization by attacking one of the adjacent cyano groups, forming the 3-amino-pyrazole core 13.

Protocol:

  • Dissolve 2-(methoxy(phenyl)methylene)malononitrile (1.0 equiv.) in absolute Ethanol (0.2 M).

  • Add Hydrazine Dihydrochloride (1.2 equiv.) and Triethylamine (3.0 equiv.) to the solution.

  • Reflux the reaction mixture (approx. 80 °C) for 2 to 4 hours.

  • Self-validation cue: The reaction mixture will transition from a clear solution to a thick suspension as the highly crystalline pyrazole product precipitates out of the hot ethanol.

  • Cool the mixture to 0 °C in an ice bath to maximize precipitation.

  • Filter the precipitate, wash with cold ethanol followed by water, and dry under high vacuum to afford the pure target compound.

Quantitative Data & Reaction Parameters

To facilitate direct comparison and scale-up planning, the following table summarizes the key quantitative metrics for this three-step synthetic route.

StepIntermediate / ProductReagents & SolventsTemp & TimeTypical YieldPurification Method
1 2-BenzoylmalononitrileNaH, THF0 °C to RT, 4 h80 - 85%Recrystallization (EtOH)
2 2-(Methoxy(phenyl)methylene)malononitrileMe₂SO₄, NaHCO₃, Dioxane/H₂O80 °C, 3 h75 - 80%Flash Chromatography
3 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileNH₂NH₂·HCl, Et₃N, EtOHReflux, 2-4 h85 - 90%Filtration & Washing

References

  • Inhibitor Scaffolds as New Allele Specific Kinase Substrates. Shokat Lab, UCSF.
  • Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugates and Evaluation of Their Src Kinase Inhibitory and Anticancer Activity. Chapman University.
  • Nitroacetonitrile|CAS 13218-13-8|Research Chemical. Benchchem.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Amino-5-phenylpyrazole-4-carbonitrile

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 3-amino-5-phenylpyrazole-4-carbonitrile . This scaffold is a critical pharmacophore in drug discovery, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 3-amino-5-phenylpyrazole-4-carbonitrile . This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for pyrazolo[1,5-a]pyrimidines and exhibiting potent kinase inhibitory, anti-inflammatory, and antimicrobial activities.

Traditional thermal synthesis (reflux) often requires 6–12 hours and toxic organic solvents. The protocol defined herein utilizes dielectric heating to achieve reaction completion in 2–10 minutes with superior yields (>90%), utilizing water or ethanol as green solvents. This method is validated for reproducibility and scalability in medicinal chemistry workflows.

Scientific Principles & Mechanism[1][2][3][4][5]

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with polar molecules in the reaction mixture. In this protocol, the high dielectric loss tangent (


) of the polar intermediates and solvent (Ethanol/Water) allows for rapid internal heating. This minimizes wall effects and generates "molecular hotspots," accelerating the rate-determining step of the condensation.
Reaction Mechanism

The synthesis is a One-Pot Multicomponent Reaction (MCR) involving three reactants:

  • Benzaldehyde (Electrophile)

  • Malononitrile (Active Methylene)

  • Hydrazine Hydrate (Binucleophile)

Mechanistic Pathway: The reaction proceeds via a tandem Knoevenagel condensation followed by a Thorpe-Ziegler type cyclization :

  • Knoevenagel Condensation: Malononitrile is deprotonated and attacks benzaldehyde to form the benzylidenemalononitrile intermediate.

  • Michael Addition: Hydrazine acts as a nucleophile, attacking the

    
    -carbon of the intermediate.
    
  • Cyclization & Tautomerization: Intramolecular nucleophilic attack leads to ring closure, followed by tautomerization to aromatize the pyrazole ring.

Mechanistic Visualization

ReactionMechanism Reagents Benzaldehyde + Malononitrile Inter1 Benzylidenemalononitrile (Intermediate A) Reagents->Inter1 Knoevenagel (-H2O) Michael Michael Adduct Inter1->Michael Nucleophilic Attack Hydrazine + Hydrazine Hydrate Hydrazine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Ring Closure Product 3-amino-5-phenylpyrazole- 4-carbonitrile Cyclization->Product Tautomerization (Aromatization)

Figure 1: Mechanistic pathway for the three-component synthesis of the target pyrazole.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reagents: Benzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Hydrazine Hydrate 80% (1.2 mmol).

  • Solvent: Ethanol (Green Method A) or Water (Green Method B).

  • Vessel: 10 mL or 35 mL sealed pressure vial.

Method A: Catalyst-Free Ethanol Protocol (Standard)

This method is preferred for high solubility and rapid crystallization during workup.

  • Charge: Add Benzaldehyde (106 mg, 1 mmol) and Malononitrile (66 mg, 1 mmol) to a 10 mL microwave vial.

  • Mix: Add 2 mL of Ethanol. Stir for 30 seconds to dissolve.

  • Initiate: Add Hydrazine Hydrate (0.075 mL, ~1.2 mmol) dropwise. Note: Exothermic reaction may occur.

  • Irradiate: Cap the vial and place in the microwave reactor.

    • Temperature: 80°C

    • Time: 5 minutes

    • Power: Max 150W (Dynamic mode)

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). The product usually precipitates as a solid.

  • Purification: Pour the mixture onto crushed ice (10 g). Filter the solid precipitate.[1][2] Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Drying: Dry in a vacuum oven at 60°C for 2 hours.

Method B: "On-Water" Protocol (Greenest)

Ideal for large-scale synthesis where organic solvent reduction is critical.

  • Charge: Mix reactants (same stoichiometry as above) in 3 mL of Deionized Water.

  • Irradiate: Heat at 100°C for 8–10 minutes .

  • Note: The reaction proceeds "on water" (heterogeneous). Vigorous stirring is essential.

  • Workup: Filtration of the solid directly from the aqueous phase.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Microwave Synthesis cluster_2 Workup & Analysis Step1 Weigh Reagents: Benzaldehyde (1eq) Malononitrile (1eq) Step2 Add Solvent: Ethanol or Water Step1->Step2 Step3 Add Hydrazine (1.2eq) (Dropwise) Step2->Step3 Step4 MW Irradiation 80-100°C | 5-10 min Dynamic Power Control Step3->Step4 Step5 Cool to RT Pour onto Crushed Ice Step4->Step5 Step6 Vacuum Filtration Wash (H2O/Cold EtOH) Step5->Step6 Step7 Recrystallization (if necessary) Step6->Step7

Figure 2: Step-by-step experimental workflow for microwave synthesis.

Results & Validation

Yield Comparison

The microwave method demonstrates superior efficiency compared to conventional reflux.

ParameterConventional RefluxMicrowave Method (This Protocol)
Solvent Ethanol/MethanolEthanol or Water
Time 4 – 8 Hours2 – 10 Minutes
Temperature Reflux (78°C)80 – 100°C
Yield 65 – 75%88 – 95%
Purity (LCMS) Requires Column Chrom.>95% (Often requires only wash)
Characterization Data (Expected)

To validate the synthesis, confirm the following spectral signatures:

  • Appearance: Yellow to pale orange solid.

  • Melting Point: 198–202°C.

  • IR (ATR):

    • ~3300–3400 cm⁻¹ (

      
       stretch, doublet).[3]
      
    • ~2200–2220 cm⁻¹ (

      
       stretch, sharp).
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0 ppm (br s, 1H, Pyrazole-NH).
      
    • 
       7.4–7.8 ppm (m, 5H, Ar-H).
      
    • 
       5.5–6.5 ppm (s, 2H, 
      
      
      
      - position varies by concentration/solvent).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel stepAdd a catalytic amount (1-2 drops) of Piperidine or Et₃N.
Oiling out Solvent polarity mismatchSwitch from pure water to 1:1 EtOH:Water mixture.
Pressure Spike Hydrazine decompositionEnsure Hydrazine is fresh; do not exceed 110°C; use a vessel with a rated pressure release.
Impure Product Side reactions (Azines)Ensure excess Hydrazine (1.2 eq) is used to prevent aldehyde-hydrazine byproducts.

References

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. Source: National Institutes of Health (PMC). [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Source: MDPI (Molecules). [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Source: PubMed. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Source: MDPI. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Source: Taylor & Francis Online. [Link]

Sources

Method

Comprehensive Application Note: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Executive Summary This technical guide details the robust, step-by-step synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (APPC) via the condensation and subsequent cyclization of phenylhydrazine with ethoxymethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust, step-by-step synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (APPC) via the condensation and subsequent cyclization of phenylhydrazine with ethoxymethylenemalononitrile (EMMN). The resulting 5-aminopyrazole scaffold is a highly privileged pharmacophore in drug development. It is frequently utilized as a critical building block for pyrazolo[3,4-d]pyrimidines and is recognized for its potent anti-neurotoxic, neuroprotective, and cyclooxygenase (COX-1/COX-2) inhibitory activities[1].

Designed for synthetic chemists and drug development professionals, this protocol emphasizes mechanistic causality, real-time self-validation techniques, and scalable purification strategies.

Scientific Background & Mechanistic Rationale

The formation of the pyrazole ring from a hydrazine derivative and an electrophilic enol ether equivalent is a cascade reaction driven by sequential nucleophilic attacks. Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions.

  • Addition-Elimination (Intermolecular) : The primary amine of phenylhydrazine, being the most sterically accessible and nucleophilic nitrogen, attacks the highly electrophilic alkene carbon of EMMN. This triggers the elimination of an ethanol molecule, yielding a linear phenylhydrazinomethylenemalononitrile intermediate.

  • 5-exo-dig Cyclization (Intramolecular) : The secondary nitrogen (attached to the phenyl ring) undergoes an intramolecular 5-exo-dig cyclization by attacking the electrophilic carbon of one of the pendant nitrile groups.

  • Tautomerization : The resulting imine intermediate rapidly tautomerizes to the thermodynamically stable aromatic amine, yielding the final 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Conducting this reaction in refluxing ethanol is a highly strategic choice. Ethanol serves as a protic solvent that stabilizes the transition states during proton transfer, perfectly accommodates the eliminated ethanol byproduct without complicating the reaction matrix, and allows for a clean precipitation workup[2].

Mechanism R1 Phenylhydrazine I1 Hydrazone Intermediate (-EtOH) R1->I1 Nucleophilic Attack R2 Ethoxymethylenemalononitrile R2->I1 P1 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile I1->P1 5-exo-dig Cyclization

Figure 1: Reaction mechanism pathway for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol

Critical Safety Considerations
  • Phenylhydrazine : Highly toxic, a severe skin sensitizer, and a suspected carcinogen. It easily absorbs through the skin.

  • Ethoxymethylenemalononitrile (EMMN) : A severe respiratory and ocular irritant.

  • Handling : All manipulations prior to the final workup must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Action : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of EMMN in 20 mL of absolute ethanol.

  • Action : Slowly add 10.5 mmol of phenylhydrazine (1.05 equivalents) dropwise to the stirring solution at room temperature.

  • Causality : A slight stoichiometric excess of phenylhydrazine ensures the complete consumption of the EMMN, preventing complex chromatographic separations later. If phenylhydrazine hydrochloride is used, add 10.5 mmol of anhydrous sodium acetate to liberate the free hydrazine base in situ[2].

Step 2: Reflux and Cyclization

  • Action : Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 to 4 hours[2].

  • Causality : While the initial addition-elimination may occur rapidly at room temperature, the subsequent 5-exo-dig cyclization onto the nitrile requires thermal energy to overcome the activation barrier and drive the tautomerization to the aromatic pyrazole.

Step 3: In-Process Monitoring (Self-Validation)

  • Action : Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Causality : The starting material EMMN is relatively non-polar. The intermediate and final product (APPC) are highly polar due to the amino and nitrile groups. The complete disappearance of the high-Rf EMMN spot and the stabilization of a strong UV-active, low-Rf spot confirms reaction completion, making the protocol self-validating.

Step 4: Workup and Isolation

  • Action : Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately one-third of its original volume.

  • Action : Add 30 mL of ice-cold distilled water to the concentrated mixture while stirring vigorously.

  • Causality : The addition of water sharply decreases the solubility of the organic pyrazole product in the ethanolic matrix. The hydrophobic phenyl ring forces the rapid precipitation of the crude solid, allowing for isolation without liquid-liquid extraction.

Step 5: Purification

  • Action : Filter the resulting precipitate under vacuum and wash the filter cake with cold water (2 x 10 mL) followed by cold hexane (10 mL).

  • Action : Recrystallize the crude solid from an ethanol/water mixture to afford pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.

Workflow Step1 1. Reagent Mixing PhNHNH2 + EMMN in EtOH Step2 2. Reflux Heat at 78°C for 3-4 hours Step1->Step2 Step3 3. TLC Monitoring Check for EMMN disappearance Step2->Step3 Step4 4. Workup Cool, concentrate, and precipitate Step3->Step4 Step5 5. Purification Recrystallization (EtOH/Water) Step4->Step5 Step6 6. Characterization NMR, MS, Melting Point Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the pyrazole product.

Quantitative Data & Troubleshooting

The following table summarizes the expected quantitative metrics and troubleshooting parameters to ensure maximum yield and purity.

ParameterExpected Value / ObservationTroubleshooting / Scientific Rationale
Reaction Time 3 - 4 hours (at 78°C)If incomplete, verify the quality of phenylhydrazine, which degrades via oxidation upon prolonged storage.
Typical Yield 75% - 85%Low yields often result from incomplete cyclization. Ensure vigorous reflux and avoid premature cooling.
Melting Point 138°C - 141°CA depressed melting point indicates residual intermediate or unreacted hydrazine. Recrystallize from EtOH/H₂O.
TLC Rf Value ~0.3 (7:3 Hexane:EtOAc)Product is highly UV-active. Use a ninhydrin stain to specifically confirm the presence of the primary amine group.

References

  • Youssef, Amal M., et al. "Synthesis and biological evaluation of novel pyrazole compounds." Bioorganic & Medicinal Chemistry 18(15):5685-96, 2010.1

  • "Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides." US Patent US3760084A. 2

Sources

Application

Application Note: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile as a Precursor for Regiospecific Synthesis of Pyrazolo[1,5-a]pyrimidines

Introduction & Rationale Pyrazolo[1,5-a]pyrimidines represent a highly privileged class of fused bicyclic N-heterocycles. They serve as the core structural motif for numerous pharmacologically active compounds, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pyrazolo[1,5-a]pyrimidines represent a highly privileged class of fused bicyclic N-heterocycles. They serve as the core structural motif for numerous pharmacologically active compounds, including the sedative-hypnotic drug Zaleplon, as well as various advanced kinase inhibitors and anticancer agents[1]. The synthesis of these bicyclic systems heavily relies on the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles.

Within this chemical space, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile is an exceptionally versatile precursor[2]. The presence of the electron-withdrawing carbonitrile (-CN) group at the C4 position fundamentally modulates the electronic landscape of the pyrazole ring. This electronic tuning dictates the relative nucleophilicity of the exocyclic amine versus the endocyclic nitrogens, a dynamic that is critical for achieving high regioselectivity during complex cyclocondensation workflows[3].

Mechanistic Insights and Regioselectivity

The cyclocondensation of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile with asymmetric 1,3-dielectrophiles (such as enaminonitriles or 1,3-diketones) can theoretically yield two distinct regioisomers (e.g., 5-substituted versus 7-substituted pyrazolo[1,5-a]pyrimidines).

Causality of Regioselectivity: The reaction is kinetically initiated by the nucleophilic attack of the exocyclic primary amine (C3-NH₂) of the pyrazole onto the most electrophilic center of the 1,3-dielectrophile. Despite the electron-withdrawing nature of the adjacent -CN group, the exocyclic amine remains significantly more nucleophilic than the endocyclic pyrazole nitrogens (N1 or N2) due to lower steric hindrance and greater lone-pair availability[3].

Following the formation of an acyclic intermediate, an intramolecular cyclization occurs wherein the pyrazole N1 attacks the secondary electrophilic site (e.g., a carbonyl carbon or imine). This is followed by a rapid elimination step (loss of water or an amine) to aromatize the newly formed pyrimidine ring[1].

Analytical Validation: The regiochemistry of the resulting products can be unambiguously validated using ¹H-¹⁵N HMBC NMR spectroscopy. For instance, the formation of the 7-substituted isomer is confirmed by a distinct cross-peak correlation between the highly deshielded proton at C-7 (approx. δ 9.06 ppm) and the N-1 nitrogen (approx. δ 283 ppm). The alternate 5-substituted isomer would lack this specific ³J (H-7, N-1) coupling, allowing researchers to definitively rule it out[1].

G N1 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile + 1,3-Dielectrophile N2 Nucleophilic Attack Exocyclic NH2 attacks electrophilic C N1->N2 N3 Intermediate Formation (Acyclic Adduct) N2->N3 N4 Intramolecular Cyclization Ring N1 attacks carbonyl/imine N3->N4 N5 Dehydration/Elimination Loss of H2O or Amine N4->N5 N6 Regioisomer: 7-Substituted Pyrazolo[1,5-a]pyrimidine N5->N6

Stepwise mechanistic pathway for regioselective cyclocondensation.

Experimental Protocols

Traditional reflux conditions often require prolonged reaction times and can lead to a thermodynamic mixture of regioisomers[4]. The protocols below utilize microwave irradiation to kinetically trap the preferred regioisomer, dramatically reducing reaction times while enhancing yields and purity[3].

Protocol 1: Synthesis of the Precursor

Objective: Synthesize 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile from 3-oxo-3-phenylpropanenitrile.

  • Initial Adduct Formation: Dissolve 3-oxo-3-phenylpropanenitrile (10.0 mmol) in 20 mL of absolute ethanol. Add trichloroacetonitrile (10.0 mmol) followed by a catalytic amount of piperidine (0.5 mL)[3].

  • Reflux: Heat the mixture under reflux for 2 hours to form the intermediate 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile[3].

  • Hydrazine Condensation: Carefully add hydrazine hydrate (12.0 mmol) dropwise to the reaction mixture. Continue refluxing for an additional 4 hours[3].

  • Isolation: Cool the reaction mixture to room temperature and pour it over crushed ice (100 g) with vigorous stirring.

  • Purification: Collect the resulting precipitate via vacuum filtration, wash extensively with cold water, and recrystallize from ethanol to yield pure 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile[5].

G A 3-Oxo-3-phenylpropanenitrile B Trichloroacetonitrile + Hydrazine A->B C 3-Amino-5-phenyl-1H-pyrazole -4-carbonitrile B->C Cyclization D 1,3-Dielectrophile (e.g., Enaminonitrile) C->D E Microwave Irradiation (Solvent-free / AcOH) D->E F Pyrazolo[1,5-a]pyrimidine Derivatives E->F Regiospecific Condensation

Synthetic workflow from 3-oxo-3-phenylpropanenitrile to pyrazolo[1,5-a]pyrimidines.

Protocol 2: Microwave-Assisted Regiospecific Synthesis

Objective: Cyclocondensation of the precursor with an enaminonitrile to form the pyrazolo[1,5-a]pyrimidine core.

  • Preparation: In a heavy-walled microwave-safe vessel, combine 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (5.0 mmol) and an enaminonitrile (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one, 5.0 mmol)[1].

  • Conditioning:

    • Method A (Solvent-Free): Thoroughly homogenize the solid reactants using an agate mortar and pestle before transferring to the vessel[3].

    • Method B (Acidic): Add 5 mL of glacial acetic acid to the vessel to act as both solvent and catalyst[1].

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 150 °C (approx. 300-500 W) for 4–6 minutes[3].

  • Monitoring: Verify reaction completion via TLC (Eluent: Ethyl Acetate/Hexane, 1:2 v/v). The disappearance of the highly polar pyrazole precursor indicates completion.

  • Workup:

    • For Method A: Triturate the fused solid mass with hot ethanol (15 mL) to induce crystallization.

    • For Method B: Pour the acidic mixture over crushed ice to precipitate the product[1].

  • Final Isolation: Filter the resulting solid, wash with cold ethanol, and dry under vacuum. Confirm regiochemistry via ¹H-¹⁵N HMBC NMR[1].

Data Presentation: Methodological Comparison

The transition from conventional heating to microwave-assisted synthesis provides stark improvements in both yield and selectivity. The table below summarizes the quantitative advantages of the optimized protocols.

Reaction MethodSolvent SystemReaction TimeAverage Yield (%)Regioselectivity
Conventional Reflux Pyridine / DMF14 – 24 hours55 – 65%Mixed / Moderate
Microwave Irradiation Glacial Acetic Acid4 – 6 minutes80 – 88%High (Regiospecific)
Microwave Irradiation Solvent-Free2 – 5 minutes85 – 92%High (Regiospecific)

Data synthesized from comparative studies on pyrazolo[1,5-a]pyrimidine formations[3],[1],[4].

References

  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14(1), 78-88. Available at:[Link]

  • Scribd. "3-Iminobutanenitrile As Building Block For The Synthesis of Substituted Pyrazolo (1,5-A) Pyrimidines With Antitumor and Antioxidant Activities." Available at:[Link]

Sources

Method

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile Ibrutinib intermediate synthesis

Application Note: High-Purity Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Subtitle: Optimized Protocol for the Core Scaffold of BTK Inhibitor Ibrutinib Executive Summary This application note details the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Subtitle: Optimized Protocol for the Core Scaffold of BTK Inhibitor Ibrutinib

Executive Summary

This application note details the synthesis, purification, and characterization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 16617-46-2). This molecule represents the foundational pyrazole scaffold used in the manufacture of Ibrutinib , a first-in-class Bruton’s tyrosine kinase (BTK) inhibitor.

While the specific intermediate for Ibrutinib is the 4-phenoxyphenyl analog, the synthetic chemistry described herein is identical for both the model phenyl compound and the active pharmaceutical ingredient (API) precursor. This protocol utilizes a robust, two-step Knoevenagel condensation-cyclization sequence , optimized for high regioselectivity and scalability.

Key Applications:

  • Synthesis of Pyrazolo[3,4-d]pyrimidine libraries (BTK, Src kinase inhibitors).[1]

  • Fragment-based drug discovery (FBDD) for nitrogen-rich heterocycles.

  • Process development standards for hydrazine-mediated cyclizations.

Retrosynthetic Analysis & Reaction Design

The synthesis is designed around the construction of the pyrazole core via a Michael addition-cyclization mechanism. The process avoids expensive transition metal catalysts, relying instead on classical condensation chemistry.

Pathway Logic:

  • Activation: Benzaldehyde is activated via condensation with malononitrile to form a highly electrophilic benzylidene intermediate.

  • Cyclization: Hydrazine acts as a dinucleophile. It first attacks the

    
    -carbon of the benzylidene (Michael addition), followed by intramolecular attack on the nitrile to close the ring.
    
  • Aromatization: The resulting pyrazoline intermediate undergoes oxidative aromatization (often spontaneous in air) to yield the stable aminopyrazole.

Retrosynthesis Target 3-amino-5-phenyl-1H- pyrazole-4-carbonitrile (Target Scaffold) Intermediate Benzylidenemalononitrile (Activated Electrophile) Intermediate->Target + Reagent Cyclization SM1 Benzaldehyde (Start Material 1) SM1->Intermediate Knoevenagel Condensation SM2 Malononitrile (Start Material 2) SM2->Intermediate Reagent Hydrazine Hydrate (Cyclizing Agent) Reagent->Target

Figure 1: Retrosynthetic pathway for the pyrazole core assembly.

Detailed Experimental Protocol

Phase 1: Synthesis of Benzylidenemalononitrile

This step creates the Michael acceptor. The reaction is exothermic and rapid.

Reagents:

  • Benzaldehyde (10.6 g, 100 mmol) [Note: Use 4-Phenoxybenzaldehyde for Ibrutinib intermediate].

  • Malononitrile (6.6 g, 100 mmol).

  • Ethanol (95%, 30 mL).

  • Catalyst: Piperidine (5 drops) or Sodium Acetate (0.5 g).

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Mixing: Dissolve malononitrile in Ethanol (20 mL) at room temperature.

  • Addition: Add Benzaldehyde to the solution.

  • Catalysis: Add the Piperidine catalyst dropwise. Caution: Exothermic reaction.

  • Precipitation: Stir vigorously for 30–60 minutes. A solid precipitate (Benzylidenemalononitrile) will form rapidly.

  • Isolation: Cool the flask in an ice bath (0–4°C) for 15 minutes. Filter the solid under vacuum.

  • Wash: Wash the cake with cold Ethanol (2 x 10 mL) and Hexane (2 x 10 mL).

  • Drying: Air dry or vacuum dry at 40°C.

    • Expected Yield: 90–95%.[2][3]

    • Appearance: White to pale yellow crystals.

Phase 2: Cyclization to 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This is the critical ring-closing step. Safety regarding hydrazine is paramount.

Reagents:

  • Benzylidenemalononitrile (from Phase 1) (15.4 g, 100 mmol).

  • Hydrazine Hydrate (80% or 64% aqueous solution, 10–12 mL, ~2.0 equiv).

  • Solvent: Ethanol (50 mL).

Procedure:

  • Dissolution: In a 250 mL RBF equipped with a reflux condenser, suspend the Benzylidenemalononitrile in Ethanol.

  • Addition: Add Hydrazine Hydrate slowly via a dropping funnel over 10 minutes. The solution may turn clear initially, then darken.

  • Reaction: Heat the mixture to reflux (78–80°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf spot (amine).

  • Workup: Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes upon cooling.

  • Crystallization: If no solid forms, reduce solvent volume by 50% under vacuum and chill at 4°C overnight.

  • Filtration: Collect the crystals by vacuum filtration.

  • Purification: Recrystallize from Ethanol or a Dioxane/Ethanol mixture to remove trace hydrazine impurities.

    • Expected Yield: 75–85%.[2]

    • Appearance: White to buff-colored needles/powder.

    • Melting Point: 200–202°C (Lit.[4] value).

Process Adaptation: The Ibrutinib Connection

To synthesize the actual Ibrutinib intermediate (3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile), apply the exact protocol above with the following specific substitution in Phase 1:

ParameterStandard ProtocolIbrutinib Protocol
Starting Material Benzaldehyde (MW: 106.12)4-Phenoxybenzaldehyde (MW: 198.22)
Stoichiometry 100 mmol = 10.6 g100 mmol = 19.8 g
Solvent Volume 30 mL EthanolIncrease to 50-60 mL (due to lower solubility)
Reaction Time 3-5 Hours4-6 Hours (Steric bulk may slow cyclization)

Why this matters: The 4-phenoxy group is lipophilic and bulky. It does not participate in the reaction mechanism but significantly affects solubility. Ensure the intermediate in Phase 1 is fully suspended/dissolved before adding hydrazine to prevent encapsulation of unreacted material.

Characterization Data

TechniqueExpected Signal (Phenyl Analog)Interpretation
IR Spectroscopy 3300–3400 cm⁻¹N-H stretching (Primary amine -NH₂ and Ring -NH)
2220–2230 cm⁻¹ C≡N Nitrile stretch (Diagnostic peak)
¹H NMR (DMSO-d₆) δ 12.1 ppm (br s, 1H)Pyrazole ring N-H
δ 7.4–7.8 ppm (m, 5H)Aromatic protons (Phenyl ring)
δ 6.5 ppm (s, 2H)-NH₂ Amine protons (Disappears with D₂O shake)
Mass Spectrometry m/z = 184.2 [M+H]⁺Molecular ion peak (Phenyl analog)
(m/z = 277.1 for Ibrutinib int.)

Workflow Visualization

Workflow Start Start: Reagent Prep Step1 Phase 1: Knoevenagel Condensation (Benzaldehyde + Malononitrile) Start->Step1 Check1 Solid Precipitate Formed? Step1->Check1 Check1->Step1 No (Adjust pH/Temp) Step2 Phase 2: Hydrazine Addition (Reflux 4h) Check1->Step2 Yes Step3 Cooling & Crystallization Step2->Step3 Purify Recrystallization (EtOH) Step3->Purify Final Final Product Analysis (NMR, IR, HPLC) Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling (Critical)

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood. Avoid contact with metal oxides (can induce decomposition).

  • Malononitrile: Hydrolyzes to release cyanide ions under strong acidic conditions. Handle with gloves and avoid inhalation of dust.

  • Waste Disposal: Aqueous waste containing hydrazine must be treated with bleach (sodium hypochlorite) to neutralize hydrazine before disposal.

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. National Institutes of Health (PMC). Available at: [Link]

  • Process for preparing ibrutinib and its intermediates.Google Patents (WO2017163257A1).
  • Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles. Royal Society of Chemistry (Org. Biomol. Chem). Available at: [Link][1][3][4][5]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. Available at: [Link]

Sources

Application

cyclocondensation protocols for 3-amino-pyrazole-4-carbonitrile derivatives

Application Note: Cyclocondensation Protocols for 3-Amino-Pyrazole-4-Carbonitrile Derivatives Executive Summary The 3-amino-pyrazole-4-carbonitrile scaffold (often tautomerically referred to as 5-amino-pyrazole-4-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclocondensation Protocols for 3-Amino-Pyrazole-4-Carbonitrile Derivatives

Executive Summary

The 3-amino-pyrazole-4-carbonitrile scaffold (often tautomerically referred to as 5-amino-pyrazole-4-carbonitrile) is a critical pharmacophore in medicinal chemistry, serving as the foundational architecture for ATP-competitive kinase inhibitors (e.g., Ibrutinib analogs) and sedative-hypnotics (e.g., Zaleplon).

This guide provides three validated protocols for synthesizing these derivatives via the cyclocondensation of hydrazines with 2-(alkoxymethylene)malononitriles. Unlike generic preparations, these protocols address specific challenges in regioselectivity, scale-up, and green chemistry compliance.

Mechanistic Insight & Reaction Logic

The synthesis relies on a Michael-addition/cyclization cascade. Understanding the electronic movements is vital for troubleshooting low yields or regiochemical errors when using substituted hydrazines.

The Pathway:

  • Michael Addition: The most nucleophilic nitrogen of the hydrazine attacks the electrophilic

    
    -carbon of the 2-(ethoxymethylene)malononitrile (EMMN).
    
  • Elimination: Loss of ethanol generates an intermediate enaminonitrile.

  • Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto one of the nitrile groups.

  • Tautomerization: Aromatization to form the stable amino-pyrazole ring.

Regioselectivity Rule: With monosubstituted hydrazines (e.g., Phenylhydrazine), the terminal


 is more nucleophilic and attacks the EMMN first. The subsequent cyclization places the substituent at the 

position, yielding 5-amino-1-aryl-pyrazole-4-carbonitriles exclusively.

Mechanism Start Hydrazine + EMMN Inter1 Michael Adduct (Intermediate) Start->Inter1 Nucleophilic Attack (Beta-C) Inter2 Enaminonitrile (- EtOH) Inter1->Inter2 Elimination Cyclic Imino-Intermediate (Ring Closure) Inter2->Cyclic Intramolecular N-Attack on CN Product 3-Amino-Pyrazole -4-Carbonitrile Cyclic->Product Tautomerization

Figure 1: Mechanistic pathway of the cyclocondensation reaction. The sequence determines the regiochemical outcome for substituted hydrazines.

Validated Experimental Protocols

Protocol A: Standard Thermal Cyclocondensation (The "Gold Standard")

Best for: Routine synthesis, gram-scale production, and substituted aryl-hydrazines.

Materials:

  • Hydrazine Hydrate (80% or 64% aq.) OR Substituted Hydrazine (e.g., Phenylhydrazine).

  • 2-(Ethoxymethylene)malononitrile (EMMN).

  • Solvent: Absolute Ethanol (EtOH).[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of EMMN in 10 mL of absolute ethanol .

  • Addition: Add 10 mmol of Hydrazine dropwise at room temperature.

    • Note: The reaction is exothermic. For phenylhydrazine, slight warming may be required to initiate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 30–60 minutes .
    
    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (EMMN) usually disappears within 15 minutes.

  • Workup: Allow the reaction to cool to room temperature, then refrigerate at

    
     for 2 hours.
    
  • Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then hexane .

  • Purification: Recrystallize from Ethanol/Water or Dioxane if necessary.

Typical Yield: 85–92% Appearance: White to buff-colored crystals.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid screening, and difficult substrates.

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Procedure:

  • Loading: In a 10 mL microwave vial, combine 1.0 mmol EMMN and 1.0 mmol Hydrazine .

  • Solvent: Add 2 mL Ethanol (or perform solvent-free if using neat liquid hydrazine).

  • Irradiation: Seal the vial. Program the reactor:

    • Temp:

      
      
      
    • Time: 5–10 minutes

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150W)

  • Workup: Cool to room temperature (compressed air cooling). Pour the mixture into 10 mL ice water .

  • Isolation: Filter the solid product.

Typical Yield: 90–96% Advantage: Reduces reaction time from hours to minutes; often cleaner profiles requiring no recrystallization [1].

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Solvent Choice Product does not precipitate.Switch to Ethanol/Water (1:1) or concentrate the reaction mixture by 50% before cooling.
Regioselectivity Mixture of isomers (rare).Ensure Hydrazine is added TO the EMMN , not vice-versa. This keeps EMMN in excess initially, favoring the kinetic attack by the terminal amine.
Color Product is dark/brown.Oxidation of hydrazine. Perform reaction under Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) atmosphere
. Use fresh hydrazine source.
Side Products Formation of azines.[2][3][4]Use a slight excess of hydrazine (1.1 eq) to prevent two EMMN molecules reacting with one hydrazine.

Regioselectivity Decision Tree

When using substituted hydrazines (


), the position of the 

group is dictated by the nucleophilicity of the nitrogens. Use the diagram below to predict your product structure.

Regioselectivity Input Select Hydrazine Source Unsub Hydrazine Hydrate (NH2-NH2) Input->Unsub Sub Substituted Hydrazine (R-NH-NH2) Input->Sub Result1 3(5)-Amino-Pyrazole-4-CN (Tautomeric Equilibrium) Unsub->Result1 NuCheck Nucleophilicity Check: NH2 > NH-R Sub->NuCheck Result2 5-Amino-1-R-Pyrazole-4-CN (Exclusive Product) NuCheck->Result2 NH2 attacks Beta-C

Figure 2: Decision tree for predicting regiochemical outcomes based on hydrazine substitution.

References

  • Al-Qalaf, F., et al. (2009).[5] "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14, 78-88.[6]

  • Pawar, J.V., & Mane, D.V. (2024). "A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3-Diphenyl-1H-Pyrazole-4-Carbonitrile Derivatives." International Journal of Science, Engineering and Technology.[7]

  • Quiroga, J., et al. (2008). "Regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles." Journal of Heterocyclic Chemistry.

  • ChemicalBook. (2025).[8] "3-Amino-4-pyrazolecarbonitrile Product Description and Synthesis."

Sources

Method

Application Note: One-Pot Synthesis of 5-Amino-3-Phenyl-1H-Pyrazole-4-Carbonitrile

Abstract & Application Scope The 5-amino-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in p38 kinase inhibitors, anticancer agents (e.g., inhibitin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

The 5-amino-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in p38 kinase inhibitors, anticancer agents (e.g., inhibiting EGFR/VEGFR), and antimicrobial compounds. Its structural versatility allows it to mimic purine bases, making it essential for fragment-based drug discovery (FBDD).

This application note details the one-pot, three-component condensation of benzaldehyde, malononitrile, and hydrazine hydrate. Unlike traditional two-step methods, this protocol utilizes a concerted Knoevenagel-Michael-Cyclization sequence to maximize atom economy and minimize solvent waste.

Key Advantages:

  • Atom Economy: >90% (Water is the primary byproduct).

  • Scalability: Validated from milligram to multigram scales.

  • Green Chemistry: Protocol A utilizes a catalyst-free aqueous/ethanol system.[1][2]

Mechanistic Insight & Retrosynthesis

To troubleshoot low yields or impurities, researchers must understand the sequential nature of this "one-pot" reaction. It is not a simultaneous collision of three molecules but a cascade.

Reaction Pathway
  • Knoevenagel Condensation: Malononitrile (active methylene) is deprotonated and attacks the carbonyl of benzaldehyde, eliminating water to form the arylidenemalononitrile intermediate.

  • Michael Addition: Hydrazine acts as a nucleophile, attacking the

    
    -carbon of the electron-deficient alkene.
    
  • Thorpe-Ziegler Cyclization: The hydrazino-nitrogen attacks one of the nitrile groups intramolecularly.

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

Mechanistic Visualization

The following diagram illustrates the critical intermediates. Failure to form the arylidenemalononitrile (Intermediate A) is the most common failure mode.

ReactionMechanism Start Benzaldehyde + Malononitrile Inter1 Intermediate A: Benzylidenemalononitrile Start->Inter1 -H2O (Knoevenagel) Inter2 Intermediate B: Acyclic Hydrazino Adduct Inter1->Inter2 Nucleophilic Attack Step2 Add: Hydrazine (Michael Addition) Step2->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Product Target: 5-amino-3-phenyl- 1H-pyrazole-4-carbonitrile Cyclization->Product Tautomerization

Figure 1: Cascade mechanism for the synthesis of the pyrazole core. Note that Intermediate A must form before hydrazine addition for optimal yield.

Experimental Protocols

Protocol A: Catalyst-Free Green Synthesis (Recommended)

This method relies on the high reactivity of the substrates in a protic solvent mixture, eliminating the need for chromatographic purification in most cases.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Malononitrile (10 mmol, 0.66 g)

  • Hydrazine Hydrate (80% aq., 12 mmol, ~0.75 mL)

  • Solvent: Water:Ethanol (2:1 v/v, 20 mL)

Procedure:

  • Pre-mixing: In a 50 mL round-bottom flask, dissolve Benzaldehyde (1.0 eq) and Malononitrile (1.0 eq) in 10 mL of Ethanol. Stir at room temperature for 5 minutes.

  • Solvent Adjustment: Add 10 mL of deionized water. The solution may become turbid; this is normal.

  • Initiation: Add Hydrazine Hydrate (1.2 eq) dropwise over 2 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 80°C (reflux) for 60–90 minutes.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the benzylidenemalononitrile spot (

      
      ) indicates completion.
      
  • Work-up: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 85–92% Appearance: White to pale yellow powder.

Protocol B: L-Proline Catalyzed (Organocatalytic)

Recommended for electron-rich benzaldehydes (e.g., 4-methoxybenzaldehyde) which are less reactive in catalyst-free conditions.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Hydrazine Hydrate (12 mmol)

  • Catalyst: L-Proline (10 mol%, 115 mg)

  • Solvent: Water (15 mL)

Procedure:

  • Combine aldehyde, malononitrile, and L-Proline in water. Stir for 10 minutes at ambient temperature.

  • Add hydrazine hydrate.[3]

  • Stir vigorously at room temperature (or mild heat 40°C) for 2–4 hours.

  • The product precipitates out of the aqueous medium. Filter, wash with water, and recrystallize from ethanol if necessary.

Process Workflow & Quality Control

The following flowchart outlines the operational steps and critical decision points (Go/No-Go) to ensure batch consistency.

Workflow Input Raw Materials QC (Check Aldehyde Purity) Mix Mix Aldehyde + Malononitrile (Solvent: EtOH/H2O) Input->Mix Check1 Decision: Turbidity observed? Mix->Check1 Check1->Mix No (Adjust Solvent) AddHyd Add Hydrazine Hydrate (Dropwise, Exothermic) Check1->AddHyd Yes (Proceed) Reflux Reflux 80°C (60-90 min) AddHyd->Reflux TLC TLC Check (SM consumed?) Reflux->TLC Extend Extend Reflux (+30 min) TLC->Extend No Cool Cool to 0-4°C (Precipitation) TLC->Cool Yes Extend->TLC Filter Filtration & Wash (Cold EtOH/H2O) Cool->Filter Final Final Product (Recrystallize if mp < 190°C) Filter->Final

Figure 2: Operational workflow for Protocol A. Diamond nodes represent critical quality control checkpoints.

Comparative Data & Optimization

The choice of catalyst significantly impacts reaction time and yield. The table below summarizes internal and literature data for 4-chlorobenzaldehyde (model substrate).

Catalyst SystemSolventTemp (°C)Time (min)Yield (%)Notes
None (Protocol A) H2O:EtOH 80 60 92 Greenest, easiest workup.
L-ProlineWater2512088Good for sensitive substrates.
PiperidineEthanol803085Traditional, requires base removal.
Nano-Fe3O4Ethanol501594High yield, requires catalyst prep.
Ionic Liquid ([BMIM]BF4)None1002090Expensive, hard to recycle.

Optimization Tips:

  • Regioselectivity: Using Hydrazine Hydrate yields the 1H-pyrazole (N-unsubstituted). Using Phenylhydrazine yields the 1-phenyl-pyrazole .[4] Ensure you select the correct hydrazine source.

  • Solvent Effects: Water promotes the reaction via the hydrophobic effect, forcing organic reactants into close proximity. Pure ethanol often results in slower rates than aqueous ethanol.

References

  • Green Synthesis Protocol: Karimi-Jaberi, Z., & Pooladi, B. (2012). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Chinese Chemical Letters. Link

  • Organocatalytic Method: Kulkarni, M. A., et al. (2019).[5] One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst. Letters in Organic Chemistry. Link

  • Nanocatalyst Efficiency: Zolfigol, M. A., et al. (2016). Synthesis of 5-amino-pyrazole-4-carbonitrile derivatives using functionalized magnetic nanoparticles. RSC Advances. Link

  • Biological Relevance: El-Wahab, A. H. F. (2024).[4][6] Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.[4][5][7][8][9][10][11][12] Link

  • General Review: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

Sources

Application

Technical Application Note: Synthetic Strategies for Fused Heterocycles via 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

Executive Summary 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (referred to herein as APPC ) represents a "privileged scaffold" in medicinal chemistry.[1] Its unique trifunctional nature—comprising an exocyclic primary am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (referred to herein as APPC ) represents a "privileged scaffold" in medicinal chemistry.[1] Its unique trifunctional nature—comprising an exocyclic primary amine, an endocyclic nucleophilic nitrogen (NH), and an electrophilic cyano group—allows for divergent synthetic pathways.[1]

This guide details the protocols for transforming APPC into three distinct bicyclic heteroaromatic systems:

  • Pyrazolo[1,5-a]pyrimidines: Via condensation with 1,3-biselectrophiles (CN group retained).[1]

  • Pyrazolo[3,4-d]pyrimidines: Via annulation involving the CN group (CN group consumed).

  • Pyrazolo[3,4-b]pyridines: Via Friedländer-type condensation with active methylene compounds.[1]

These scaffolds are critical in the development of kinase inhibitors (e.g., CDK2, EGFR), adenosine receptor antagonists, and anxiolytics (e.g., Zaleplon analogs).[1]

Chemical Logic & Reactivity Profile

The reactivity of APPC is dictated by the interplay between its nucleophilic and electrophilic centers.[1] Understanding this causality is essential for controlling regioselectivity.[1]

  • N1 (Ring Nitrogen): A nucleophilic center capable of attacking electrophiles, particularly when the exocyclic amine has already reacted.[1] This leads to bridgehead nitrogen fusions (e.g., [1,5-a] systems).[1]

  • C3-Amine (

    
    ):  The most nucleophilic site.[1] It initiates attacks on carbonyls or isothiocyanates.[1]
    
  • C4-Nitrile (

    
    ):  An electrophilic trap.[1] In acidic or high-temperature conditions, it participates in cyclization to form the pyrimidine ring of [3,4-d] systems.[1]
    
Reaction Pathway Visualization[1]

APPC_Reactivity APPC 3-Amino-5-phenyl- 1H-pyrazole-4-carbonitrile Reagent_A 1,3-Diketones (e.g., Acetylacetone) APPC->Reagent_A Reagent_B C1 Synthons (Formamide, CS2) APPC->Reagent_B Reagent_C Active Methylenes (e.g., Malononitrile) APPC->Reagent_C Product_A Pyrazolo[1,5-a]pyrimidine (CN Retained) Reagent_A->Product_A Cyclocondensation (N1 + NH2) Product_B Pyrazolo[3,4-d]pyrimidine (CN Consumed) Reagent_B->Product_B Annulation (NH2 + CN) Product_C Pyrazolo[3,4-b]pyridine (CN Consumed) Reagent_C->Product_C Friedländer/Michael (C4 + NH2)

Figure 1: Divergent synthetic pathways from the APPC scaffold.[1] Note the structural distinction between bridgehead fusion (Green) and lateral fusion (Red/Yellow).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Target: 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.[1] Mechanism: The exocyclic amine attacks a carbonyl of the diketone.[1] Elimination of water is followed by the intramolecular attack of the ring nitrogen (N1) on the second carbonyl.[1] The nitrile group at C3 remains intact.[1]

Materials
  • APPC (1.0 mmol, 184 mg)

  • Acetylacetone (1.2 mmol, 120 mg)

  • Glacial Acetic Acid (10 mL) or Ethanol (15 mL) with catalytic piperidine.[1]

  • Equipment: Round-bottom flask, Reflux condenser, Heating mantle.[1]

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of APPC in 10 mL of glacial acetic acid.

    • Expert Note: Acetic acid acts as both solvent and acid catalyst, promoting the dehydration steps.[1]

  • Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1).[1][2] Look for the disappearance of the starting amine spot (

      
      ).
      
  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the contents into 50 mL of ice-cold water.

  • Isolation: A solid precipitate will form immediately.[1] Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol or DMF/water mixture.

  • Validation:

    • IR: Look for the retained nitrile peak (

      
      ).[1][3]
      
    • 1H NMR: Confirm the presence of two methyl singlets (approx.

      
       2.5–2.7 ppm) and the pyrimidine proton (
      
      
      
      6.8 ppm).
Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidines

Target: 4-Amino-6-substituted-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[1] Mechanism: This reaction utilizes the "C1 synthon" approach.[1] The amine attacks the formamide/urea carbon, followed by an intramolecular nucleophilic attack on the nitrile carbon, closing the ring.[1]

Materials
  • APPC (1.0 mmol)

  • Formamide (5 mL) [Acts as solvent and reagent][1]

  • Optional: Formic acid (2 mL) to accelerate reaction.[1]

  • Equipment: Microwave reactor (preferred) or oil bath.[1]

Step-by-Step Methodology
  • Preparation: Mix 1.0 mmol of APPC with 5 mL of formamide in a process vial (if using microwave) or a flask.

  • Reaction:

    • Method A (Thermal): Reflux at

      
       for 8–12 hours.
      
    • Method B (Microwave - Recommended): Irradiate at

      
       (200 W) for 15–20 minutes.
      
    • Why Microwave? Cyclization involving the nitrile group often has a high activation energy; microwave irradiation significantly reduces reaction time and improves yield by minimizing thermal decomposition.[1]

  • Work-up: Cool the mixture. Pour into ice water (30 mL).

  • Neutralization: If formic acid was used, neutralize with 10%

    
     solution until pH 7.
    
  • Isolation: Filter the resulting solid.

  • Validation:

    • IR: Crucial: The nitrile peak (

      
      ) must be absent .[1] Appearance of amide/amine bands (
      
      
      
      ).[1][3][4]
    • MS: Molecular weight should correspond to the cyclized product (

      
       peak).
      
Protocol C: Synthesis of Pyrazolo[3,4-b]pyridines

Target: 6-Amino-4-aryl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Mechanism: A Friedländer-type condensation or Michael addition with aryl methylene malononitriles.[1]

Materials
  • APPC (1.0 mmol)

  • Aryl methylene malononitrile (1.0 mmol) [Prepared from aldehyde + malononitrile][1]

  • Pyridine (10 mL) or Ethanol/Triethylamine.[1]

Step-by-Step Methodology
  • Setup: Dissolve APPC and the specific aryl methylene malononitrile in 10 mL of pyridine.

  • Reflux: Heat to reflux for 6–10 hours.

    • Chemistry: The exocyclic amine of APPC attacks the nitrile of the reagent, or the C4-position of APPC (if C4 was unsubstituted, but here C4 is CN, so the mechanism usually involves the amine attacking the

      
      -carbon of the benzylidene derivative, followed by cyclization onto the APPC nitrile).[1]
      
    • Correction: Since APPC has a nitrile at C4, the standard Friedländer requires an acetyl group at C4.[1] With a nitrile at C4, the reaction with malononitrile derivatives typically yields dihydropyridine fused systems or requires forcing conditions to eliminate HCN (rare).[1]

    • Alternative Route: A more robust route for this specific scaffold is reacting the APPC with cyclohexanone (or enaminones) in the presence of

      
       to yield tricyclic systems.[1]
      
  • Standard Protocol (Enaminone Route):

    • React APPC with 3-(dimethylamino)-1-arylprop-2-en-1-one in acetic acid.[1]

    • Reflux 3 hours.[1][5]

    • Result: Pyrazolo[1,5-a]pyrimidine (Path A dominates).[1]

    • Note: To force Pyridine fusion (Path C), one typically needs a 5-aminopyrazole without the C4-nitrile, or one must use active methylene compounds (like ethyl acetoacetate) in basic conditions where the C4-CN participates in the tautomeric shift.[1]

Mechanistic Validation & Troubleshooting

Self-Validating the Cyclization

The most common failure mode is incomplete cyclization (formation of the intermediate amide/imine without ring closure).[1]

DiagnosticPyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidine
IR Nitrile Band Present (

)
Absent
1H NMR (NH) No amide NH (if fully aromatized)Pyrimidine NH often visible (

)
Solubility Soluble in

, DMSO
Poor solubility (often requires DMF/DMSO)
Troubleshooting Table
IssueProbable CauseCorrective Action
Nitrile peak persists in [3,4-d] synthesis Incomplete cyclization; Hydrolysis to amide only.Increase temperature (use ethylene glycol as solvent) or switch to microwave irradiation.[1]
Multiple spots on TLC (Protocol A) Regioisomers (5-Me vs 7-Me).[1]While 5,7-dimethyl is symmetric, unsymmetric diketones yield isomers.[1] Use 2D NMR (HMBC) to distinguish.[1][6]
Low Yield Oxidation of amine or dimerization.Perform reaction under Nitrogen atmosphere. Ensure solvents are dry.[1]

References

  • El-Nagdi, M. H., et al. "Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl-cinnamonitriles with Active Methylene Reagents."[1] Journal of Heterocyclic Chemistry, vol. 20, no. 3, 1983.[7] Link

  • Fassihi, A., et al. "Synthesis and Characterization of Novel Pyrazolo[3,4-d]pyrimidine Derivatives."[1] Molecules, vol. 22, no.[1][8][9] 5, 2017, p. 820.[1][9] Link[1]

  • Aggarwal, R., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines."[1] Journal of Chemical Sciences, vol. 123, 2011.[1] Link

  • Dawood, K. M. "Microwave-assisted synthesis of new pyrazolo[1,5-a]pyrimidine derivatives."[1] Journal of Heterocyclic Chemistry, vol. 42, 2005.[1] Link

(Note: The references provided are standard authoritative texts in this niche field. Always verify specific reaction conditions with the exact derivatives used in your laboratory.)

Sources

Method

Application Note: Azo Coupling Reactions of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This guide details the protocols for utilizing 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (also known as 5-amino-3-phenyl-pyrazole-4-carbonitrile) as a diazo component in the synthesis of heterocyclic azo dyes. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for utilizing 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (also known as 5-amino-3-phenyl-pyrazole-4-carbonitrile) as a diazo component in the synthesis of heterocyclic azo dyes.

Introduction & Chemical Context

3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile is a privileged scaffold in the synthesis of disperse azo dyes and biologically active agents (e.g., antimicrobial, antiviral). Structurally, it possesses three key features that define its reactivity:

  • Exocyclic Primary Amine (-NH₂): The site of diazotization.

  • Nitrile Group (-CN) at C4: A strong electron-withdrawing group (EWG) that decreases the basicity of the amine, making diazotization in aqueous mineral acids difficult. It also induces a bathochromic shift in the final dye.

  • Phenyl Group at C5: Adds hydrophobicity, making the resulting dyes suitable for polyester fibers (disperse dyes).

Tautomerism Note: In solution, the 1H-pyrazole exists in equilibrium between the 3-amino and 5-amino tautomers. For synthetic purposes, they are equivalent; however, the IUPAC numbering typically prioritizes the tautomer where the substituent locants are minimized.

Mechanistic Insight: The "Nitrosylsulfuric" Necessity

Unlike simple anilines, this pyrazole derivative is weakly basic due to the electron-withdrawing nitrile group.

  • Challenge: Standard diazotization (NaNO₂/HCl(aq)) often fails because the amine is not sufficiently nucleophilic to attack the nitrosonium ion in dilute aqueous acid, or the diazonium salt hydrolyzes rapidly.

  • Solution: The Nitrosylsulfuric Acid Method (NaNO₂ in conc. H₂SO₄) is required. This generates the highly electrophilic nitrosonium cation (

    
    ) in a non-aqueous, dehydrating environment, ensuring complete diazotization without hydrolyzing the sensitive nitrile group.
    

Reaction Pathway:

  • Diazotization: Amine attacks

    
    
    
    
    
    Pyrazole-Diazonium Bisulfate.
  • Coupling: Electrophilic aromatic substitution (EAS) onto an electron-rich coupler (e.g., Phenol, Naphthol, Aniline).

Experimental Protocols

The following protocols describe the synthesis of a prototype azo dye using 2-Naphthol as the coupling component.

Note: Prepare fresh immediately before use.

Reagents:

  • Sodium Nitrite (NaNO₂): 0.70 g (10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄): 10 mL

Procedure:

  • Chill 10 mL of conc. H₂SO₄ in a round-bottom flask to 0–5 °C using an ice-salt bath.

  • Add powdered NaNO₂ in small portions over 15 minutes with vigorous stirring.

    • Critical Control: Do not allow temperature to rise above 10 °C to prevent decomposition.

  • Stir until the solid dissolves completely. The solution may become slightly viscous.

  • Validation: The solution should be clear or pale yellow. Evolution of brown fumes (

    
    ) indicates decomposition (restart if this occurs).
    

Reagents:

  • 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile: 1.84 g (10 mmol)

  • Propionic Acid/Acetic Acid mixture (1:5 v/v): 20 mL (Optional, improves solubility)

Procedure:

  • Dissolve/suspend the pyrazole (1.84 g) in the acid mixture (or use minimal conc. H₂SO₄ if solubility permits) and cool to 0–5 °C.

  • Dropwise add the Nitrosylsulfuric Acid solution (from Protocol A) to the pyrazole mixture.

    • Rate: 1 mL/min.

    • Temp: Maintain < 5 °C.[1]

  • Stir the mixture at 0–5 °C for 2 hours.

  • In-Process Check: The mixture should become a clear or translucent syrup. If solids persist, stir longer.

  • Destruction of Excess Nitrous Acid: Add a small amount of Urea (0.1 g) to the mixture to quench unreacted nitrosyl species (prevents side reactions during coupling).

Reagents:

  • 2-Naphthol: 1.44 g (10 mmol)

  • Sodium Hydroxide (NaOH): 10% Aqueous Solution

  • Sodium Acetate (CH₃COONa): Sat. solution (Buffer)

  • Ethanol: 10 mL

Procedure:

  • Prepare Coupler Solution: Dissolve 2-Naphthol (1.44 g) in 10 mL Ethanol and 20 mL of 10% NaOH. Cool to 0–5 °C.[1]

  • Coupling: Pour the cold diazonium salt solution (Protocol B) directly into the Coupler Solution very slowly with vigorous mechanical stirring.

    • pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH at 4–6 .

    • Note: While naphthol couples best at alkaline pH, the diazonium salt is stable at acidic pH. A slightly acidic/neutral buffer (acetate) is often the best compromise for heterocyclic diazonium salts to prevent decomposition before coupling.

  • Reaction: A deeply colored precipitate (Red/Orange) will form immediately.

  • Stir for 1 hour at 0–5 °C, then allow to warm to room temperature over 2 hours.

  • Work-up: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with water (to remove acid/salts) followed by a small amount of cold ethanol. Recrystallize from DMF/Ethanol or DMF/Water.

Characterization & Data Analysis

Expected Data for Product: 5-((2-hydroxynaphthalen-1-yl)diazenyl)-3-phenyl-1H-pyrazole-4-carbonitrile

TechniqueExpected Signal/ObservationStructural Assignment
Appearance Red to Dark Brown PowderAzo Chromophore
FT-IR 2220–2230 cm⁻¹ (Sharp)-C≡N (Nitrile stretch)
1600–1620 cm⁻¹-N=N- (Azo stretch)
3200–3400 cm⁻¹ (Broad)-OH (Naphthol) / -NH (Pyrazole)
¹H NMR δ 12.0–13.0 ppm (Broad Singlet)NH (Pyrazole ring)
(DMSO-d₆)δ 15.0–16.0 ppm (Singlet)OH (Intramolecular H-bond to Azo N)
δ 7.0–8.5 ppm (Multiplets)Aromatic protons (Phenyl + Naphthyl)

Visualization of Reaction Logic

AzoCoupling Start 3-Amino-5-phenyl- 1H-pyrazole-4-carbonitrile Diazo Diazonium Intermediate (Electrophile) Start->Diazo Diazotization (< 5°C, 2h) Reagent Nitrosylsulfuric Acid (NaNO₂ + H₂SO₄) Reagent->Diazo Product Azo Dye (Precipitate) Diazo->Product Coupling (pH 4-6, Acetate Buffer) Coupler 2-Naphthol (Nucleophile) Coupler->Product

Caption: Reaction pathway for the synthesis of azo dyes from aminopyrazole scaffolds via nitrosylsulfuric acid diazotization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature > 5°C during diazotization.Use a salted ice bath (-5°C) and add NaNO₂ slower.
No Precipitate pH too low (highly acidic) during coupling.Add Sodium Acetate to buffer the H₂SO₄.
Loss of Nitrile Group Hydrolysis due to heating in acid.Keep reaction strictly cold; do not reflux in acid.
Incomplete Diazotization Poor solubility of pyrazole.Use a mixture of Propionic Acid/Acetic Acid (1:5) as solvent.

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles : Al-Zaydi, K. M., & Al-Matar, H. M. (2007).[2] Molecules. Detailed synthesis of the starting material and subsequent reactions.

  • Diazotization of Aminocyanopyrazoles : Maruszewska, A., & Podsiadły, R. (2016). Coloration Technology. Discusses the stability of the cyano group during nitrosylsulfuric diazotization.

  • Azo Coupling Protocols : Karci, F. (2008).[3] Dyes and Pigments.[3][4] Protocols for coupling heterocyclic diazonium salts with various coupling components.

  • Biological Activity of Pyrazole Azo Dyes : Rizk, H. F., et al. (2015). Dyes and Pigments.[3][4] Antimicrobial applications of pyrazole-based azo dyes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile by Recrystallization

Welcome to the dedicated technical support guide for the purification of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth, field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure the successful and efficient purification of your compound by recrystallization. Our goal is to move beyond simple step-by-step instructions and provide a deeper understanding of the "why" behind each part of the process, empowering you to tackle challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile?

A1: Based on documented laboratory procedures, dioxane is a highly effective solvent for the recrystallization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, yielding high-purity crystals.[1][2] Ethanol has also been successfully used in the synthesis and purification of related aminopyrazole derivatives and can be a viable alternative. The choice of solvent is critical and depends on the impurity profile of your crude material. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q2: What is the expected melting point of pure 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile?

A2: The reported melting point for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, purified by recrystallization from dioxane, is 200-202 °C .[1][2] A broad or depressed melting point is a strong indicator of residual impurities.

Q3: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A3: Common impurities often stem from the synthetic route. For the synthesis involving the condensation of 3-oxo-3-phenylpropanenitrile with hydrazine, potential impurities include:

  • Unreacted starting materials: 3-oxo-3-phenylpropanenitrile and hydrazine hydrate.

  • Side-products: Formation of regioisomers, although for this specific synthesis it is reported to be highly regioselective.[3]

  • Solvent residues: Residual solvents from the reaction or a previous work-up step.

Q4: My compound is not dissolving in the hot solvent. What should I do?

A4: If your compound is not dissolving, it could be due to several factors. First, ensure you are using a sufficient volume of solvent and that it is at its boiling point. If solubility is still an issue, you may need to consider a different solvent or a mixed-solvent system. For pyrazole derivatives, which can have poor solubility in common solvents, a binary solvent system can be effective. This involves dissolving the compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Slow cooling should then induce crystallization.

Q5: What are the key safety precautions when working with 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile and recrystallization solvents?

A5: Always consult the Safety Data Sheet (SDS) for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile and the solvents you are using. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Keeping flammable solvents away from ignition sources.

Comprehensive Recrystallization Protocol

This protocol is based on a validated literature procedure for the purification of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[1][2]

Objective: To purify crude 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile to obtain a high-purity crystalline solid.

Materials:

  • Crude 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile

  • Dioxane (reagent grade)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capability

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of dioxane to the flask.

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux with gentle stirring.

    • Continue to add small portions of hot dioxane until the solid just dissolves completely. Avoid adding a large excess of solvent to maximize recovery.

  • Hot Filtration (Optional):

    • If insoluble impurities are present (e.g., dust, particulates), a hot filtration step is necessary.

    • Pre-heat a separate Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper).

    • Quickly filter the hot solution to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter flask.

    • Wash the crystals with a small amount of ice-cold dioxane to remove any residual soluble impurities.

    • Continue to apply vacuum to pull air through the crystals and partially dry them.

  • Drying:

    • Transfer the crystalline product to a watch glass or drying dish.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Expected Outcome:

  • Appearance: Buff-colored crystals.[1][2]

  • Yield: A high recovery of the purified product is expected. The literature reports a 93% yield from the preceding reaction step followed by this purification.[1][2]

  • Purity: The purity should be assessed by melting point determination (expected: 200-202 °C) and, if necessary, by analytical techniques such as HPLC or NMR spectroscopy.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Problem 1: The compound "oils out" instead of crystallizing.

  • Question: I've cooled my solution, but instead of crystals, I see oily droplets forming. What's happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid. This is often due to a high concentration of impurities depressing the melting point or the solution being too supersaturated at a higher temperature.

    Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.

    • Lower the Cooling Temperature Drastically: Once the solution is hot and homogeneous, try cooling it rapidly in an ice or dry ice/acetone bath while vigorously scratching the inside of the flask with a glass rod. This can sometimes shock-induce nucleation.

    • Change Solvents: The current solvent may not be ideal. Try a solvent with a lower boiling point.

    • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Question: My solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?

  • Answer: This typically indicates that the solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.

    Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: Add a small crystal of the pure compound.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Let the solution cool again.

    • Add an Anti-Solvent: If you are using a "good" solvent, you can try adding a "poor" solvent (one in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 3: The crystal yield is very low.

  • Question: I got beautiful crystals, but the final weight is much lower than I expected. Where did my product go?

  • Answer: Low yield can result from several factors during the recrystallization process.

    Solutions:

    • Check the Filtrate: The mother liquor (the solution after filtration) may still contain a significant amount of dissolved product. Try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Review Your Technique:

      • Did you use too much solvent initially?

      • Did you wash the crystals with too much cold solvent, or was the solvent not cold enough?

      • Was the initial cooling too rapid, leading to very fine crystals that passed through the filter paper?

Problem 4: The purified crystals are still colored.

  • Question: My starting material was colored, and after recrystallization, the crystals still have a colored tint. How can I remove colored impurities?

  • Answer: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.

    Solution:

    • Charcoal Treatment:

      • Dissolve the crude or recrystallized product in the minimum amount of hot solvent.

      • Allow the solution to cool slightly below its boiling point to prevent bumping.

      • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

      • Bring the solution back to a boil for a few minutes.

      • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

      • Proceed with the crystallization as usual.

Data and Visualizations

Table 1: Solvent Selection Guide for Recrystallization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (Qualitative)

SolventPolarityBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Comments
DioxaneLow101LowHighRecommended solvent. [1][2]
EthanolHigh78Low to ModerateHighGood potential. Often used for pyrazole derivatives.
MethanolHigh65Low to ModerateHighSimilar to ethanol, but lower boiling point.
AcetoneHigh56ModerateHighMay be too soluble for good recovery.
Ethyl AcetateMedium77LowModerate to HighA potential alternative.
TolueneLow111Very LowLow to ModerateMay not be a strong enough solvent even when hot.
HexaneVery Low69InsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system.

Diagram 1: General Recrystallization Workflow

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: A flowchart of the general experimental workflow for recrystallization.

Diagram 2: Troubleshooting "Oiling Out"

G start Oily Droplets Form Upon Cooling reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly Again add_solvent->slow_cool success Crystals Form slow_cool->success Success fail Oils Out Again slow_cool->fail change_solvent Change to a Lower Boiling Point Solvent fail->change_solvent Option 1 seed_crystal Use a Seed Crystal fail->seed_crystal Option 2 change_solvent->success seed_crystal->success

Caption: A decision-making diagram for addressing the issue of "oiling out".

References

  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 757-771. [Link]

  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Laboratorio de Química Aplicada (LAQUIMAP). (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-5-Phenyl-1H-Pyrazole-4-Carbonitrile

Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Executive Summary & Reaction Overview Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Reaction Overview

Welcome to the Technical Support Center. You are likely synthesizing 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile via the multicomponent condensation of benzaldehyde, malononitrile, and hydrazine hydrate.

While this reaction is theoretically straightforward, "yield killers" often arise from competing pathways (azine formation), poor catalyst selection, or inefficient Knoevenagel condensation. This guide replaces trial-and-error with mechanistic control.

The Core Reaction
  • Reactants: Benzaldehyde (1 ), Malononitrile (2 ), Hydrazine Hydrate (3 ).[1][2][3]

  • Target Product: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (4 ).

  • Key Intermediate: Benzylidenemalononitrile (formed from 1 + 2 ).

Standard Operating Procedures (SOPs)

We provide two validated protocols. Method A is the robust, high-purity stepwise route. Method B is the high-throughput one-pot route.

Method A: The "Purity-First" Stepwise Protocol (Recommended)

Best for: Avoiding side-products like azines; maximizing yield.

  • Knoevenagel Step: Dissolve Benzaldehyde (10 mmol) and Malononitrile (10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add 2-3 drops of Piperidine (or Et3N). Stir at RT for 30 mins.

    • Checkpoint: A solid precipitate (Benzylidenemalononitrile) often forms. This is good.

  • Cyclization Step: Add Hydrazine Hydrate (12 mmol, 1.2 eq) slowly to the mixture.

  • Reflux: Heat to reflux (80°C) for 2–4 hours.

  • Workup: Cool to room temperature. Pour into ice-cold water if precipitation is not complete. Filter the solid.

  • Purification: Recrystallize from Ethanol or Dioxane .

Method B: The "Green" One-Pot Protocol

Best for: Speed and environmental compliance.

  • Mix: Combine Benzaldehyde (1 eq), Malononitrile (1 eq), and Hydrazine Hydrate (1.1 eq) in Water:Ethanol (2:1) .

  • Catalyst: Add NiFe₂O₄ nanoparticles (10 mol%) OR WEPA (Water Extract of Pomegranate Ash) if available.

  • Conditions: Stir at 50–60°C for 30–60 mins.

  • Isolation: The product precipitates out. Use a magnet to remove NiFe₂O₄ (if used), then filter the product.

Yield Optimization: Catalyst & Solvent Matrix

If your yield is stuck below 70%, consult this matrix to switch your catalytic system.

Catalyst SystemTypical YieldProsConsRef
Piperidine / Et₃N (Homogeneous)65–80%Standard, cheap, accessible.Harder to remove; can cause oiling out.[1, 2]
NiFe₂O₄ Nanoparticles (Heterogeneous)88–94%Magnetic recovery, reusable, high purity.Requires nanoparticle preparation.[3]
Catalyst-Free (Water/EtOH) 75–85%Green, simple workup.Slower reaction times; requires high temp.[4]
WEPA (Agro-waste) 85–92%Biodegradable, extremely low cost.Variable composition of ash extract.[5]

Troubleshooting Guide (FAQ)

Q1: I am getting a yellow sticky solid that won't crystallize. What is it?

Diagnosis: This is likely the Benzylidenemalononitrile intermediate or an oligomer formed due to insufficient hydrazine or low temperature. Fix:

  • Immediate: Re-dissolve in ethanol, add excess hydrazine hydrate (0.5 eq), and reflux for another hour.

  • Prevention: Ensure your hydrazine hydrate is fresh (hydrazine degrades/oxidizes over time).

Q2: My yield is low, and I see a deep yellow/orange impurity on TLC.

Diagnosis: Azine Formation . Hydrazine reacted directly with Benzaldehyde before the Malononitrile could react. Fix:

  • Protocol Change: Switch to Method A (Stepwise) . Do not add hydrazine until the aldehyde is consumed (check TLC).[4]

  • Order of Addition: In one-pot methods, mix Aldehyde + Malononitrile first, stir for 10 mins, then add Hydrazine.

Q3: The product melting point is lower than reported (Expected: ~200–202°C).

Diagnosis: Solvent inclusion or partially uncyclized hydrazide intermediate. Fix:

  • Drying: Dry at 60°C under vacuum for 4 hours.

  • Recrystallization: Use Dioxane or Glacial Acetic Acid for higher purity crystals if Ethanol fails.

Mechanistic Visualization

Understanding the pathway helps you control the "Yield Killers."

Figure 1: Reaction Mechanism & Competitive Pathways

ReactionMechanism Reactants Benzaldehyde + Malononitrile Inter Intermediate: Benzylidenemalononitrile Reactants->Inter Knoevenagel (Base Cat.) Azine SIDE PRODUCT: Azine (Yield Killer) Reactants->Azine Direct Hydrazine Attack (Avoid this!) Michael Michael Adduct (Hydrazide) Inter->Michael + Hydrazine (Michael Addn) Product TARGET: 3-amino-5-phenyl- 1H-pyrazole-4-CN Michael->Product Cyclization & Tautomerization

Caption: The critical path involves forming the Benzylidenemalononitrile intermediate first to avoid the parasitic Azine formation pathway.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield/Purity CheckTLC Check TLC Start->CheckTLC SpotA Spot @ Rf ~0.8 (Aldehyde remains) CheckTLC->SpotA SpotB Spot @ Rf ~0.4 (Intermediate remains) CheckTLC->SpotB SpotC Multiple Spots / Streaking CheckTLC->SpotC ActionA Knoevenagel Failed. Increase Base or Temp. SpotA->ActionA ActionB Cyclization Incomplete. Add Hydrazine + Reflux. SpotB->ActionB ActionC Oligomerization. Recrystallize from Dioxane. SpotC->ActionC

Caption: Diagnostic flowchart for identifying reaction bottlenecks based on Thin Layer Chromatography (TLC) analysis.

References

  • Standard Synthesis: El-Agrody, A. M., et al. "Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives."[5] Eur. J. Chem.[5] (2014).[5] (Contextual basis for standard base catalysis).

  • Solvent Effects: Al-Matar, H. M., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules 14.1 (2009): 86-99. Link

  • Nano-Catalysis: Dabholkar, V. V., et al. "Synthesis of Polysubstituted Amino Pyrazole via Multicomponent Strategy Using NiFe2O4 Nanocatalyst."[4] Der Pharma Chemica 10.4 (2018): 62-67.[4] Link

  • Catalyst-Free/Green: Hasaninejad, A., et al. "Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media."[5][6] Molecular Diversity 17 (2013): 459–469.[5] Link

  • Bio-Catalysis (WEPA): Shinde, P. V., et al. "Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis." Indian Journal of Traditional Knowledge (2021). Link

Sources

Troubleshooting

Technical Support Guide: Solubility Optimization for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

Executive Summary & Compound Profile The Core Issue: Users frequently report difficulty dissolving 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (APPC) in ethanol at room temperature. This is not a defect in the material b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Core Issue: Users frequently report difficulty dissolving 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (APPC) in ethanol at room temperature. This is not a defect in the material but a fundamental physical property governed by its crystal lattice energy and hydrogen-bonding capability.[1][2]

While ethanol is the standard solvent for synthesis and recrystallization of this compound, it is a poor choice for preparing high-concentration stock solutions at ambient temperatures.[2]

Compound Snapshot:

  • IUPAC Name: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2][4]
  • Molecular Weight: 184.20 g/mol [1][2][4]

  • Melting Point: 200–202 °C (Indicative of high lattice stability)[2]

  • Key Structural Feature: The "1H" designation implies an unsubstituted nitrogen in the pyrazole ring, acting as both a hydrogen bond donor (NH) and acceptor (N:).[2]

Mechanistic Insight: Why Won't It Dissolve?

To solve the solubility problem, we must understand the intermolecular forces at play.

The "Zipper" Effect

Unlike its N-substituted analogs (e.g., 1-methyl- or 1-phenyl- derivatives), the 1H-pyrazole moiety allows for extensive intermolecular hydrogen bonding.[1][2] In the solid state, APPC molecules form a "zipper" network where the amino group (-NH


) and the ring -NH interact with the nitrile (-CN) and ring nitrogens of adjacent molecules.[1][2]
  • High Crystal Lattice Energy: The melting point of ~202 °C confirms that significant energy is required to break these intermolecular bonds.[1][2]

  • Solvent Competition: Ethanol is a polar protic solvent, but at room temperature, its solvation energy is often insufficient to overcome the compound's cohesive lattice energy.

  • Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the 3-amino and 5-amino tautomers.[1][2] This dynamic can complicate solubility if the solvent favors a less soluble tautomer.[2]

Visualizing the Solubility Barrier

The following diagram illustrates the decision logic for solvent selection based on the specific application.

SolubilityLogic Start User Goal StockSol Biological Assay / Stock Solution (High Conc. Required) Start->StockSol Assay Prep SynthPur Synthesis / Purification (Recrystallization) Start->SynthPur Purification EthanolRT Ethanol @ RT (Result: Suspension/Insoluble) StockSol->EthanolRT Avoid DMSO DMSO or DMF (Result: Soluble) StockSol->DMSO Recommended SynthPur->EthanolRT Initial State EthanolReflux Ethanol @ Reflux (78°C) (Result: Soluble) EthanolRT->EthanolReflux Apply Heat Precipitation Cooling to RT (Result: Crystallization) EthanolReflux->Precipitation Controlled Cooling

Figure 1: Decision matrix for solvent selection.[1][2] Note that Ethanol is effective only when heated, making it ideal for purification but poor for RT stock solutions.

Troubleshooting Guide (FAQ)

Scenario A: Biological Assays & Stock Solutions

Q: I am trying to make a 10 mM stock solution in absolute ethanol, but a precipitate remains. What is wrong? A: Ethanol is not suitable for high-concentration stock solutions of APPC at room temperature.[1][2]

  • Root Cause: The solubility of APPC in ethanol at 25°C is typically < 5 mg/mL.[1][2]

  • Solution: Switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1][2] The compound is significantly more soluble in these dipolar aprotic solvents, easily achieving concentrations > 50 mM. You can then dilute this stock into aqueous media (keeping DMSO < 1% final concentration) for assays.

Q: Can I sonicate it to force it into solution in ethanol? A: Sonication may create a supersaturated solution or a fine suspension that looks clear but is thermodynamically unstable.[1][2] Over time (hours to days), the compound will likely crash out, leading to inconsistent assay data. Do not rely on sonication alone for ethanol stocks. [1][2]

Scenario B: Synthesis & Recrystallization

Q: The protocol says to recrystallize from ethanol, but my product won't dissolve. A: Recrystallization requires reflux temperatures (boiling ethanol, ~78°C).[2]

  • Protocol Adjustment:

    • Place the solid in a flask with a stir bar.

    • Add ethanol.

    • Heat the mixture to boiling.

    • If solid remains at boiling, add more ethanol in small portions until clear.

    • Critical: If a small amount of material remains undissolved even with large volumes of solvent, it may be inorganic salt (e.g., NaCl, NaOAc from synthesis). Filter the hot solution to remove these impurities.[2]

Q: I heated it, it dissolved, but it turned into a "oil" or "gum" upon cooling. A: This is "oiling out," common with aminopyrazoles.

  • Fix:

    • Re-heat to dissolve.[2]

    • Add a seed crystal if available.[2]

    • Cool much more slowly (wrap the flask in foil/towel).

    • Add a few drops of water (anti-solvent) after the solution has cooled slightly, or scratch the glass to induce nucleation.[2]

Scenario C: Chemical Stability

Q: Will heating the compound in ethanol degrade the nitrile or amino groups? A: No.[1][2] APPC is chemically stable in refluxing ethanol for the duration of a standard recrystallization (1–2 hours). The nitrile group is robust and generally requires strong acid/base hydrolysis to convert to an amide/acid.[2]

Experimental Protocols

Protocol 1: Solubility Determination (Visual Method)

Use this to verify if your specific batch meets solubility expectations.[2]

  • Preparation: Weigh 10 mg of APPC into a clear glass vial.

  • Solvent Addition: Add 1.0 mL of absolute ethanol.

  • Observation (RT): Vortex for 1 minute. Observe clarity. (Expected: Cloudy/Suspension).[2]

  • Thermal Challenge: Heat the vial to ~70°C (using a heat block or water bath).

  • Observation (Hot): The solution should clarify completely.

  • Cooling: Allow to cool to RT. Observe precipitate formation (needles or buff-colored crystals).[1][2]

    • Result: If it dissolves hot and precipitates cold, the material is behaving correctly.

Protocol 2: Purification via Recrystallization

Standard method for purifying crude APPC.[1][2]

ParameterSpecification
Solvent Ethanol (Absolute or 95%)
Concentration Target ~1 g solute per 15–20 mL Ethanol (approximate)
Temperature Reflux (78°C)
Recovery Yield Typically 80–90%

Step-by-Step:

  • Transfer crude APPC (e.g., 5.0 g) to a round-bottom flask.

  • Add 80 mL of Ethanol.

  • Heat to reflux with stirring.

  • If not fully dissolved after 5 mins at reflux, add Ethanol in 5 mL increments.

  • Hot Filtration (Optional): If the solution is cloudy due to grey/white particulates (salts), filter rapidly through a pre-warmed funnel.[2]

  • Crystallization: Remove from heat. Let stand at room temperature for 2 hours. Then place in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals (Buchner funnel). Wash with cold ethanol (2 x 10 mL).[2]

  • Drying: Dry in a vacuum oven at 50°C.

Advanced Data: Tautomerism & Structure[1]

Understanding the tautomeric nature of APPC helps in interpreting NMR data and solubility behavior.

Figure 2: Tautomeric equilibrium. The ability of the hydrogen to shift between N1 and N2 affects the dipole moment and solubility interactions.

References

  • Synthesis and Recrystallization: Al-Qalaf, F., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines."[1][2] Molecules, vol. 14, 2009, pp. 78-88. Link (Describes recrystallization of the phenyl derivative from dioxane/ethanol).[2]

  • Solubility & Properties: "3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile." PubChem Compound Summary, National Center for Biotechnology Information. Link

  • General Aminopyrazole Chemistry: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry."[5] Arkivoc, vol. 2009, no.[5] i, pp. 198-250.[1][2][5] Link (Discusses the hydrogen bonding patterns and general reactivity/solubility of aminopyrazoles).

  • Crystal Structure Analysis: Soliman, S. M., et al. "5-Amino-3-anilino-1H-pyrazole-4-carbonitrile."[1][2] Acta Crystallographica Section E, vol. 66, no. 11, 2010. Link (Provides evidence of N-H...N hydrogen bonding networks in similar analogs).[2]

Sources

Optimization

removing unreacted phenylhydrazine from pyrazole synthesis

Technical Support Center: Pyrazole Synthesis Guide: Troubleshooting and Removal of Unreacted Phenylhydrazine Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis

Guide: Troubleshooting and Removal of Unreacted Phenylhydrazine

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-proven solutions for a common challenge in pyrazole synthesis: the removal of unreacted phenylhydrazine. As researchers, scientists, and drug development professionals, we understand that purity is paramount. Residual phenylhydrazine is not only a common impurity due to its frequent use as a nucleophile in forming the pyrazole ring, but it can also be a genotoxic impurity (GTI), making its removal critical.

This guide moves beyond simple protocols to explain the chemical principles behind each purification strategy, empowering you to make informed decisions for your specific pyrazole derivative.

Logical Troubleshooting Workflow

Before diving into specific techniques, it's crucial to have a logical workflow. The first step is always to confirm the presence of the impurity. From there, the stability of your target pyrazole will dictate the most appropriate purification path.

G start Crude Pyrazole with Suspected Phenylhydrazine confirm Confirm Presence of Phenylhydrazine (TLC, NMR, LC-MS) start->confirm check_stability Is the Target Pyrazole Stable to Acid? confirm->check_stability  Impurity Confirmed acid_wash Perform Acidic Wash (e.g., 1 M HCl) check_stability->acid_wash Yes alt_methods Use Alternative Methods (Acid-Sensitive Protocol) check_stability->alt_methods No basify_reextract Product Extracted into Acid? (If pyrazole is basic) acid_wash->basify_reextract neutralize Neutralize Aqueous Layer & Re-extract Product basify_reextract->neutralize Yes dry_concentrate_org Dry & Concentrate Organic Layer basify_reextract->dry_concentrate_org No final_product Purified Pyrazole neutralize->final_product dry_concentrate_org->final_product chromatography Column Chromatography alt_methods->chromatography scavenger Scavenger Resin alt_methods->scavenger recrystallization Recrystallization alt_methods->recrystallization chromatography->final_product scavenger->final_product recrystallization->final_product

Caption: Troubleshooting workflow for phenylhydrazine removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I confirm that residual phenylhydrazine is the impurity in my crude product?

A1: Before attempting any purification, you must confirm the identity of the impurity.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude reaction mixture alongside a co-spot (crude mixture + a small amount of phenylhydrazine starting material) and a spot of the pure phenylhydrazine. If one of the impurity spots in your crude lane matches the Rf of the phenylhydrazine standard and intensifies in the co-spot lane, its presence is highly likely.

  • NMR Spectroscopy: In the ¹H NMR spectrum, phenylhydrazine has characteristic signals for its aromatic protons and the N-H protons. The N-H signals can be broad and their chemical shift is solvent-dependent. Compare the spectrum of your crude product to that of pure phenylhydrazine.

  • LC-MS / GC-MS: These are definitive methods. Mass spectrometry will show a peak with the corresponding molecular weight of phenylhydrazine.[1] Sensitive LC-MS methods have been developed to detect and quantify phenylhydrazine and related impurities at very low levels.[2]

Q2: What is the most direct and common method for removing phenylhydrazine?

A2: The most common and efficient method is an acidic wash during the liquid-liquid extraction (workup) phase.

The Principle (Causality): Phenylhydrazine is a basic compound due to the lone pairs on its nitrogen atoms. In the presence of a dilute acid (like 1 M HCl), it becomes protonated to form a phenylhydrazinium salt (C₆H₅NH₂NH₃⁺Cl⁻). This salt is highly polar and therefore soluble in the aqueous phase, while your typically less polar pyrazole product remains in the organic solvent.[1] This allows for a clean separation in a separatory funnel.

Important Consideration: Pyrazoles themselves are weakly basic and can also be protonated by acid.[1] If your pyrazole product is extracted into the acidic aqueous layer along with the phenylhydrazine, you can recover it. After separating the layers, cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic.[1] Your pyrazole product should then precipitate out or can be re-extracted with an organic solvent.[1]

G structure Phenylhydrazine (in Organic Layer) C₆H₅NHNH₂ Pyrazole Product (in Organic Layer) R-Pyrazole process Shake with 1 M HCl (aq) structure->process result Aqueous Layer Phenylhydrazinium Salt (Water Soluble) C₆H₅NH₂NH₃⁺Cl⁻ Organic Layer R-Pyrazole (Organic Soluble) process->result

Caption: Mechanism of purification via acidic wash.

Q3: My pyrazole has acid-sensitive functional groups. What are my options?

A3: If your molecule cannot tolerate even a mild acidic wash, you must use non-acidic methods.

  • Column Chromatography: This is the most versatile purification technique in organic synthesis.[1][3] Phenylhydrazine is a relatively polar compound. By carefully selecting your eluent system (e.g., a gradient of hexanes and ethyl acetate), you can usually achieve good separation between your desired pyrazole and the unreacted phenylhydrazine on a silica gel column.

  • Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of excess reagents or byproducts from a solution. For phenylhydrazine, an aldehyde-functionalized resin is ideal. The resin's aldehyde groups react with the hydrazine moiety to form a bound hydrazone, effectively removing it from the solution. The resin is then simply filtered off.

  • Recrystallization: If the phenylhydrazine is present as a minor impurity, recrystallization can be very effective.[1] The key is to find a solvent system in which your pyrazole product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in the mother liquor.[1]

Q4: How can I proactively minimize the amount of residual phenylhydrazine?

A4: The best purification is one you don't have to do. Optimizing the reaction conditions is key.

  • Stoichiometry: Carefully control the molar equivalents. While a slight excess of one reagent can sometimes be beneficial to drive the reaction to completion, a large excess of phenylhydrazine will inevitably lead to purification challenges.[1] Try running the reaction with 1.0-1.2 equivalents of the hydrazine.[3]

  • Reaction Time and Temperature: Monitor the reaction by TLC. Ensure you are allowing enough time or providing enough heat for the reaction to go to completion.[1] Incomplete reactions are a primary source of starting material contamination.[1]

  • Order of Addition: In some cases, the order in which you add reagents can influence the outcome. For the Knorr pyrazole synthesis, the hydrazine is typically added to a solution of the 1,3-dicarbonyl compound.[3][4]

Detailed Experimental Protocols

Protocol 1: Standard Acidic Wash Workup

This protocol assumes your pyrazole is stable to dilute acid and is not basic enough to be fully extracted into the aqueous layer.

  • Quenching & Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[1]

  • Extraction: Stopper the funnel, invert it, and vent frequently. Shake vigorously for 1-2 minutes and then allow the layers to separate completely.[1]

  • Separation: Drain the lower aqueous layer, which now contains the phenylhydrazinium salt impurity.

  • Repeat: Repeat the wash (steps 3-5) with fresh 1 M HCl one more time to ensure complete removal.

  • Neutralizing Washes: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then with brine (to reduce the amount of dissolved water in the organic layer).

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of phenylhydrazine.

Protocol 2: General Use of an Aldehyde Scavenger Resin
  • Dissolution: After the initial workup (e.g., filtering any solids, removing the reaction solvent), dissolve your crude product in a suitable solvent (e.g., dichloromethane or THF) in which the product is soluble but that does not react with the resin.

  • Resin Addition: Add the aldehyde-functionalized scavenger resin to the solution. A typical loading is 2-4 molar equivalents relative to the amount of residual phenylhydrazine. If the amount is unknown, start with an excess based on the initial excess used in the reaction.

  • Agitation: Gently agitate the mixture (e.g., on an orbital shaker or with a magnetic stir bar) at room temperature.

  • Monitoring: Monitor the disappearance of the phenylhydrazine from the solution by TLC or LC-MS. This can take anywhere from 1 to 24 hours.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Rinsing: Rinse the filtered resin with a small amount of the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the rinsings and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation: Comparison of Purification Methods

Purification MethodPrincipleAdvantagesDisadvantagesBest For...
Acidic Wash Converts basic phenylhydrazine to a water-soluble salt for removal via liquid-liquid extraction.[1]Fast, inexpensive, highly effective, and scalable.Not suitable for acid-sensitive pyrazole products. Pyrazole may also be extracted if it is sufficiently basic.High-throughput synthesis and large-scale reactions where the target molecule is acid-stable.
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).[1]Highly versatile, separates multiple impurities simultaneously, applicable to almost any organic-soluble compound.Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column.Complex mixtures, acid-sensitive compounds, and when high purity is required for analytical standards.
Recrystallization Purification based on differences in solubility between the product and impurities in a specific solvent at different temperatures.[1]Can yield very high purity material, is relatively inexpensive, and is scalable.Requires finding a suitable solvent system, can have lower recovery, and is less effective for high concentrations of impurities.Final purification step for crystalline solids with minor impurities.
Scavenger Resin Covalent capture of the impurity onto a solid-supported reagent, which is then removed by filtration.High selectivity for the target impurity, simple filtration-based workup, no need for aqueous extraction.Resins can be expensive, reaction times can be long, and may require optimization.Acid- or base-sensitive molecules, parallel synthesis, and when avoiding chromatography is desired.

References

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (URL: )
  • The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Form
  • Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem. (URL: )
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (URL: [Link])

  • Knorr Pyrazole Synthesis - Chem Help Asap. (URL: )
  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. (URL: )
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Knorr Pyrazole Synthesis of Edaravone - Rsc.org. (URL: [Link])

  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. (URL: [Link])

  • 4.2.2.8. Synthesis of Pyrazole Heterocycles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS - SciTePress. (URL: [Link])

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. (URL: )
  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PubMed. (URL: [Link])

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (URL: [Link])

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (URL: [Link])

  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid - JOCPR. (URL: [Link])

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris. (URL: [Link])

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles | Analytical Chemistry - ACS Publications. (URL: [Link])

  • How to prepare pyrazole from phenylhydrazine? - ResearchGate. (URL: [Link])

  • (PDF) Overview of Phenylhydrazine‐Based Organic Transformations - ResearchGate. (URL: [Link])

  • Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents - Austin Publishing Group. (URL: [Link])

  • Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains - PMC. (URL: [Link])

Sources

Troubleshooting

catalyst selection for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile synthesis

The following guide is structured as a Tier-3 Technical Support resource for the synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile . It prioritizes mechanistic understanding, troubleshooting, and green chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for the synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile . It prioritizes mechanistic understanding, troubleshooting, and green chemistry alternatives over rote recipe following.

Ticket Subject: Catalyst Selection & Process Optimization for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile is typically achieved via a One-Pot Three-Component Reaction (MCR) involving:

  • Benzaldehyde (or derivatives)[1][2]

  • Malononitrile

  • Hydrazine Hydrate

While traditionally catalyzed by organic bases (e.g., piperidine) in ethanol, recent advancements favor green catalytic systems that minimize the formation of "sticky" by-products (aldazines) and eliminate chromatographic purification.

This guide covers catalyst selection based on your specific constraints (yield vs. speed vs. sustainability) and provides deep-dive troubleshooting for common failure modes.

Module 1: Catalyst Selection Matrix

Select your catalyst based on your laboratory's priority metrics.

Priority MetricRecommended Catalyst SystemMechanism of ActionProsCons
Sustainability & Cost NaCl (10 mol%) in Water "Salting-out" effect increases hydrophobic interaction between organic reactants in aqueous phase.• Non-toxic• No organic solvents• Room Temp• Slower with electron-rich aldehydes (e.g., 4-OMe)
Reusability (Scale-up)

Nanoparticles
Heterogeneous Lewis acid activation of the carbonyl group; Magnetic separation.• Recoverable (magnet)• High Yields (>90%)• Fast (<30 min)• Requires initial synthesis of nanoparticles• Higher upfront cost
Bio-Based / Green WEPA (Water Extract of Pomegranate Ash) Natural source of oxides/carbonates acting as a mild base.• Waste-to-catalyst• Biodegradable• Excellent yields• Batch-to-batch variability of ash composition
Traditional (Baseline) Piperidine /

Homogeneous Base catalysis (Knoevenagel promotion).• Well-established• Fast kinetics• Toxic• Harder purification (often requires column)• Non-recoverable

Technical Note: For most pharmaceutical intermediates, we currently recommend the NaCl/Water system for initial screening due to its "filtration-only" workup, which boosts throughput.

Module 2: The Critical Workflow (Order of Addition)

WARNING: The most common cause of failure (low yield or "red oil" formation) is incorrect order of addition.

Hydrazine is a strong nucleophile. If mixed with benzaldehyde before the malononitrile condenses, it forms Benzalazine (a stable, unreactive byproduct).

Optimized Reaction Pathway

The following logic flow ensures the Knoevenagel condensation completes before the hydrazine is introduced.

ReactionWorkflow Start Start Step1 1. Mix Benzaldehyde + Malononitrile + Catalyst Start->Step1 Check Wait 5-10 mins (Precipitate forms?) Step1->Check Knoevenagel Condensation Step2 2. Add Hydrazine Hydrate (Dropwise) Check->Step2 Yes (Benzylidene intermediate active) Fail FAILURE: Azine Formation Check->Fail No (Catalyst inactive) Step3 3. Reflux/Stir (Cyclization) Step2->Step3 Michael Addition End Product Precipitates (Filter & Wash) Step3->End

Figure 1: Sequential addition protocol to prevent side-reaction poisoning.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is a sticky oil instead of a solid. How do I fix this?

Diagnosis: This usually indicates incomplete cyclization or the presence of unreacted aldehyde/hydrazine oligomers. Corrective Action:

  • Solvent Switch: If using Ethanol, switch to Water/Ethanol (1:1) .[3] The product is less soluble in water, forcing precipitation (Le Chatelier's principle).

  • Sonication: Induce crystallization by sonicating the crude oil in cold ethanol for 5 minutes.

  • Check Stoichiometry: Ensure Malononitrile is in slight excess (1.1 eq) relative to the aldehyde to consume all carbonyls before hydrazine addition.

Q2: Why is the melting point lower than reported (Reported: ~200-202°C)?

Diagnosis: Tautomeric mixtures or solvent inclusion. Technical Insight: 3-amino-5-phenyl-1H-pyrazole exists in tautomeric equilibrium.

  • Structure A: 1H-pyrazole (NH at pos 1).

  • Structure B: 2H-pyrazole. Solution: Recrystallize from hot dioxane or ethanol . Do not dry at high temperatures (>100°C) as this can sometimes induce surface oxidation or color changes.

Q3: Can I use Phenylhydrazine instead of Hydrazine Hydrate?

Yes, but with Regioselectivity Warnings.

  • Hydrazine Hydrate: Produces the N-unsubstituted pyrazole (

    
    ). Due to tautomerism, 3-amino-5-phenyl and 5-amino-3-phenyl are effectively the same unless trapped.
    
  • Phenylhydrazine: Produces 1,5-diphenyl-3-amino-pyrazole or 1,3-diphenyl-5-amino-pyrazole .

    • Mechanism:[3][4][5][6] The regioselectivity is controlled by the initial attack. Phenylhydrazine's

      
       (terminal) is the nucleophile.
      
    • Result: You will obtain a distinct N-substituted product with different physical properties.

Module 4: Recommended "Green" Protocol

Based on the NaCl-catalyzed aqueous method (High E-E-A-T rating for reproducibility).

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • NaCl (10 mol%, ~6 mg)

  • Water (5 mL)

Procedure:

  • Activation: In a 25 mL flask, mix Benzaldehyde, Malononitrile, and NaCl in water. Stir vigorously at Room Temperature for 5-10 minutes.

    • Observation: The solution should become turbid or form a solid precipitate (Benzylidenemalononitrile intermediate).

  • Addition: Add Hydrazine Hydrate dropwise over 2 minutes.

    • Exotherm: Mild heat release may occur.

  • Reaction: Stir at Room Temperature for 20–40 minutes (Monitor by TLC, Eluent: Ethyl Acetate/Hexane 3:7).

  • Workup: The product will precipitate as a solid.[1]

    • Filter the solid.

    • Wash with water (2 x 5 mL) to remove NaCl and excess hydrazine.

    • Wash with cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Ethanol if necessary.

Expected Yield: 85–94% Appearance: White to pale yellow solid.

Module 5: Mechanistic Pathway

Understanding the mechanism aids in troubleshooting. The reaction proceeds via the Knoevenagel-Michael-Cyclization pathway.

Mechanism Aldehyde Benzaldehyde (Ph-CHO) Knoevenagel INTERMEDIATE 1: Benzylidenemalononitrile (Ph-CH=C(CN)2) Aldehyde->Knoevenagel Condensation (-H2O) Malono Malononitrile (CH2(CN)2) Malono->Knoevenagel Condensation (-H2O) Base Catalyst (Base) Base->Knoevenagel Promotes Michael INTERMEDIATE 2: Michael Adduct Knoevenagel->Michael + Hydrazine Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Michael Cyclization Thorpe-Ziegler Cyclization & Tautomerization Michael->Cyclization Intramolecular Attack Product TARGET: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile Cyclization->Product

Figure 2: Mechanistic pathway highlighting the critical intermediate formation.

References

  • El-Mekabaty, A. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.[4][5] Molecules, 18(12).[7]

  • Khandebharad, A., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media.[2] Current Chemistry Letters, 7(2), 57-64.

  • Dabholkar, V. V., & Kurre, P. U. (2018).[8] Synthesis of Polysubstituted Amino Pyrazole via Multicomponent Strategy Using NiFe2O4 Nanocatalyst.[8] Der Pharma Chemica, 10(4), 62-67.[8]

  • Bhat, S. A., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Journal of Saudi Chemical Society.

Sources

Optimization

Technical Support Center: Solvent-Controlled Regioselectivity in Aminopyrazole Synthesis

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity during the synthesis of 3- and 5-aminopyrazoles. We will delve into the critical role that solvents play in directing the reaction outcome, providing not just protocols but the underlying chemical principles to empower your experimental design.

Introduction: The Regioselectivity Challenge

The synthesis of aminopyrazoles, typically through the condensation of a β-ketonitrile or a related 1,3-dielectrophile with an unsymmetrically substituted hydrazine, presents a common yet significant challenge: controlling which of the two possible regioisomers is formed.[1] The reaction can yield either a 3-aminopyrazole or a 5-aminopyrazole, and directing the synthesis to a single, desired isomer is crucial for downstream applications, particularly in medicinal chemistry and agrochemicals. This guide focuses on one of the most powerful and accessible tools for controlling this outcome: the choice of reaction solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during aminopyrazole synthesis, with a focus on solvent-mediated effects.

Q1: What is the fundamental mechanism of aminopyrazole synthesis and why does regioselectivity occur?

Answer: The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[2][3] When using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms are not equivalent. One is more nucleophilic and sterically hindered (the substituted N1), while the other is less nucleophilic and less hindered (the terminal N2).

The reaction proceeds in two key steps:

  • Initial Nucleophilic Attack: The hydrazine attacks one of the two electrophilic centers of the β-ketonitrile (the ketone carbonyl or the nitrile carbon). The initial attack is typically on the more electrophilic carbonyl carbon to form a hydrazone intermediate.[4]

  • Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining electrophilic center (the nitrile carbon) to form the five-membered pyrazole ring.[4]

Regioselectivity arises because either nitrogen atom of the substituted hydrazine can, in principle, participate in the cyclization step, leading to two different products as illustrated below.

G cluster_pathways Reaction Pathways Start1 β-Ketonitrile PathwayA Pathway A: Terminal N attacks Nitrile Start1->PathwayA Condensation PathwayB Pathway B: Substituted N attacks Nitrile Start1->PathwayB Condensation Start2 Substituted Hydrazine (R-NH-NH2) Start2->PathwayA Start2->PathwayB ProductA 5-Aminopyrazole PathwayA->ProductA Cyclization ProductB 3-Aminopyrazole PathwayB->ProductB Cyclization

Caption: General reaction scheme illustrating the formation of two possible regioisomers.

Q2: My reaction is producing a mixture of regioisomers. How can I use solvents to favor the 5-aminopyrazole isomer?

Answer: Formation of the 5-aminopyrazole isomer is often favored under neutral or acidic conditions, particularly in polar protic solvents like ethanol or methanol.[4][5]

The Causality: Polar protic solvents contain O-H or N-H bonds and can act as hydrogen-bond donors.[6][7] These solvent molecules can form a "cage" around the hydrazine, especially interacting with the lone pair of electrons on the more nucleophilic substituted nitrogen.[8] This hydrogen bonding selectively deactivates the more nucleophilic nitrogen, sterically hindering its attack.[8][9] As a result, the less hindered, terminal nitrogen is more available to attack the nitrile carbon during the cyclization step, leading preferentially to the 5-aminopyrazole. This pathway often leads to the thermodynamically more stable product.[5]

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nuc_Protic Substituted Hydrazine (R-NH-NH2) Result_Protic Terminal Nitrogen Attack Favored (Less Hindered) ➡️ 5-Aminopyrazole Solvent1 EtOH Solvent1->Nuc_Protic H-Bonding (Caging Effect) Solvent2 EtOH Solvent2->Nuc_Protic Solvent3 EtOH Solvent3->Nuc_Protic Nuc_Aprotic Substituted Hydrazine (R-NH-NH2) 'Naked' Nucleophile Result_Aprotic Substituted Nitrogen Attack Favored (More Nucleophilic) ➡️ 3-Aminopyrazole

Caption: Solvent effects on hydrazine nucleophilicity.

Q3: How can I leverage solvents to synthesize the less common 3-aminopyrazole isomer?

Answer: The 3-aminopyrazole is often the kinetically favored product but is harder to isolate. Its formation can be promoted by using polar aprotic solvents (like DMF, DMSO, NMP) or by running the reaction under basic conditions.[4][5]

The Causality: Polar aprotic solvents lack O-H or N-H bonds and cannot act as hydrogen-bond donors.[10] While they can solvate cations, they leave anions and nucleophiles relatively "naked" and highly reactive.[6][8] In this environment, the intrinsic reactivity of the hydrazine dominates. The substituted nitrogen atom in an alkylhydrazine is electronically more nucleophilic.[5] Without the "caging" effect of a protic solvent, this more nucleophilic nitrogen can attack the nitrile carbon more rapidly, leading to the 3-aminopyrazole isomer under kinetic control.[4]

Basic conditions (e.g., using sodium ethoxide in ethanol) can also favor the 3-amino isomer by accelerating the cyclization of the kinetically formed hydrazone intermediate before it has a chance to isomerize to the more stable intermediate that leads to the 5-amino product.[5]

Q4: I've heard that fluorinated alcohols are particularly effective. How do they work?

Answer: Yes, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring a single isomer where traditional solvents yield mixtures.[11][12]

The Causality: These solvents have unique properties. They are strong hydrogen-bond donors but are poorly nucleophilic themselves. Their acidity and ability to form strong hydrogen bonds can significantly influence the stability of intermediates and transition states.[11] One proposed mechanism is that the fluorinated alcohol preferentially coordinates to one of the carbonyl groups in the 1,3-dicarbonyl precursor, making it significantly more electrophilic and directing the initial attack of the hydrazine.[11] This high degree of organization in the transition state effectively locks the reaction into a single regioselective pathway. For instance, in reactions with certain β-diketones, using TFE or HFIP can switch the selectivity to almost exclusively one isomer compared to a mixture in ethanol.[11]

Troubleshooting Guide: A Decision-Making Workflow

When faced with poor regioselectivity, use the following workflow to guide your optimization strategy.

G cluster_5amino Goal: 5-Aminopyrazole (Thermodynamic Product) cluster_3amino Goal: 3-Aminopyrazole (Kinetic Product) Start Start: Undesired Regioisomeric Mixture Question1 What is the desired isomer? Start->Question1 Solvent1 Switch to Polar Protic Solvent (e.g., EtOH, MeOH, H2O) Question1->Solvent1 5-Amino Solvent2 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) Question1->Solvent2 3-Amino Condition1 Ensure Neutral or Mildly Acidic pH (e.g., catalytic AcOH) Solvent1->Condition1 Temp1 Consider Higher Temperature to favor thermodynamic equilibrium Condition1->Temp1 Check Still a Mixture? Temp1->Check Condition2 Use Basic Conditions (e.g., NaOEt in EtOH) Solvent2->Condition2 Temp2 Run at Lower Temperature to trap kinetic product Condition2->Temp2 Temp2->Check Advanced Advanced Strategy: Use Fluorinated Alcohols (TFE, HFIP) for high selectivity Check->Advanced Yes End Success: Desired Regioisomer Achieved Check->End No Advanced->End

Caption: Decision workflow for optimizing regioselectivity.

Data Summary: Solvent Impact on Regioisomeric Ratio

The following table summarizes literature-reported data illustrating the powerful effect of solvent choice on the regioselective synthesis of pyrazoles from unsymmetrical 1,3-dielectrophiles.

PrecursorsSolventConditionsRegioisomeric Ratio (A:B)Predominant IsomerReference
3-Methoxyacrylonitrile & PhenylhydrazineToluene / Acetic AcidMicrowave, Heat>95:55-Aminopyrazole (A)
3-Methoxyacrylonitrile & PhenylhydrazineEthanol / Sodium EthoxideMicrowave, Heat5:953-Aminopyrazole (B)
1,1,1-Trifluoro-4-phenyl-2,4-butanedione & MethylhydrazineEthanol (EtOH)Reflux64:363-CF₃ Isomer (A)[11]
1,1,1-Trifluoro-4-phenyl-2,4-butanedione & MethylhydrazineTrifluoroethanol (TFE)Room Temp85:153-CF₃ Isomer (A)[11]
1,1,1-Trifluoro-4-phenyl-2,4-butanedione & MethylhydrazineHexafluoroisopropanol (HFIP)Room Temp>98:23-CF₃ Isomer (A)[11]

Experimental Protocol: Solvent Screening for Regioselectivity Optimization

This self-validating protocol provides a framework for systematically screening solvents to identify the optimal conditions for synthesizing your desired aminopyrazole regioisomer.

Objective: To determine the effect of different solvents on the regioisomeric ratio of the product formed from the reaction of a β-ketonitrile and a substituted hydrazine.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Solvent 1: Ethanol (Polar Protic)

  • Solvent 2: N,N-Dimethylformamide (DMF) (Polar Aprotic)

  • Solvent 3: 2,2,2-Trifluoroethanol (TFE) (Fluorinated Alcohol)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • LC-MS and NMR for analysis

Procedure:

  • Reaction Setup:

    • Set up three separate reaction vials, one for each solvent.

    • To each vial, add the β-ketonitrile (e.g., 100 mg, 1.0 eq).

    • Add the corresponding solvent (e.g., 2 mL) to each vial and stir to dissolve the starting material.

    • To each solution, add the substituted hydrazine (1.1 eq).

  • Reaction Conditions:

    • Seal the vials and place them in a pre-heated block at a consistent temperature (e.g., 70 °C). Note: Some reactions, especially in TFE/HFIP, may proceed readily at room temperature.[11]

    • Allow the reactions to stir for a predetermined time (e.g., 12 hours).

  • Monitoring and Validation (Self-Validation System):

    • TLC Analysis: Periodically (e.g., every 2 hours), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Monitor the consumption of the starting material. The formation of two product spots with different Rf values indicates the formation of a regioisomeric mixture.

    • LC-MS Analysis: Upon completion (determined by TLC), take a small, diluted aliquot from each reaction. Analyze by LC-MS to determine the conversion and the ratio of the two product masses. The two regioisomers will have the same mass but will likely have different retention times. The peak area integration will give a quantitative measure of the isomeric ratio.

  • Work-up and Isolation:

    • Cool the reaction mixtures to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude residue in a suitable solvent (e.g., Dichloromethane) and wash with water to remove any remaining hydrazine or salts.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Characterization and Confirmation:

    • Purify the crude product from each reaction via column chromatography to separate the isomers if possible.

    • ¹H and ¹³C NMR: Obtain NMR spectra for the purified isomers (or the mixture). The chemical shifts of the pyrazole ring protons and carbons will differ between the two isomers, confirming their distinct structures.

    • NOESY NMR (Definitive Confirmation): For unambiguous assignment, perform a 2D NOESY experiment.[1] An observable cross-peak between the protons of the N-substituent (e.g., N-CH₃) and a proton on the C5-substituent confirms the 1,5-disubstituted pattern (a 5-aminopyrazole derivative), while a cross-peak to the C3-substituent confirms the 1,3-disubstituted pattern (a 3-aminopyrazole derivative).[1]

By systematically comparing the outcomes from the protic, aprotic, and fluorinated solvents, you can directly observe the impact on regioselectivity and select the optimal conditions for your target molecule.

References

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025).
  • Al-Zaydi, A. G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 161–193. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research.
  • BenchChem. (2025).
  • Al-Zaydi, A. G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • BenchChem. (2025).
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Cabrera, E., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3439–3445. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • ResearchGate. (2012). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. [Link]

  • ResearchGate. (n.d.). Overall reaction of the pyrazole ring formation. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • LinkedIn. (2024). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. [Link]

  • ChemTalk. (2023). Polar Protic and Aprotic Solvents. [Link]

  • The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

Sources

Troubleshooting

troubleshooting low purity in 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile

The following technical guide is designed for researchers and process chemists encountering purity issues with 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 42754-61-0). It moves beyond basic synthesis to address the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering purity issues with 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 42754-61-0). It moves beyond basic synthesis to address the mechanistic root causes of failure and provides actionable, data-backed solutions.

Role: Senior Application Scientist Department: Process Chemistry & Impurity Profiling

Diagnostic Overview: Why is Purity Low?

The synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of benzylidenemalononitrile with hydrazine. While theoretically simple, this reaction is prone to three specific failure modes that degrade purity:

  • Incomplete Oxidation (The "Pyrazoline" Trap): The immediate product of cyclization is often the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate. Without sufficient driving force (oxidation or elimination), this intermediate co-precipitates with your product, lowering the melting point and causing "streaking" on TLC.

  • Azine Formation: If unreacted benzaldehyde is present when hydrazine is added (common in one-pot protocols), benzalazine forms. This is a bright yellow/orange impurity that is difficult to remove via standard recrystallization.

  • Malononitrile Oligomerization: In the presence of strong bases or excess heat, malononitrile dimerizes or trimerizes, leading to dark, tarry side products.

Troubleshooting Guide (Q&A)

Q1: My product is a dark yellow/orange solid, but the literature says it should be off-white or buff. What happened?

Diagnosis: You likely have Benzalazine contamination or Malononitrile oligomers .

  • The Cause: If you used a one-pot method (Benzaldehyde + Malononitrile + Hydrazine), the hydrazine reacted with the aldehyde before the Knoevenagel condensation was complete. Benzalazine is intensely colored and highly lipophilic.

  • The Fix: Switch to a Two-Step Protocol . Isolate the benzylidenemalononitrile intermediate first. This eliminates free aldehyde before the hydrazine step.

  • Purification: Wash the crude solid with cold Dichloromethane (DCM) . Benzalazine is soluble in DCM, while the amino-pyrazole product is relatively insoluble.

Q2: The melting point is broad (e.g., 185–195°C) instead of sharp (200–202°C). Recrystallization isn't helping.

Diagnosis: Presence of 4,5-dihydro-intermediate (Pyrazoline) .

  • The Cause: The cyclization involves a Michael addition followed by ring closure. The final step requires the loss of two hydrogen atoms (oxidation) to aromatize. If the reaction was run under strict inert atmosphere or for insufficient time, the aromatization is incomplete.

  • The Fix:

    • Extend Reflux: Reflux in ethanol/dioxane for an additional 2–4 hours.

    • Aeration: Do not run the hydrazine step under strict nitrogen/argon unless using a chemical oxidant. Open air reflux often facilitates the necessary autoxidation.

    • Chemical Oxidation: If the impurity persists, treat the crude material with a mild oxidant (e.g., DDQ or simple air bubbling) in refluxing ethanol.

Q3: I see a spot on TLC that stays at the baseline or trails heavily.

Diagnosis: Malononitrile Dimer/Trimer or Amide Hydrolysis .

  • The Cause: Excess base (piperidine/TEA) or moisture in the solvent caused the nitrile group to hydrolyze to an amide, or the malononitrile to polymerize.

  • The Fix:

    • Ensure solvents (Ethanol/Dioxane) are dry.

    • Reduce base loading to catalytic amounts (0.1 eq).

    • Purification: These polar impurities are best removed by recrystallization from Ethanol/Water (8:2) . The impurities stay in the aqueous mother liquor.

Impurity & Reaction Pathway Visualization

The following diagram maps the critical pathways determining your product's purity. Note the "Danger Zone" where side reactions occur.

ReactionPathways Start Benzaldehyde + Malononitrile Inter Benzylidenemalononitrile (Isolate this!) Start->Inter Knoevenagel (-H2O) Azine Benzalazine (Yellow Impurity) Start->Azine Direct rxn w/ Hydrazine (One-Pot) Dimer Malononitrile Dimer/Polymer Start->Dimer Excess Base/Heat Adduct Michael Adduct (Transient) Inter->Adduct + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Adduct Pyrazoline 4,5-Dihydropyrazole (Common Impurity) Adduct->Pyrazoline Cyclization Product 3-Amino-5-phenyl- 1H-pyrazole-4-carbonitrile (Target) Pyrazoline->Product Oxidation/-H2 (CRITICAL STEP)

Caption: Figure 1. Reaction network showing the critical oxidation step from Pyrazoline to Pyrazole and common side-reaction entry points.

Optimized Synthesis Protocol (High Purity)

To avoid the issues above, follow this Two-Step Protocol . This method prioritizes intermediate isolation to act as a "purity firewall."

Step 1: Synthesis of Benzylidenemalononitrile
  • Reactants: Mix Benzaldehyde (10 mmol) and Malononitrile (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add 3–4 drops of Piperidine.

  • Reaction: Stir at room temperature for 30–60 mins. A heavy precipitate will form.

  • Isolation: Filter the solid. Wash with cold ethanol and Hexane .

  • Drying: Dry in air. Checkpoint: Solid should be white/pale yellow. MP: ~83–84°C.

Step 2: Cyclization to Pyrazole
  • Solvent: Dissolve Step 1 product (10 mmol) in 1,4-Dioxane (15 mL) or Ethanol (20 mL). Note: Dioxane often yields cleaner crystals.

  • Reagent: Add Hydrazine Hydrate (12–15 mmol, slight excess).

  • Reflux: Heat to reflux for 4–6 hours .

    • Critical: Do not seal the vessel under positive nitrogen pressure; allow a drying tube open to air to facilitate hydrogen loss.

  • Workup: Cool to room temperature. Pour onto crushed ice/water (100 mL).

  • Neutralization: If necessary, neutralize with dilute HCl to pH 7 (hydrazine is basic).

  • Filtration: Collect the precipitate.

Purification Masterclass: Solvent Selection

If your crude product fails purity specs (>98% HPLC), use this solvent guide for recrystallization.

Solvent SystemSuitabilityComments
Ethanol (Abs.) ⭐⭐⭐ (Good)Standard. Good recovery, but may not remove polar oligomers efficiently.
1,4-Dioxane ⭐⭐⭐⭐ (Excellent)Best for obtaining well-defined crystals. Removes unreacted hydrazine well.
Acetone/Water ⭐⭐ (Fair)Use for removing inorganic salts. Risk of oiling out if water added too fast.
DCM (Wash) ⭐⭐⭐ (Specific)Not for recrystallization. Use as a wash to remove yellow Benzalazine impurity.
DMF/Water ⭐ (Avoid)Hard to remove solvent traces; high boiling point promotes degradation.
Recrystallization Protocol (Dioxane Method):
  • Dissolve crude solid in boiling 1,4-Dioxane (approx. 10–15 mL per gram).

  • Hot Filtration: If insoluble dark specks remain (oligomers), filter the hot solution through a glass frit or Celite pad.

  • Allow the filtrate to cool slowly to room temperature, then refrigerate (4°C).

  • Filter crystals and wash with cold Ethanol .

References

  • Synthesis & Mechanism: El-Wahab, A. H. F. A. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21. Link

  • Recrystallization & Characterization: Fadda, A. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.[1][2] Molecules, 14(1), 86-86. Link

  • Impurity Profiling (Pyrazoline/Oxidation): Levai, A. (2002). Synthesis of pyrazolines from chalcones. Journal of Heterocyclic Chemistry.
  • One-Pot vs Two-Step Risks: Shestopalov, A. M., et al. (2011). One-pot synthesis of substituted 3-amino-4-cyanopyrazoles.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Hydrazine (carcinogen/toxic) and Malononitrile (toxic) before handling.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Fingerprinting of Cyano-Aminopyrazoles: A Comparative IR Guide

Executive Summary Objective: To define and validate the characteristic Infrared (IR) absorption bands of the cyano ( ) group within aminopyrazole scaffolds, specifically differentiating them from standard aryl and alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To define and validate the characteristic Infrared (IR) absorption bands of the cyano (


) group within aminopyrazole scaffolds, specifically differentiating them from standard aryl and alkyl nitriles.

Context: 5-amino-4-cyanopyrazoles are critical pharmacophores in drug discovery, serving as precursors for kinase inhibitors (e.g., Janus kinase) and anti-inflammatory agents. Accurate characterization of the nitrile moiety is essential for validating synthetic pathways, particularly when distinguishing between cyclized pyrazoles and their open-chain hydrazone precursors.

Key Insight: Unlike simple aryl nitriles (


), the cyano group in aminopyrazoles exhibits a diagnostic red shift  to lower wavenumbers (

) with enhanced intensity. This is driven by a "push-pull" resonance effect between the electron-donating amino group and the electron-withdrawing nitrile.

Theoretical Grounding: The "Push-Pull" Mechanism

To interpret the IR spectrum accurately, one must understand the vibrational causality. The position of the


 stretch is governed by the bond force constant (

), which correlates directly with bond order.[1]
Resonance Effects

In 5-amino-4-cyanopyrazoles, the lone pair on the exocyclic amino group (


) conjugates through the pyrazole 

-system to the nitrile group. This resonance contribution adds partial double-bond character to the

bond connecting the nitrile to the ring, while simultaneously reducing the triple-bond character of the

group to a cumulative double bond system (

).

Consequence:

  • Force Constant Reduction: The

    
     bond weakens.
    
  • Red Shift: Absorption moves to lower energy (lower wavenumber).

  • Intensity Increase: The large change in dipole moment (

    
    ) during vibration results in a very strong absorption band, often stronger than in non-conjugated nitriles.
    
Visualization of Resonance Pathways

Resonance cluster_0 Canonical Form (Neutral) cluster_1 Zwitterionic Form (Resonance) A Amino-Pyrazole (N-C-C≡N) B Iminoketene-Imide (N+=C=C=N-) A->B e- Donation (Mesomeric Effect) B->A Relaxation Result OBSERVED EFFECT: 1. Bond Order < 3 2. Wavenumber: 2180-2220 cm⁻¹ 3. Intensity: High (Strong Dipole) B->Result

Figure 1: Resonance structures illustrating the electron delocalization from the amino group to the nitrile, responsible for the characteristic frequency shift.

Comparative Analysis: Spectral Fingerprints

The following table synthesizes experimental data to establish the diagnostic window for aminopyrazoles compared to other nitrile classes.

Table 1: Characteristic Nitrile ( ) Frequencies by Chemical Environment[2][3]
Compound ClassElectronic EnvironmentCharacteristic

(

)
IntensityDiagnostic Notes
Alkyl Nitriles Inductive (

) only; no conjugation.[2]

Weak/MedBaseline reference. Sharp, often weak peaks.
Aryl Nitriles Weak conjugation with phenyl ring.

MediumSlight red shift due to ring conjugation.

-Unsaturated Nitriles
Direct conjugation with alkene.

StrongSimilar to aryl, but often stronger intensity.
Aminopyrazoles Strong "Push-Pull" Conjugation.

Very Strong Diagnostic Band. Broadening may occur if H-bonding is present.
Diazonium Salts Triple bond character on

.

WeakDistinguishable by high frequency.

Key Data Points for Aminopyrazoles (Experimental Validation):

  • 5-amino-4-cyanopyrazole:

    
     (Solid state/KBr) [1, 5].
    
  • 5-amino-4-cyano-1-phenylpyrazole:

    
     [2].[3]
    
  • Hydrazone Intermediates: Often appear near

    
    , distinguishing them from the cyclized product if the shift is monitored [1].
    

Experimental Protocol: Self-Validating IR Characterization

To ensure reproducibility and distinguish real spectral features from artifacts (like atmospheric


 or water vapor), follow this rigorous protocol.
Method Selection: ATR vs. Transmission (KBr)
  • Recommended: Attenuated Total Reflectance (ATR) (Diamond/ZnSe crystal).

    • Why: Minimal sample prep, no hygroscopic KBr interference, better for detecting surface-active H-bonding.

  • Alternative: Transmission (KBr Pellet) .

    • Why: Higher sensitivity for weak bands, but prone to water artifacts (

      
       region) which obscure amino stretches.
      
Step-by-Step Workflow

Protocol cluster_analysis Diagnostic Regions Start Start: Sample Preparation Background 1. Acquire Background (Clean Crystal, 32 scans) Start->Background Load 2. Load Sample (Ensure full crystal coverage) Background->Load Scan 3. Acquire Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) Load->Scan Check1 Check: CO₂ Doublet? (2350 cm⁻¹) Scan->Check1 Purge Action: Purge/Recalibrate Check1->Purge Yes Analyze 4. Region Analysis Check1->Analyze No Purge->Background R1 3500-3100 cm⁻¹ (NH₂ Stretches) Analyze->R1 R2 2250-2150 cm⁻¹ (Nitrile Stretch) Analyze->R2 R3 1650-1500 cm⁻¹ (C=N / C=C Ring) Analyze->R3

Figure 2: Operational workflow for IR characterization, highlighting the critical


 interference check near the nitrile region.
Validation Criteria (The "Trust" Check)

For a spectrum to be considered valid for an aminopyrazole:

  • The Nitrile Peak: Must be a singlet (unless Fermi resonance is present) between

    
    .
    
  • The Amino Doublet: Primary amines (

    
    ) must show two bands (symmetric/asymmetric stretch) in the 
    
    
    
    range.
    • Validation Math: The empirical relationship

      
       should roughly hold.
      
  • Absence of Carbonyl: Ensure no strong band exists at

    
     (unless the molecule has an amide/ester side chain), which confirms the purity from starting materials like cyanoacetates.
    

References

  • National Institutes of Health (NIH) / PMC. Approaches towards the synthesis of 5-aminopyrazoles. (2011).[4] Retrieved from [Link]

  • Frontiers in Chemistry. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. (2021).[3][5][6] Retrieved from [Link]

  • MDPI. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021).[3][5][6] Retrieved from [Link]

  • NIST Chemistry WebBook. 5-Amino-4-cyano-1-phenylpyrazole Infrared Spectrum. (SRD 69).[7] Retrieved from [Link]

  • PubChem. 5-Amino-4-cyanopyrazole Compound Summary. Retrieved from [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[1] Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 3-Amino-5-Phenyl-1H-Pyrazole-4-Carbonitrile

[1] Executive Summary This technical guide provides a rigorous analysis of the mass spectrometry (MS) behavior of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (MW 184.19 Da). As a privileged scaffold in kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometry (MS) behavior of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (MW 184.19 Da). As a privileged scaffold in kinase inhibitor discovery (e.g., Janus kinase and cyclin-dependent kinase inhibitors), unambiguous identification of this moiety is critical.

This guide contrasts the target molecule against structural analogs (e.g., 5-methyl substituted variants) and compares ionization modalities (ESI vs. EI). The data presented elucidates the specific fragmentation pathways—principally the loss of HCN and NH₃ —that serve as diagnostic fingerprints for validating synthetic fidelity in drug development pipelines.

Structural Context & Ionization Modalities[2]

Before dissecting fragmentation, one must select the appropriate ionization interface. The choice between Electrospray Ionization (ESI) and Electron Ionization (EI) dictates the spectral landscape.

Comparative Assessment: ESI vs. EI
FeatureESI (Electrospray Ionization) EI (Electron Ionization)
Primary Ion [M+H]⁺ (m/z 185) M⁺[1]• (m/z 184)
Energy Regime Soft Ionization (Low internal energy)Hard Ionization (70 eV)
Fragmentation Controlled via Collision Induced Dissociation (CID)Spontaneous, extensive in-source fragmentation
Application LC-MS/MS quantification in biological matricesGC-MS purity analysis of synthetic intermediates
Key Advantage Preserves molecular ion; high sensitivity for polar aminesProvides structural "fingerprint" via low-mass fragments

Expert Insight: For pharmacokinetic (PK) studies, ESI+ is the preferred modality due to the basicity of the exocyclic amino group (


) and the pyrazole ring nitrogens, which readily protonate to form stable 

ions.

Detailed Fragmentation Pattern Analysis

The fragmentation of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (


) follows distinct mechanistic rules governed by the stability of the aromatic pyrazole core and the lability of the exocyclic substituents.
Primary Fragmentation Channels (ESI-CID)

Upon collisional activation of the protonated precursor (


 185), three competitive pathways emerge.
  • Pathway A: Deamination (Loss of NH₃)

    • Mechanism: Proton transfer from the ring nitrogen to the exocyclic amine, facilitating heterolytic cleavage.

    • Observation:

      
      .
      
    • Product:

      
       168.
      
    • Significance: Diagnostic for the free primary amino group.

  • Pathway B: Ring Fragmentation (Loss of HCN)

    • Mechanism: A characteristic pyrazole ring cleavage or loss of the cyano group adjacent to a proton source.

    • Observation:

      
      .
      
    • Product:

      
       158.
      
    • Significance: Confirms the integrity of the N-heterocyclic core.

  • Pathway C: Phenyl Cation Formation

    • Mechanism: Cleavage of the

      
       bond.
      
    • Observation: Formation of

      
      .
      
    • Product:

      
       77.
      
    • Significance: High-abundance ion in EI; lower in ESI but confirms the aryl substituent.

Comparative Specificity: Target vs. Methyl Analog

To validate the specificity of your assay, compare the target against 3-amino-5-methyl-1H-pyrazole-4-carbonitrile (an analog where the phenyl group is replaced by a methyl group).

Table 1: Differentiating Fragment Ions

FeatureTarget Molecule (Phenyl-Substituted) Analog (Methyl-Substituted) Differentiation Logic
Precursor Ion

185

123
Molecular Weight Shift (

)
Key Fragment 1

77 (Phenyl cation)

15 (Methyl radical loss*)
Presence of

77 confirms Phenyl group.[1]
Key Fragment 2

104 (Benzonitrile-like)

42 (Acetonitrile-like)
Ring cleavage products reflect the C5-substituent.
Common Neutral Loss

(HCN)

(HCN)
Both contain the pyrazole-nitrile core.

*Note: Methyl radical loss is rare in ESI; methyl analogs typically show dominant HCN losses.

Mechanistic Visualization

The following diagram illustrates the collision-induced dissociation (CID) pathways for the protonated molecular ion.

FragmentationPathway Parent [M+H]+ Precursor m/z 185 (C10H9N4+) Frag_NH3 Deamination Product m/z 168 [M+H - NH3]+ Parent->Frag_NH3 - NH3 (17 Da) (Low CE) Frag_HCN Core Cleavage Product m/z 158 [M+H - HCN]+ Parent->Frag_HCN - HCN (27 Da) (Med CE) Frag_Ph Phenyl Cation m/z 77 (C6H5+) Parent->Frag_Ph C-C Cleavage (High CE) Frag_Sec Secondary Fragment m/z 131 (Loss of HCN from m/z 158) Frag_HCN->Frag_Sec - HCN

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Validated Experimental Protocol

To reproduce these results for quality control (QC) or metabolite identification, follow this self-validating protocol.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid (FA).[1]

    • Why: FA ensures complete protonation of the amino group (

      
      ).
      
  • Concentration: Prepare a

    
     stock, dilute to 
    
    
    
    for direct infusion.
Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive Mode (+).

  • Capillary Voltage:

    
    .
    
  • Cone Voltage:

    
     (Optimize to maximize 
    
    
    
    185 without in-source fragmentation).
  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): Preserves parent (

      
      ), reveals 
      
      
      
      (
      
      
      ).
    • Medium (20-30 eV): Promotes ring opening (

      
      ).
      
    • High (>40 eV): Generates phenyl cation (

      
      ).
      
Data Validation Step
  • Acceptance Criteria: The intensity ratio of

    
     158 to 
    
    
    
    185 must be
    
    
    at 25 eV.
  • Negative Control: Inject a solvent blank immediately after the high-concentration sample to check for carryover (common with planar aromatics).

References

  • Elnagdi, M. H., et al. (2008). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules, 13(12). (Confirming synthesis and EI-MS molecular ion data).

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 5-Amino-4-cyano-1-phenylpyrazole (Isomer Reference)." NIST Chemistry WebBook, SRD 69. (For comparative fragmentation of pyrazole isomers).

  • Holzer, W., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 25(1).[2] (Review of tautomerism and spectroscopic behavior).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Validation

Comparative Guide: 13C NMR &amp; Structural Characterization of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts and structural characterization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile . This content is structured for researchers requi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts and structural characterization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile . This content is structured for researchers requiring high-fidelity spectral data and synthesis validation protocols.

Executive Summary & Structural Significance

3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 42754-61-0) is a critical scaffold in medicinal chemistry, serving as a precursor for pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and purine analogues.

For the analytical chemist, this molecule presents a specific challenge: Annular Tautomerism . The equilibrium between the 3-amino and 5-amino forms dictates the NMR spectral signature. This guide compares the experimental spectral data with N-substituted analogues to provide a robust assignment strategy.

Key Spectral Diagnostic
  • The "Shielded" C4 Signal: The carbon at position 4 (bearing the nitrile) is significantly shielded (

    
     ~70–80 ppm) due to the "push-pull" resonance between the electron-donating amino group and the electron-withdrawing nitrile. This is the primary validation peak.
    

Experimental Protocol: Synthesis & Sample Preparation

To ensure the NMR data corresponds to a high-purity sample, the following synthesis and purification workflow is recommended. This method minimizes by-products that crowd the aromatic region.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 3-Oxo-3-phenylpropanenitrile Intermediate Intermediate: Enaminonitrile Start->Intermediate Condensation Reagent + Trichloroacetonitrile (Catalyst: Base) Reagent->Intermediate Cyclization + Hydrazine Hydrate (Reflux, Dioxane/EtOH) Intermediate->Cyclization Cyclocondensation Product Product: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Cyclization->Product Crystallization (Yield ~93%)

Figure 1: Step-wise synthesis pathway via the enaminonitrile intermediate, ensuring regioselectivity.

Protocol Details
  • Reactants: Reflux 3-oxo-3-phenylpropanenitrile (10 mmol) with hydrazine hydrate (excess) in dioxane or ethanol (20 mL).

  • Conditions: Heat for 30–60 minutes. The reaction is generally fast due to the high reactivity of the hydrazine nucleophile.

  • Purification: Cool to room temperature. The product precipitates as buff/white crystals.

  • Recrystallization: Use Dioxane or Ethanol to obtain analytical-grade crystals (m.p. 200–202 °C).

  • NMR Solvent: Dissolve ~10 mg in DMSO-d6 . CDCl3 is often insufficient due to poor solubility of the polar amino-nitrile core.

Spectral Analysis: 13C NMR Chemical Shifts

The following data compares the target molecule with its N-aryl derivative to illustrate the stability of the core pyrazole signals.

Table 1: 13C NMR Chemical Shift Assignments (DMSO-d6)

Note: Shifts are referenced to TMS (0 ppm) or DMSO solvent residual (39.5 ppm).

Carbon PositionChemical Shift (

, ppm)
Assignment LogicSignal Type
C4 74.0 – 76.5 Diagnostic Peak. Highly shielded due to resonance (enamine-like character).Quaternary (C)
CN (Nitrile) 114.0 – 115.5 Characteristic nitrile region. Sharp signal.Quaternary (C)
Phenyl (Ortho/Meta) 126.0 – 129.5 Typical aromatic multiplets. Overlap is common.CH
Phenyl (Para) 129.0 – 130.5 Often distinct from ortho/meta.CH
Phenyl (Ipso) 130.0 – 132.0 Quaternary carbon linking phenyl to pyrazole.Quaternary (C)
C5 (Phenyl-bearing) 140.0 – 145.0 Deshielded by aromatic ring and N-heterocycle.Quaternary (C)
C3 (Amino-bearing) 150.0 – 153.5 Most deshielded ring carbon due to direct attachment to NH2.Quaternary (C)
Comparative Analysis: Substituent Effects

Comparing the 1H-pyrazole (Target) with the 1-(4-methoxyphenyl) derivative reveals the stability of the C4 signal:

  • Target (1H): C4

    
     75 ppm.
    
  • Derivative (1-Ar): C4 = 75.5 ppm.

  • Insight: The C4 shift is electronically buffered and remains the most reliable identifier regardless of N1-substitution.

1H NMR Validation

While 13C provides the carbon skeleton, 1H NMR confirms the tautomeric state and functional groups.

  • Solvent: DMSO-d6 (Essential for observing exchangeable protons).

  • 
     6.50 ppm (s, 2H): Amino group (-NH2) . Broadens if water is present.
    
  • 
     7.41–7.46 ppm (m, 3H):  Phenyl (Meta/Para).
    
  • 
     7.80 ppm (d, 2H):  Phenyl (Ortho).
    
  • 
     12.16 ppm (br s, 1H): Pyrazole -NH . The extreme downfield shift indicates strong hydrogen bonding, typical for the 1H-tautomer in polar solvents.
    

Tautomerism & Structural Logic

The molecule exists in equilibrium between Form A (3-amino) and Form B (5-amino) .[1] In DMSO-d6, the 3-amino-5-phenyl form (Form A) is generally favored due to steric freedom of the phenyl group and solvent stabilization.

Tautomeric Equilibrium Diagram (DOT)

Tautomerism FormA Form A (Major in DMSO) 3-Amino-5-phenyl-1H-pyrazole (NH at Pos 1, Ph at Pos 5) FormB Form B (Minor) 5-Amino-3-phenyl-1H-pyrazole (NH at Pos 1, Ph at Pos 3) FormA->FormB Fast Exchange (Averaged Signals at RT)

Figure 2: The prototropic tautomerism. In solid state, the 3-amino form is exclusive. In solution, rapid exchange may average signals unless cooled to -40°C.

References

  • Synthesis & Characterization: Al-Zaydi, K. M. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14, 1728-1731.

  • N-Aryl Derivative Comparison: Quiroga, J., et al. (2008). "Regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles." Journal of Heterocyclic Chemistry.

  • Tautomerism Study: Alkorta, I., et al. (2005). "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles." Journal of Physical Organic Chemistry.

  • CAS Verification: Common Chemistry Database. CAS No. 42754-61-0.[2][3][4]

Sources

Comparative

Comparative Guide: Biological Activity of Phenyl- vs. Phenoxy-Substituted Aminopyrazoles

Executive Summary This guide provides a technical comparison between phenyl-substituted and phenoxy-substituted aminopyrazoles, a critical scaffold analysis for medicinal chemists targeting protein kinases (e.g., BTK, VE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between phenyl-substituted and phenoxy-substituted aminopyrazoles, a critical scaffold analysis for medicinal chemists targeting protein kinases (e.g., BTK, VEGFR, SRC) and G-protein coupled receptors.

While both substitutions provide hydrophobic bulk, the introduction of the ether oxygen in the phenoxy moiety fundamentally alters the electronic landscape , conformational entropy , and binding kinetics of the ligand. This guide analyzes these differences to aid in rational drug design.

Structural & Mechanistic Comparison

The transition from a direct phenyl attachment to a phenoxy substitution represents a shift from a rigid, hydrophobic biaryl system to a flexible, hydrogen-bond-capable ether linkage.

Electronic and Steric Divergence
FeaturePhenyl-Substituted (Direct Bond)Phenoxy-Substituted (Ether Linker)
Linker Atom C-C Bond (Direct)C-O-C Bond (Ether)
Bond Angle Linear/Planar tendency (depending on sterics)Angled (~110° at Oxygen)
Flexibility Rigid: Restricted rotation due to steric clash between ortho-hydrogens.Flexible: Ether oxygen acts as a swivel, allowing the distal ring to adopt multiple conformations.
Electronic Effect Conjugated system (if planar); Inductive electron withdrawal.Oxygen acts as a Hydrogen Bond Acceptor (HBA) and electron donor (resonance) to the ring.
Solubility Generally Lower (Lipophilic).Improved (Polar oxygen atom increases water solubility).
Metabolic Liability Prone to CYP450 oxidation at para-positions.Ether bridge can be a site for dealkylation, but often more stable than benzylic carbons.
SAR Logic Flow

The following diagram illustrates the decision-making process when selecting between these two moieties during Lead Optimization.

SAR_Logic Start Aminopyrazole Scaffold Optimization Decision Target Pocket Analysis Start->Decision Phenyl Phenyl Substitution (Direct C-C) Decision->Phenyl Shallow/Lipophilic Pocket Phenoxy Phenoxy Substitution (Ether Linker) Decision->Phenoxy Deep/Polar Pocket Rigid High Rigidity (Biaryl Twist) Phenyl->Rigid Hydrophobic Hydrophobic Collapse (Gatekeeper Interaction) Rigid->Hydrophobic Outcome_Phenyl High Potency (If pocket is shallow/rigid) Hydrophobic->Outcome_Phenyl Flexible Conformational Flexibility (Induced Fit) Phenoxy->Flexible H_Bond H-Bond Acceptor (Interaction with Hinge/Back Pocket) Flexible->H_Bond Outcome_Phenoxy Improved Selectivity (Access to DFG-out/Deep Pockets) H_Bond->Outcome_Phenoxy

Figure 1: Decision logic for scaffold substitution based on target binding site topology.

Comparative Biological Activity[1][2][3][4][5]

Kinase Inhibition (BTK and SRC Family)

In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the choice between phenyl and phenoxy is pivotal. Research indicates that the phenoxy group is often superior for accessing the "selectivity pocket" (back pocket) of kinases due to its ability to adopt a specific geometry that a rigid phenyl group cannot.

Key Data Points:

  • Potency: Phenoxy-substituted aminopyrazoles have demonstrated IC50 values in the low nanomolar range (e.g., 7.95 nM for specific BTK inhibitors) [1].[1]

  • Selectivity: While unsubstituted phenoxy analogs are potent, they often inhibit SRC kinases (off-target). Substituting the phenyl ring within the phenoxy moiety (e.g., 4-phenoxypyrazole) can modulate this selectivity. Direct phenyl analogs often show weaker inhibition of SRC but reduced potency against the primary target due to inability to form optimal pi-stacking interactions [2].

Table 1: Comparative Potency in Kinase Targets (Representative Data)

Compound ClassSubstituent (R)TargetIC50 (nM)Interaction MechanismRef
Aminopyrazole 4-PhenoxyBTK~8.0Pi-stacking + Ether O H-bond[1]
Aminopyrazole 4-PhenylBTK>100Hydrophobic only; steric strain[2]
Pyrazolopyrimidine N-PhenoxyalkylBTK7.95Optimized linker length[1]
Aminopyrazole 4-Phenoxy (unsub)SRC<10High potency (Low selectivity)[2]
Aminopyrazole 4-Phenyl (sub)SRC>1000Reduced affinity (Rigidity mismatch)[2]
Antimicrobial & Antiproliferative Activity

In non-kinase targets, such as antimicrobial agents, the trend can reverse.

  • Phenyl Advantage: For certain antifungal targets, direct N-phenyl substitutions (specifically with electron-withdrawing groups like -NO2 or -Cl) have shown superior activity compared to flexible ethers. This is likely due to the need for a rigid intercalating structure in DNA/RNA targeting or specific receptor fits in fungal cell walls [3].

  • Phenoxy Advantage: In antiproliferative screens (e.g., MCF-7 breast cancer lines), phenoxy derivatives often show improved IC50 values (micromolar range) compared to their phenyl counterparts due to better cellular permeability and solubility [4].

Case Study: Type II Kinase Inhibitor Design

In "Type II" kinase inhibitors (which bind to the inactive DFG-out conformation), the phenoxy group is a privileged motif.

  • Mechanism: The ether oxygen allows the distal phenyl ring to bend around the "gatekeeper" residue.

  • Contrast: A direct phenyl bond creates a linear biaryl system that clashes with the gatekeeper residue in many kinases, preventing the deep binding required for high-affinity Type II inhibition.

Pathway Diagram: Binding Mode Differentiation

Binding_Mode Target Kinase Binding Site (ATP Pocket) Gatekeeper Gatekeeper Residue (Steric Barrier) Target->Gatekeeper Clash Steric Clash (Reduced Potency) Gatekeeper->Clash DeepBind Deep Pocket Access (High Potency) Gatekeeper->DeepBind Bypasses Barrier Ligand_Ph Phenyl-Pyrazole (Rigid) Ligand_Ph->Gatekeeper Linear Geometry Ligand_OPh Phenoxy-Pyrazole (Flexible) Ligand_OPh->Gatekeeper Bent Geometry

Figure 2: Impact of linker flexibility on navigating the kinase gatekeeper residue.

Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are designed to be self-validating systems.

Synthesis: Suzuki (Phenyl) vs. Chan-Lam (Phenoxy)
  • Objective: Synthesize matched molecular pairs for SAR comparison.

  • Phenyl-Pyrazole (Suzuki Coupling):

    • Reactants: 4-Bromo-aminopyrazole + Phenylboronic acid.

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base/Solvent: K2CO3 (2 eq), Dioxane/Water (4:1).

    • Conditions: 90°C, 12h.

    • Validation: Monitor disappearance of bromide via TLC/LCMS.

  • Phenoxy-Pyrazole (Chan-Lam Coupling):

    • Reactants: 4-Hydroxy-aminopyrazole (or protected equivalent) + Phenylboronic acid.

    • Catalyst: Cu(OAc)2 (1 eq).

    • Base/Ligand: Pyridine (2 eq), Molecular Sieves (4Å).

    • Conditions: Room Temperature, Open air (O2 atmosphere), DCM.

    • Validation: Color change (Blue -> Green) indicates active Cu species.

Biological Assay: Kinase Selectivity Profiling
  • Method: FRET-based Enzymatic Assay (e.g., Z'-LYTE).

  • Protocol:

    • Preparation: Dilute compounds in 100% DMSO (10-point dose response).

    • Incubation: Mix Kinase (BTK or SRC), Peptide Substrate, and Compound. Incubate 1h at RT.

    • Initiation: Add ATP (at Km concentration).

    • Detection: Add Development Reagent (cleaves non-phosphorylated peptide). Measure Fluorescence Ratio (Coumarin/Fluorescein).

    • Calculation: Plot % Inhibition vs. Log[Compound].

    • Control: Staurosporine (Positive Control) and 0.1% DMSO (Negative Control). Z-factor must be > 0.5 for valid data.

References

  • Zheng, N., et al. (2025).[1] "Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors." ResearchGate.[2] Link

  • Schnute, M. E., et al. (2018). "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group." ACS Medicinal Chemistry Letters. Link

  • Bhati, S. K., et al. (2011). "Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives." International Journal of ChemTech Research. Link

  • Wang, et al. (2022). "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules (MDPI). Link

  • Mizuhara, T., et al. (2013).[3] "Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

Crystal Structure Analysis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile: A Methodological Comparison Guide for Kinase Scaffold Elucidation

Executive Summary For drug development professionals and medicinal chemists, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (often existing in equilibrium with its 5-amino tautomer) is a highly privileged heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (often existing in equilibrium with its 5-amino tautomer) is a highly privileged heterocyclic building block. It serves as the foundational scaffold for synthesizing pyrazolo[1,5-a]pyrimidines—a class of potent, ATP-competitive kinase inhibitors targeting critical pathways like Src, p38, and CDK2 1.

However, the rational design of these inhibitors relies heavily on understanding the precursor's exact 3D spatial arrangement. The primary analytical challenge lies in definitively assigning its tautomeric state in the solid phase and mapping its complex intermolecular hydrogen-bond networks (driven by the exocyclic amine and the carbonitrile group). This guide objectively compares the three leading analytical methodologies for structural elucidation—Single-Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and 3D Microcrystal Electron Diffraction (MicroED)—providing actionable protocols and comparative data to optimize your structural biology workflows.

The Structural Challenge: Tautomerism and Hydrogen Bonding

Aminopyrazoles exhibit annular tautomerism, meaning the proton can reside on either nitrogen atom within the pyrazole ring (forming either the 3-amino or 5-amino derivative). In the solid state, this compound typically crystallizes by forming dimeric, hydrogen-bonded ribbons. Identifying the precise location of the low-electron-density hydrogen atom is non-negotiable for downstream structure-based drug design 2. Choosing the right analytical method dictates whether this proton can be localized experimentally or if it must be inferred computationally.

Methodological Comparison: Structural Elucidation Techniques

Alternative A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute structural determination. By analyzing the diffraction pattern of a single, highly ordered crystal, researchers can generate an unambiguous electron density map.

  • Advantage: Direct, empirical localization of the tautomeric proton via difference Fourier maps.

  • Limitation: Requires the growth of a single crystal exceeding 0.1 mm in at least two dimensions, which can be thermodynamically difficult for highly rigid, strongly hydrogen-bonded scaffolds.

Alternative B: Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

When single crystals cannot be grown, PXRD analyzes the bulk microcrystalline powder. The structure is solved by comparing the experimental powder pattern against a computationally predicted model (Rietveld refinement).

  • Advantage: High-throughput, represents the bulk phase purity, and requires zero crystal optimization.

  • Limitation: Lower resolution limits the ability to assign hydrogen atom positions definitively without relying heavily on Density Functional Theory (DFT) calculations.

Alternative C: 3D Microcrystal Electron Diffraction (MicroED)

MicroED uses a transmission electron microscope (TEM) to collect diffraction data from sub-micron crystals. Because electrons interact with matter much more strongly than X-rays, MicroED can yield high-resolution data from vanishingly small samples.

  • Advantage: Bypasses the crystallization bottleneck entirely; works directly on the raw synthesized powder.

  • Limitation: Prone to dynamic scattering effects, and sample preparation may require complex cryogenic focused ion beam (cryo-FIB) milling.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and data quality outputs of the three methodologies when applied to 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

ParameterSCXRD (Gold Standard)PXRD + Rietveld Refinement3D MicroED
Minimum Sample Size > 0.1 × 0.1 × 0.1 mm~10–50 mg (Bulk Powder)< 0.001 mm (Sub-micron)
Resolution Limit ~0.70 Å to 0.84 Å~1.50 Å (Pattern dependent)~0.80 Å to 1.00 Å
Tautomer (H-atom) ID Directly Observed (Difference Map)Inferred via DFT modelingDirectly Observed (Kinematical)
Data Acquisition Time 2 to 12 hours15 to 60 minutes< 5 minutes (per crystal)
Bulk Representation Poor (Single crystal bias)Excellent (Averages entire batch)Moderate (Samples multiple grains)
Equipment Accessibility High (Standard university core)High (Standard analytical lab)Low (Requires specialized cryo-TEM)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind the specific experimental conditions required to elucidate this scaffold 3.

Protocol 1: Thermodynamic Crystal Growth via Slow Evaporation

Causality: Aminopyrazoles form strong dimeric hydrogen-bonded ribbons. Rapid precipitation leads to kinetic trapping and microcrystalline powders. A binary solvent system (Ethanol/Water, 9:1 v/v) is utilized because ethanol provides solubility for the lipophilic phenyl ring, while water competitively hydrogen-bonds with the carbonitrile and amine groups, slowing down the self-assembly process to favor thermodynamic single-crystal growth.

  • Dissolution: Dissolve 50 mg of synthesized 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile in 4.5 mL of absolute ethanol in a 10 mL glass vial under gentle heating (45°C) and sonication.

  • Solvent Anti-Solvent Tuning: Add 0.5 mL of deionized water dropwise while stirring to reach the metastable zone (solution should remain clear but near saturation).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust/impurities) that cause premature crashing out.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes (pinhole size) to restrict the evaporation rate.

  • Incubation: Incubate at a constant 20°C in a vibration-free environment for 5-7 days until colorless prismatic crystals emerge.

Protocol 2: SCXRD Data Acquisition and Phase Solution

Causality: Data collection at cryogenic temperatures (100 K) is mandatory. Cooling reduces the thermal vibrations (Debye-Waller factors) of the atoms, sharpening the electron density map. This is critical for locating the low-electron-density hydrogen atom on the pyrazole nitrogen, definitively distinguishing between the 3-amino and 5-amino tautomers.

  • Crystal Selection: Select a high-quality single crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized light microscope.

  • Mounting: Mount the crystal on a MiTeGen loop using perfluorinated polyether oil to prevent atmospheric degradation and ice formation during cooling.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K. Collect diffraction frames using

    
     and 
    
    
    
    scans.
  • Integration & Phasing: Integrate the data, apply multi-scan absorption corrections, and solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Ensure the pyrazole N-H proton is located from the difference Fourier map and refined freely to validate the tautomeric state.
    

Workflow Visualization

The following diagram illustrates the logical decision tree and workflow for elucidating the structure of the aminopyrazole scaffold prior to downstream kinase inhibitor synthesis.

G N1 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (Raw Synthesized Powder) N2 Single Crystal Growth (EtOH/H2O Slow Evaporation) N1->N2 Controlled thermodynamics N3 Sub-micron Crystallites (Rapid Precipitation) N1->N3 Kinetic trapping N4 SCXRD Analysis (Mo Kα, 100K) N2->N4 Crystal > 0.1 mm N5 3D MicroED / PXRD (Electron/X-ray Powder Diffraction) N3->N5 Crystal < 0.01 mm N6 Phase Solution & Electron Density Mapping N4->N6 High-res diffraction data N5->N6 Powder pattern / ED data N7 Tautomer Assignment (3-amino vs 5-amino) N6->N7 H-atom localization N8 Downstream Application: Pyrazolo[1,5-a]pyrimidine Synthesis N7->N8 Scaffold validation

Workflow for structural elucidation and tautomer assignment of the aminopyrazole scaffold.

References

  • Inhibitor Scaffolds as New Allele Specific Kinase Substrates - Shokat Lab - UCSF. University of California, San Francisco.
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. ResearchGate.
  • Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. ResearchGate.

Sources

Comparative

HPLC Method Development &amp; Retention Guide: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile

Executive Summary & Physicochemical Profile 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 42754-61-0) is a critical scaffold in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors (e.g., Ibrutinib inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 42754-61-0) is a critical scaffold in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors (e.g., Ibrutinib intermediates). Its chromatographic behavior is governed by its amphoteric nature and the potential for annular tautomerism (3-amino vs. 5-amino forms).

This guide compares two distinct chromatographic approaches: a Standard C18 method (general utility) and a Mixed-Mode/Polar-Embedded method (superior peak shape for basic heterocycles).

Physicochemical Drivers
PropertyValueChromatographic Implication
Molecular Weight 184.20 g/mol Elutes early in low-organic gradients; requires moderate organic strength.
LogP (Predicted) ~2.5 – 3.3Moderate hydrophobicity. Retains well on C18; Phenyl ring dominates interaction.
pKa (Basic) ~3.5 – 4.5 (NH₂/N-ring)Basic character causes silanol interaction (tailing) at neutral pH. Requires Acidic Mobile Phase.
pKa (Acidic) ~12.5 (NH-ring)Remains neutral/protonated in standard RP-HPLC pH ranges (2-8).
Tautomerism 1H-pyrazole ⇌ 2H-pyrazoleFast exchange usually yields a single peak, but peak broadening may occur at intermediate pH.

Comparative Method Analysis

Method A: The "Workhorse" Protocol (C18)

Best for: Routine purity checks, reaction monitoring (synthesis from benzoylacetonitrile). Mechanism: Hydrophobic interaction driven by the 5-phenyl ring.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Performance:

    • Retention: Moderate (Predicted

      
       ~4.5 - 6.0 min in a standard gradient).
      
    • Risk:[1] Potential peak tailing due to interaction between the protonated amine and residual silanols.

Method B: The "High-Fidelity" Protocol (Mixed-Mode / Phenyl)

Best for: Final product release, separating regioisomers (e.g., N-phenyl isomers), and eliminating tailing. Mechanism: Hydrophobic interaction +


-

stacking (Phenyl-Hexyl) or Ionic repulsion of silanols (Mixed-Mode).
  • Column: SIELC Newcrom R1 (Mixed-mode RP/Cation Exchange) or Phenomenex Luna Phenyl-Hexyl.

  • Mobile Phase: MeCN / Water / 0.1% H₃PO₄ (or Formic for MS).

  • Performance:

    • Retention: Generally shorter but with sharper peak symmetry.

    • Selectivity: Enhanced resolution of aromatic impurities (e.g., unreacted phenylhydrazine derivatives).

Experimental Protocol & Data

Standardized Gradient Conditions

To determine the precise retention time in your system, utilize the following linear gradient. This protocol is self-validating against the "Method A" baseline.

System: HPLC with UV/Vis (DAD) Detection: 254 nm (primary), 220 nm (secondary for impurities) Flow Rate: 1.0 mL/min Temperature: 30°C

Time (min)% Mobile Phase B (MeCN)Event
0.010%Equilibration / Injection
1.010%Isocratic Hold (Polar impurity elution)
10.090%Linear Gradient
12.090%Wash
12.110%Re-equilibration
15.010%Stop
Predicted Performance Data

Data derived from structure-retention relationships of aminopyrazole analogs [1, 2].

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (

)
5.8 ± 0.5 min 6.4 ± 0.5 min
Capacity Factor (

)
~3.5~4.0
Tailing Factor (

)
1.2 - 1.5 (Acceptable)0.9 - 1.1 (Excellent)
Resolution (

)
Baseline vs. precursorsEnhanced vs. aromatic analogs

Critical Note: The synthesis precursor, 3-oxo-3-phenylpropanenitrile , is less basic and more polar. It typically elutes earlier (


 ~3-4 min) than the target aminopyrazole product, providing a clear reaction monitoring window.

Method Development Logic (Visualization)

The following diagram illustrates the decision pathway for optimizing the separation of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, specifically addressing the common issue of peak tailing in basic heterocycles.

HPLC_Method_Dev Start Start: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile Check_pKa Analyze pKa (Basic Amine ~4.0) Start->Check_pKa Initial_Run Initial Run: C18, pH 2.7 (Formic Acid) Check_pKa->Initial_Run Protonate Amine Eval_Peak Evaluate Peak Shape Initial_Run->Eval_Peak Tailing Problem: Tailing > 1.5 (Silanol Interaction) Eval_Peak->Tailing Asymmetric Good_Peak Success: Tailing < 1.2 Eval_Peak->Good_Peak Symmetric Sol_A Solution A: Add Ion Pair (0.1% TFA or H3PO4) Tailing->Sol_A Standard Fix Sol_B Solution B: Switch Column (Phenyl-Hexyl or Mixed-Mode) Tailing->Sol_B Robust Fix Final_Method Final Validated Method Good_Peak->Final_Method Sol_A->Final_Method Sol_B->Final_Method

Figure 1: Decision tree for optimizing the chromatography of basic aminopyrazoles, prioritizing pH control and stationary phase selection.

References

  • Al-Qalaf, F., et al. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14(2), 784-793.

  • SIELC Technologies. "Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column." Application Note.

  • BenchChem. "Analytical Method Validation for Pyrazole Derivatives." Technical Guide.

  • PubChem. "3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (Compound Summary)." National Library of Medicine.

Sources

Validation

Optical Profile &amp; Comparative Guide: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This guide provides an in-depth technical analysis of the optical and physicochemical properties of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine ther...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the optical and physicochemical properties of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine therapeutics (e.g., Zaleplon analogs) and kinase inhibitors.

Executive Technical Summary

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS: 42754-61-0) is a donor-acceptor heterocyclic scaffold. Its electronic absorption profile is defined by a "push-pull" mechanism where the electron-donating amino group (


) at position 3 and the electron-withdrawing cyano group (

) at position 4 create a polarized

-system, further conjugated with a phenyl ring at position 5.

While often appearing as a buff or yellow-brown solid in bulk crystalline form, its primary electronic transitions occur in the ultraviolet (UV) region. This guide analyzes its spectral characteristics, compares it with structural analogs, and provides validated characterization protocols.

Molecular Architecture & Chromophore Analysis

The compound exists in tautomeric equilibrium, primarily between the 1H- and 2H- forms in solution, though the 3-amino-5-phenyl tautomer is the standard nomenclature reference.

  • Primary Chromophore: The aminopyrazole core conjugated with the phenyl ring.

  • Electronic Transition: The dominant absorption band (

    
    ) arises from 
    
    
    
    transitions involving the aromatic pyrazole ring and the conjugated phenyl substituent.
  • Solvatochromism: The polar nature of the push-pull system (Amino

    
     Cyano) makes the absorption maximum sensitive to solvent polarity (e.g., shifts between Ethanol and DMSO).
    
Electronic "Push-Pull" Mechanism

The following diagram illustrates the electronic flow that dictates the UV-Vis absorption and reactivity of the molecule.

PushPullSystem Amino Amino Group (-NH2) (Electron Donor) Pyrazole Pyrazole Core (π-Bridge) Amino->Pyrazole +M Effect UV_Abs UV Absorption (λmax ~240-260 nm) Amino->UV_Abs Determines Intensity (ε) Cyano Cyano Group (-CN) (Electron Acceptor) Pyrazole->Cyano -M Effect Phenyl Phenyl Ring (Conjugation Extender) Phenyl->Pyrazole Conjugation Phenyl->UV_Abs Red-shifts λmax

Figure 1: Electronic conjugation pathway responsible for the optical properties of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Spectral & Physicochemical Characterization

The following data aggregates experimental values from synthesis and characterization literature.

UV-Vis Absorption Data
ParameterValue / RangeNotes

(Primary)
240 – 260 nm

transition of the conjugated system.
Appearance Buff / Yellow-Brown CrystalsColor arises from absorption tailing into visible (>400 nm) or trace oxidation/impurities.
Solvent Ethanol / MethanolPreferred solvents for UV characterization.
Molar Absorptivity (

)
High (

)
Typical for conjugated push-pull pyrazoles.
Structural Validation Markers

To confirm the identity of the compound before UV analysis, ensure the following spectral signatures are present:

  • Melting Point: 200–202 °C (Crystallized from dioxane).[1]

  • IR Spectrum (KBr):

    • 
      : 
      
      
      
      symmetric/asymmetric stretch.
    • 
      : Pyrazole 
      
      
      
      stretch.[1]
    • 
      : 
      
      
      
      (Nitrile) stretch (Strong, sharp peak).
  • 1H-NMR (DMSO-

    
    ): 
    
    • 
       ppm (s, 2H, 
      
      
      
      , exchangeable).
    • 
       ppm (m, 5H, Phenyl protons).
      
    • 
       ppm (br s, 1H, Pyrazole 
      
      
      
      ).
Comparative Performance Guide

When selecting a pyrazole intermediate for drug development or optical applications, the substituent at position 5 significantly alters the electronic properties.

Comparison with Structural Analogs
FeatureTarget Compound (5-Phenyl)Alternative A (5-Methyl)Alternative B (1-Phenyl)
Structure 3-amino-5-phenyl -1H-pyrazole-4-CN3-amino-5-methyl -1H-pyrazole-4-CN5-amino-1-phenyl -pyrazole-4-CN

Trend
Baseline (Conjugated) Blue-Shifted (Hypsochromic) Red-Shifted (Bathochromic)
Electronic Nature Moderate conjugation (Phenyl-Pyrazole)Reduced conjugation (Methyl is inductive only)Extended conjugation (N-Phenyl coupling)
Solubility Moderate (DMSO, hot alcohols)High (Alcohols, polar organic)Lower (Requires non-polar/polar mix)
Use Case Kinase inhibitors, Zaleplon analogsCompact heterocycles, aliphatic derivativesAgrochemicals, dyes

Key Insight: If your application requires minimal UV interference in the 280-300 nm range, the 5-methyl analog is a superior choice due to its hypsochromic shift. If you require a scaffold that participates in


-stacking within a protein binding pocket, the 5-phenyl  derivative (Target Compound) is essential.
Experimental Protocol: Synthesis & Characterization Workflow

This protocol outlines the synthesis of the target compound via the condensation of benzoylacetonitrile, ensuring high purity for spectral analysis.

Reagents
  • Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile).

  • Trichloroacetonitrile.[2]

  • Hydrazine Hydrate.

  • Solvent: Dioxane or Ethanol.[3]

Step-by-Step Workflow
  • Precursor Formation: React benzoylacetonitrile with trichloroacetonitrile in the presence of a base to form the intermediate enaminonitrile.

  • Cyclization: Add hydrazine hydrate dropwise. The hydrazine attacks the nitrile/enamine core, initiating cyclization to form the pyrazole ring.

  • Reflux: Heat the mixture (Reflux in dioxane, ~100°C) for 2–4 hours.

  • Isolation: Cool to room temperature. The product precipitates as buff-colored crystals.

  • Purification (Crucial for UV): Recrystallize from Dioxane or Ethanol to remove trace oligomers that cause yellowing.

  • Characterization: Verify using the IR/NMR markers listed in Section 3.

SynthesisWorkflow Start Start: Benzoylacetonitrile Step1 React with Trichloroacetonitrile (Formation of Intermediate) Start->Step1 Step2 Add Hydrazine Hydrate (Cyclization Initiator) Step1->Step2 Step3 Reflux in Dioxane (2-4 Hours) Step2->Step3 Step4 Cool & Filter Precipitate Step3->Step4 Step5 Recrystallize (Ethanol/Dioxane) *Critical for Optical Purity* Step4->Step5 End Final Product: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile Step5->End

Figure 2: Synthesis and purification workflow to obtain optical-grade 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

References
  • Synthesis and Characterization: F. M. Abdelrazek et al., "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines," Molecules, vol. 14, no. 2, 2009. Link

  • Crystallographic Data: Soliman, S. M. et al., "5-Amino-3-anilino-1H-pyrazole-4-carbonitrile," Acta Crystallographica Section E, vol. 66, 2010. Link

  • Spectral Properties of Pyrazoles: El-Wahab, A. H. F., "Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles," Current Organic Synthesis, 2024. Link

  • Compound Database: PubChem CID 42754-61-0 (3-amino-5-phenyl-1H-pyrazole-4-carbonitrile). Link

Sources

Comparative

difference between 3-amino and 5-amino pyrazole tautomers NMR

Distinguishing 3-Amino and 5-Amino Pyrazole Tautomers: A Comprehensive NMR Characterization Guide Introduction Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 3-Amino and 5-Amino Pyrazole Tautomers: A Comprehensive NMR Characterization Guide

Introduction

Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and CNS-active therapeutics. However, N-unsubstituted aminopyrazoles present a notorious analytical challenge: they exist in an annular prototropic equilibrium between the 3-amino and 5-amino tautomeric forms[1][2]. Because these tautomers possess distinct physicochemical properties, hydrogen-bonding profiles, and receptor-binding affinities, unambiguous structural characterization is a critical regulatory and intellectual property (IP) requirement in drug development[2].

This guide provides an objective, authoritative framework for differentiating 3-amino and 5-amino pyrazole tautomers using advanced Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond the limitations of standard 1D techniques to establish self-validating 2D NMR methodologies.

The Mechanistic Basis of Pyrazole Tautomerism

In solution, 3(5)-aminopyrazoles undergo rapid intermolecular and intramolecular proton exchange between the two adjacent endocyclic nitrogen atoms (N1 and N2)[3]. At room temperature, this exchange is often faster than the NMR timescale, resulting in signal averaging that masks the distinct identity of the tautomers[1].

While ab initio quantum chemical calculations (e.g., B3LYP/6-311++G(d,p)) and matrix isolation IR spectroscopy demonstrate that the 3-aminopyrazole tautomer is thermodynamically more stable in the gas phase (by ~10 kJ/mol)[3][4], the equilibrium in solution is highly solvent-dependent. Polar solvents stabilize the transition state, accelerating the exchange and complicating standard


H and 

C NMR analysis[5].

Tautomerism T3 3-Aminopyrazole (Thermodynamically Favored) NH at N1, NH2 at C3 TS Rapid Prototropic Exchange (Averaged NMR Signals) T3->TS N1-H transfers to N2 T5 5-Aminopyrazole (Kinetically Trapped/Solvated) NH at N1, NH2 at C5 TS->T5 N2 becomes new N1

Caption: Annular prototropic tautomeric equilibrium between 3-amino and 5-amino pyrazole.

Limitations of Standard 1D NMR vs. Variable Temperature (VT) NMR

At standard ambient temperature (298 K) in solvents like DMSO-


 or CDCl

,

H and

C NMR spectra typically display broad, unresolved peaks for the C3/C5 carbons and the pyrazole N-H proton[1]. This occurs because the spectrometer captures a time-averaged environment of the rapidly interconverting species.

To overcome this, Variable Temperature (VT) NMR is employed. By cooling the sample in a polar, aprotic solvent (e.g., DMF-


 or DMSO-

) to sub-zero temperatures (e.g., -50 °C), the kinetic energy of the system drops below the activation barrier for proton exchange. The exchange becomes "slow" on the NMR timescale, causing the averaged signals to decoalesce into two distinct sets of peaks representing the individual desmotropes[4][6].
Table 1: Comparative 1D NMR Behavior (Room Temp vs. Low Temp)
NMR TechniqueConditionObservationDiagnostic Value

H NMR
298 K (DMSO-

)
Broad single peak for N-H (~12.0 ppm); averaged H-4 signal.Low (Indicates exchange, but cannot assign tautomer ratio).

H NMR
223 K (DMF-

)
Decoalescence into two distinct N-H peaks and two H-4 peaks.Moderate (Allows quantification of tautomeric ratio via integration).

C NMR
298 K (DMSO-

)
Broad or missing signals for C-3 and C-5 due to quadrupolar relaxation and exchange.Low (Averaged chemical shifts).

C NMR
223 K (DMF-

)
Sharp, distinct signals for C-3, C-4, and C-5 for both tautomers.Moderate (Requires complex empirical substituent effect calculations).

Causality Note: While VT-NMR proves that two tautomers exist and allows for their quantification, it does not definitively assign which set of peaks belongs to the 3-amino vs. the 5-amino form without relying on empirical chemical shift calculations, which can be error-prone[7].

The Gold Standard: N NMR and H- N HMBC

To definitively assign the regiochemistry of the tautomers,


H-

N Heteronuclear Multiple Bond Correlation (HMBC)
is the most authoritative technique[8][9][10].

N NMR is exceptionally sensitive to the electronic environment of nitrogen atoms.

In a pyrazole ring, the two nitrogens have vastly different chemical shifts (referenced to liquid NH


 at 0 ppm):
  • Pyrrole-like Nitrogen (-NH-): Highly shielded, typically appearing between 130–180 ppm .

  • Pyridine-like Nitrogen (-N=): Deshielded due to the localized lone pair in the sp

    
     orbital, typically appearing between 250–290 ppm .
    

The Self-Validating Logic of HMBC: The assignment relies on the 3-bond scalar coupling (


) between the exocyclic -NH

protons and the adjacent endocyclic nitrogen atom.
  • In 3-aminopyrazole: The -NH

    
     group is at C3. It is 3 bonds away from the pyridine-like N2. Therefore, the -NH
    
    
    
    protons will show a strong HMBC cross-peak with the deshielded nitrogen (~250-290 ppm).
  • In 5-aminopyrazole: The -NH

    
     group is at C5. It is 3 bonds away from the pyrrole-like N1. Therefore, the -NH
    
    
    
    protons will show a strong HMBC cross-peak with the shielded nitrogen (~130-180 ppm).

HMBC_Correlations cluster_3amino 3-Aminopyrazole HMBC Connectivity cluster_5amino 5-Aminopyrazole HMBC Connectivity NH2_3 Exocyclic NH2 (at C3) N1_3 N1 (Pyrrole-like) ~130-180 ppm NH2_3->N1_3 4J Coupling (Weak/Absent) N2_3 N2 (Pyridine-like) ~250-290 ppm NH2_3->N2_3 3J Coupling (Strong Cross-peak) NH2_5 Exocyclic NH2 (at C5) N1_5 N1 (Pyrrole-like) ~130-180 ppm NH2_5->N1_5 3J Coupling (Strong Cross-peak) N2_5 N2 (Pyridine-like) ~250-290 ppm NH2_5->N2_5 4J Coupling (Weak/Absent)

Caption: Diagnostic 3-bond 1H-15N HMBC correlations used to definitively distinguish pyrazole tautomers.

Table 2: Diagnostic H- N HMBC Correlations
TautomerExocyclic NH

Position
Primary

HMBC Correlation
Target

N Chemical Shift Range
3-Aminopyrazole C-3NH


N2
Deshielded (~250–290 ppm)
5-Aminopyrazole C-5NH


N1
Shielded (~130–180 ppm)

Experimental Protocols

To ensure rigorous, reproducible data, the following self-validating workflows must be adhered to when analyzing novel aminopyrazole candidates.

Protocol A: Variable Temperature (VT) NMR Workflow

Objective: Arrest prototropic exchange to observe distinct tautomers.

  • Sample Preparation: Dissolve 15-20 mg of the aminopyrazole in 0.6 mL of anhydrous DMF-

    
     (preferred over DMSO-
    
    
    
    due to its lower freezing point of -60 °C). Ensure the sample is rigorously dry, as trace water catalyzes proton exchange[1].
  • Instrument Calibration: Calibrate the spectrometer temperature using a standard methanol sample to ensure accurate low-temperature readings.

  • Acquisition: Acquire standard

    
    H spectra starting at 298 K. Stepwise decrease the temperature in 10 K increments down to 223 K (-50 °C).
    
  • Data Processing: Monitor the decoalescence of the pyrazole H-4 and N-H signals. Once sharp, distinct peaks are observed, integrate the H-4 signals to determine the thermodynamic ratio of the tautomers in that specific solvent environment.

Protocol B: H- N HMBC Acquisition Workflow

Objective: Unambiguously assign tautomeric regiochemistry via heteronuclear coupling.

  • Hardware Requirements: Utilize a spectrometer equipped with a cryoprobe (e.g., 500 MHz or 600 MHz) to compensate for the low natural abundance of

    
    N (0.37%)[6].
    
  • Parameter Setup:

    • Set the long-range coupling constant (

      
      ) evolution time to 62.5 ms , which corresponds to an estimated coupling of ~8 Hz (optimal for 2- and 3-bond nitrogen-proton couplings)[11].
      
    • Spectral width for

      
      N should cover at least 0 to 400 ppm to capture both pyrrole and pyridine-type nitrogens.
      
  • Acquisition: Run the 2D HMBC experiment at the temperature determined in Protocol A (e.g., 223 K) to ensure the tautomers are locked on the NMR timescale.

  • Interpretation:

    • Locate the

      
      H signal for the exocyclic -NH
      
      
      
      group.
    • Trace the cross-peak to the

      
      N axis.
      
    • If the corresponding

      
      N shift is >250 ppm, the tautomer is the 3-amino  form. If the shift is <180 ppm, it is the 5-amino  form[10][12].
      

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Library of Medicine (NIH). Available at:[Link]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. Available at:[Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. MDPI. Available at:[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Library of Medicine (NIH). Available at:[Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at:[Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Available at:[Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Library of Medicine (NIH). Available at:[Link]

  • Relevant 1H-13C HMBC, 1H-15N HMBC, 1H-1H NOESY, and 1H-15N HSQC correlations. ResearchGate. Available at:[Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

[1][2][3][4] Chemical Identity: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile CAS Registry Number: 16617-46-2 Molecular Formula: C₁₀H₈N₄ Synonyms: 5-Amino-4-cyanopyrazole; 3-Amino-4-cyano-5-phenylpyrazole[1] Part 1: Execut...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Chemical Identity: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile CAS Registry Number: 16617-46-2 Molecular Formula: C₁₀H₈N₄ Synonyms: 5-Amino-4-cyanopyrazole; 3-Amino-4-cyano-5-phenylpyrazole[1]

Part 1: Executive Safety & Hazard Assessment

Core Directive: Before initiating any disposal workflow, you must understand the specific chemical risks that dictate the waste stream classification.[2] This compound contains two distinct functional groups—an aminopyrazole core and a nitrile (cyano) substituent—that drive its reactivity and toxicity profile.[1]

Hazard ClassRisk DescriptionOperational Implication
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin (Category 4).[1][2]Zero-Contact Rule: Double-gloving (Nitrile) and N95/P100 respiratory protection are mandatory during waste transfer.[1]
Reactivity Nitrile Group: Potential to liberate hydrogen cyanide (HCN) gas if exposed to strong acids or excessive heat.[1] Amine Group: Incompatible with strong oxidizers and acid chlorides.Segregation: NEVER dispose of this compound in "Acid Waste" streams. It must be segregated into "Organic Waste" or "Solid Hazardous Waste."
Environmental Harmful to aquatic life with long-lasting effects.[1][3][4]Containment: Absolute prohibition on drain disposal.[1] All rinsates must be collected.
Part 2: Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory accidents involving waste.

1. Waste Stream Classification

You must categorize the waste into one of three streams based on physical state and concentration.

  • Stream A (Solid Waste): Pure substance, expired stocks, or heavily contaminated solids (filter cakes).[2]

  • Stream B (Liquid Waste): Mother liquors, reaction solvents, or dissolved compound.[2]

  • Stream C (Trace Contaminated): PPE, paper towels, and disposable spatulas.[2]

2. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to potential amine corrosion over long storage.

  • Labeling: Must comply with RCRA (40 CFR 262) and local EHS standards.[1]

    • Required Fields: Full Chemical Name (No abbreviations), Hazard Warnings (Toxic, Irritant), Accumulation Start Date.

    • Specific Warning: Add "CONTAINS NITRILES - DO NOT ACIDIFY" to the label.[1]

Part 3: Disposal Workflows (Step-by-Step)
Workflow A: Disposal of Solid Substance (Pure/Bulk)

Best Practice: Incineration is the only validated method for complete destruction of the pyrazole ring and nitrile group.[1]

  • Transfer: In a fume hood, transfer the solid material into a wide-mouth HDPE jar.

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, dampen slightly with a high-flashpoint solvent (e.g., mineral oil or dilute ethanol) to suppress dust.[2]

  • Sealing: Cap tightly and apply Parafilm to prevent fugitive emissions.

  • Handoff: Transfer to your facility's EHS hazardous waste accumulation area for off-site thermal destruction (incineration with afterburner and scrubber).

Workflow B: Disposal of Liquid Reaction Mixtures

Context: Most researchers will encounter this compound dissolved in organic solvents (DMSO, DMF, Ethanol).[1][2]

  • Compatibility Check: Ensure the waste solvent container does not contain strong acids (Sulfuric, Nitric) or strong oxidizers (Permanganates, Peroxides).[2]

  • Dilution: If the concentration is high (>10%), dilute with a compatible combustible solvent (Acetone, Ethanol) to facilitate smooth incineration.[2]

  • PH Check: Verify the waste mixture is Neutral to Basic (pH 7-10). If acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste container to prevent HCN evolution.[2]

  • Collection: Pour into the "Non-Halogenated Organic Waste" carboy (unless halogenated solvents like DCM were used, then use "Halogenated").[2]

Workflow C: Decontamination of Glassware

The "Senior Scientist" Protocol: Simple solvent rinsing is often insufficient for sticky aminopyrazoles.[1]

  • Primary Rinse: Rinse glassware 3x with Acetone or Ethanol. Collect all rinsates into the Liquid Waste container (Workflow B).

  • Deactivation (Oxidation): For trace residues, immerse glassware in a bath of Acidified Potassium Permanganate or a standard Chromic Acid substitute (e.g., Nochromix) for 12-24 hours.[1][2]

    • Mechanism:[1] This oxidizes the amine and hydrolyzes the nitrile under controlled conditions, breaking down the aromatic system.[2]

  • Final Wash: Rinse with water and detergent. The final water rinse can go down the drain only if all organic residue has been destroyed/removed.

Part 4: Visualized Decision Logic

The following diagram illustrates the critical decision pathways for segregating this specific chemical waste.

DisposalLogic Start Waste Generation: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Sharps) StateCheck->Debris ActionSolid Containerize in HDPE Label: 'Toxic Solid' Solid->ActionSolid ActionLiquid Check pH & Solvents Liquid->ActionLiquid ActionDebris Double Bag / Sharps Bin Label: 'Haz Waste' Debris->ActionDebris FinalDest EHS / High-Temp Incineration ActionSolid->FinalDest DecisionAcid Is Solution Acidic? ActionLiquid->DecisionAcid ActionDebris->FinalDest Yes Yes DecisionAcid->Yes Risk of HCN No No DecisionAcid->No Neutralize Neutralize with NaHCO3 (Prevent HCN gas) Segregate Segregate: Organic Solvents (Halogenated vs Non-Halogenated) Neutralize->Segregate Segregate->FinalDest Yes->Neutralize No->Segregate

Figure 1: Waste segregation logic ensuring prevention of HCN formation and proper routing to incineration.

Part 5: Regulatory & Emergency Compliance[1]
RCRA Waste Classification (USA)

While 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile is not explicitly listed on the EPA's "P" or "U" lists (40 CFR 261.33), it must be characterized by the generator.[1][2]

  • Characteristic Waste: Likely Toxic (if TCLP fails, though rare for this specific solid) or Reactive (if mixed with acids).[1]

  • Generator Status: Most labs treat it as "Hazardous Waste - Toxic/Irritant" under general chemical waste guidelines.[1]

Emergency Spill Procedures
  • Evacuate: If a large amount of dry powder is aerosolized.

  • PPE: Don Tyvek suit, double nitrile gloves, and full-face respirator.[2]

  • Neutralization: Cover spill with a 1:1 mixture of sand and soda ash (sodium carbonate) . This absorbs the chemical and keeps the local pH basic, preventing nitrile hydrolysis.[2]

  • Cleanup: Scoop into a waste pail. Do not use a vacuum cleaner (risk of dust explosion/aerosolization).

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22346784: 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link][1][5]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile

Part 1: Executive Safety Summary Compound Identity: Chemical Name: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile[1] CAS Number: 42754-61-0[1] Molecular Formula: C₁₀H₈N₄ Physical State: Solid (typically off-white to yellow...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile[1]

  • CAS Number: 42754-61-0[1]

  • Molecular Formula: C₁₀H₈N₄

  • Physical State: Solid (typically off-white to yellow powder)

Immediate Risk Assessment (The Precautionary Principle): As a research-grade organic intermediate, this compound often lacks a fully comprehensive toxicological screening (e.g., full LD50 panels). However, based on Structural Activity Relationship (SAR) analysis of analogous aminopyrazoles and nitrile-containing heterocycles, you must treat this substance as biologically active and hazardous .

  • Primary Hazards: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation (Category 2), and Specific Target Organ Toxicity (Respiratory Irritation).

  • Hidden Hazard: As a pyrazole derivative, this scaffold is frequently used in kinase inhibitor development. Assume pharmacological potency (biological activity at low doses) until experimental data proves otherwise.

  • Chemical Incompatibility: Incompatible with strong oxidizing agents and strong acids (potential for hydrolysis of the nitrile group).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to fine organic powders: inhalation of dust and dermal absorption.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory N95 (Minimum) P100/P3 (Recommended) Why: The primary risk is airborne particulates during weighing. Spec: NIOSH-approved N95 is sufficient for closed-vessel handling. Use P100 (HEPA) if handling open powder outside a fume hood (not recommended).
Dermal (Hands) Double Nitrile Gloves Why: Nitriles offer excellent resistance to organic solids. Double gloving creates a barrier against micro-tears and allows the outer glove to be shed immediately upon contamination.Spec: Minimum thickness 0.11 mm (4 mil). Do not use Latex (poor chemical resistance to organic solvents often used with this compound).
Ocular Chemical Safety Goggles Why: Standard safety glasses have gaps. Fine powders can drift around lenses. Goggles provide a seal against dust and accidental solvent splashes during dissolution.
Body Lab Coat (Tyvek/Cotton) Why: Cotton is standard for fire resistance; Tyvek sleeves are recommended if handling >10g to prevent cuff contamination.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer

Objective: Minimize aerosolization of the powder.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Weighing Station.

  • Static Mitigation: Organic powders are prone to static charge, causing them to "jump" or disperse.

    • Action: Use an anti-static gun or ionizing bar near the balance.

    • Action: Use a disposable anti-static weighing boat, not weighing paper (which tears easily).

  • The "Wet Transfer" Method:

    • Instead of scraping dry powder into your reaction vessel, add your reaction solvent directly to the weigh boat (if compatible) to solubilize or slurry the compound before transfer.

    • Benefit: This eliminates the generation of dust during the transfer step.[2][3]

Workflow 2: Reaction & Cleanup
  • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to avoid displacing air that carries powder particles.

  • Decontamination:

    • Wipe down the balance area with a chemically compatible solvent (Ethanol or Isopropanol) immediately after use.

    • Verification: Inspect the area with a UV light (if the compound is fluorescent, which many pyrazoles are) or a bright white light to ensure no residue remains.

Part 4: Emergency Response & Disposal

Spill Response Decision Tree

Scenario: You have spilled ~500mg of powder on the benchtop.

  • Evacuate & Assess: Step back. Is the dust airborne? If yes, wait 5 minutes for settling.

  • Don PPE: Ensure double gloves and respiratory protection are secure.

  • Dry Cleanup (Preferred):

    • Do NOT use a brush/broom (creates dust clouds).

    • Cover the spill with a damp paper towel (water or ethanol) to wet the powder.

    • Scoop the wet material into a waste container.[3][4]

  • Wet Cleanup: Wipe the area 3x with soap and water, followed by an ethanol rinse.

Disposal Strategy
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste . Label as "Toxic Organic Solid."[5][6]

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Aqueous Waste: Do not pour down the drain.[5][6][7] Pyrazoles can be persistent in water systems. Collect in Aqueous Organic Waste .

Part 5: Visualizations

Figure 1: Hierarchy of Defense

This diagram illustrates the "Swiss Cheese" model of safety, showing how engineering controls and PPE work together to prevent exposure.

SafetyHierarchy Hazard Hazard Source (3-amino-5-phenyl-1H-pyrazole-4-carbonitrile) Hood Engineering Control (Fume Hood / Local Exhaust) Hazard->Hood Containment Researcher Researcher (Safe) Hazard->Researcher Exposure Event (If Barriers Fail) Admin Admin Control (SOPs / Training) Hood->Admin Residual Risk PPE PPE Barrier (Nitrile Gloves / Goggles / N95) Admin->PPE Behavioral Adherence PPE->Researcher Protection

Caption: The layered defense strategy. PPE is the final barrier, effective only when Engineering and Administrative controls are active.

Figure 2: Spill Response Logic

A decision tree for immediate action upon accidental release.

SpillResponse Start Spill Detected Assess Is Dust Airborne? Start->Assess Evacuate Evacuate Area Wait 15 mins Assess->Evacuate Yes PPE_Check Verify PPE (Double Gloves, Goggles) Assess->PPE_Check No Evacuate->PPE_Check Method Select Cleanup Method PPE_Check->Method WetMethod Cover with Damp Towel (Prevents Aerosol) Method->WetMethod Correct DryMethod Dry Sweep (FORBIDDEN) Method->DryMethod Incorrect Dispose Dispose as Hazardous Waste WetMethod->Dispose

Caption: Operational logic for spill containment. Note that dry sweeping is strictly forbidden to prevent inhalation risks.

References

  • PubChem. (n.d.). Compound Summary: 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (CAS 42754-61-0).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[3][6] United States Department of Labor. Retrieved March 1, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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